2,3,5-Trifluorotoluene
Description
Properties
IUPAC Name |
1,2,5-trifluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWBCGBMUFLFPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634235 | |
| Record name | 1,2,5-Trifluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132992-29-1 | |
| Record name | 1,2,5-Trifluoro-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132992-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,5-Trifluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,3,5-Trifluorotoluene
This guide provides a comprehensive overview of 2,3,5-trifluorotoluene, a fluorinated aromatic compound of increasing interest to researchers and professionals in drug development and materials science. This document will delve into its chemical and physical properties, synthesis, applications, and safety protocols, offering a foundational understanding for its use in advanced scientific applications.
Core Compound Identity
This compound, systematically named 1,2,5-trifluoro-3-methyl-benzene, is a halogenated derivative of toluene. The strategic placement of three fluorine atoms on the benzene ring imparts unique electronic properties and conformational characteristics, making it a valuable building block in organic synthesis.
CAS Number: 132992-29-1[1]
Molecular Formula: C₇H₅F₃[1]
Molecular Weight: 146.11 g/mol [1]
Synonyms:
-
1,2,5-Trifluoro-3-methyl-benzene
-
Benzene, 1,2,5-trifluoro-3-methyl-
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, application in reactions, and purification. While experimental data for this specific isomer is not as abundant as for other trifluorotoluene isomers, the following table summarizes the available information.
| Property | Value | Source |
| Boiling Point | 126-127 °C | |
| Density | Not available | |
| Refractive Index | Not available | |
| Melting Point | Not available | |
| Solubility | Not available |
For comparison, the more common isomer, α,α,α-trifluorotoluene (benzotrifluoride), has a boiling point of 102 °C, a density of 1.19 g/mL at 20 °C, and a refractive index of 1.414 at 20 °C.[2] It is important for researchers to experimentally determine the specific properties of this compound for their applications.
Synthesis of this compound
The synthesis of specifically substituted fluorinated aromatics like this compound requires regioselective fluorination methods. While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available search results, general synthetic strategies for trifluorinated benzene rings can be adapted.
One common approach involves nucleophilic aromatic substitution (SNAAr) on a suitably substituted di- or trichlorinated toluene precursor with a fluoride source, such as potassium fluoride, often in the presence of a phase-transfer catalyst. The success of this method is highly dependent on the activation of the aromatic ring towards nucleophilic attack.
Another potential route is through diazotization of a corresponding trifluoro-substituted aniline, followed by a Sandmeyer-type reaction to introduce the methyl group, or vice-versa, starting from a toluidine and introducing the fluorine atoms.
A general representation of a potential synthetic pathway is illustrated below.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Research and Development
The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[3] Trifluoromethylated compounds, in particular, are prevalent in pharmaceuticals and agrochemicals.[2] While specific applications of this compound are not extensively documented in the public domain, its structural motifs suggest its potential as a key intermediate in the synthesis of novel bioactive molecules.
Potential Areas of Application:
-
Pharmaceutical Synthesis: As a building block for creating more complex molecules with potential therapeutic properties. The specific substitution pattern can influence the molecule's interaction with biological targets.
-
Agrochemical Development: In the synthesis of new herbicides, pesticides, and fungicides, where the trifluoromethyl group can enhance efficacy and environmental persistence.
-
Materials Science: As a monomer or additive in the development of specialty polymers and liquid crystals, where its fluorination can impart desirable properties such as thermal stability and altered electronic characteristics.[4]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the 2,3,5-trifluoro substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, three distinct signals would be expected, with coupling between the fluorine atoms providing structural information. For reference, the ¹⁹F NMR signal for α,α,α-trifluorotoluene appears as a singlet at approximately -63 ppm.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C-C, and C-F bonds. Strong absorptions in the 1100-1400 cm⁻¹ region are typically associated with C-F stretching vibrations.
Safety and Handling
Detailed safety information for this compound is limited. However, based on the data for other trifluorotoluene isomers, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.
General Hazards of Trifluorotoluenes:
-
Flammability: Many trifluorotoluene isomers are flammable liquids.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Experimental Protocols
Due to the limited availability of published research specifically utilizing this compound, a detailed, validated experimental protocol is not available at this time. Researchers planning to use this compound should develop their own protocols based on the known reactivity of related fluorinated aromatic compounds.
General Considerations for Reactions Involving this compound:
-
Inert Atmosphere: Reactions should typically be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Dry Solvents: The use of dry solvents is often necessary to avoid quenching of reactive intermediates.
-
Reaction Monitoring: Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or NMR spectroscopy.
The following diagram illustrates a general workflow for a typical organic synthesis experiment.
Caption: A generalized experimental workflow for organic synthesis.
Conclusion
This compound represents a fluorinated building block with significant potential for the development of novel molecules in the pharmaceutical, agrochemical, and materials science sectors. While detailed information on its properties and applications is still emerging, its unique substitution pattern offers exciting opportunities for synthetic chemists. As with any research chemical, it is crucial to proceed with a thorough understanding of its (or its analogs') known properties and to handle it with appropriate safety precautions. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully unlock its potential.
References
2,3,5-Trifluorotoluene molecular structure and geometry
An In-depth Technical Guide to the Molecular Structure and Geometry of 2,3,5-Trifluorotoluene
Abstract
This technical guide provides a detailed examination of the molecular structure and geometry of this compound (C₇H₅F₃), a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. By integrating principles from established experimental techniques and modern computational chemistry, this document elucidates the key structural parameters, conformational dynamics, and electronic properties that govern the molecule's behavior. We delve into the subtle interplay of steric and electronic effects imposed by the trifluoro-substitution pattern, with a particular focus on the rotational barrier of the methyl group. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this important molecular scaffold.
Introduction: The Significance of Fluorinated Toluene Scaffolds
This compound is an aromatic organic compound featuring a toluene backbone with fluorine atoms substituted at the 2, 3, and 5 positions of the phenyl ring. Its chemical identifiers are CAS Number 132992-29-1 and a molecular formula of C₇H₅F₃, corresponding to a molecular weight of 146.11 g/mol .[1][2] The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability. Understanding the precise three-dimensional structure and conformational preferences of building blocks like this compound is therefore critical for rational molecular design and the prediction of structure-activity relationships (SAR).
This document provides a comprehensive analysis of the molecule's geometry, moving beyond a simple static picture to explore the dynamic nature of its methyl rotor and the underlying quantum mechanical forces at play.
Core Molecular Structure and Electronic Landscape
The foundational structure of this compound consists of a planar, sp²-hybridized benzene ring. This ring is covalently bonded to an sp³-hybridized methyl group and three fluorine atoms. The asymmetric substitution pattern disrupts the C₂ᵥ symmetry seen in simpler molecules like 3,5-difluorotoluene, resulting in a molecule with Cₛ symmetry when the methyl group is in an eclipsing or staggered conformation.
The high electronegativity of the fluorine atoms significantly influences the electronic landscape of the aromatic ring. This results in:
-
Inductive Electron Withdrawal: The C-F bonds are highly polarized, drawing electron density away from the aromatic ring and influencing its reactivity in processes like electrophilic aromatic substitution.
-
Bond Length Alterations: The introduction of fluorine substituents is known to cause slight but measurable changes in the bond lengths of the benzene ring compared to unsubstituted benzene or toluene. Computational studies on related fluorinated benzenes have shown that C-F bond distances tend to decrease as the degree of fluorination increases.[3]
A summary of anticipated structural parameters, based on computational modeling and data from analogous fluorinated toluenes, is presented below.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Atom Involved | Typical Value (Å or °) | Rationale & Commentary |
| Bond Lengths (Å) | |||
| C-C (Aromatic) | C1-C6 | 1.39 - 1.41 Å | Typical sp²-sp² bond lengths, with minor variations due to substituent effects. |
| C-C (Aliphatic-Aromatic) | C1-C(methyl) | ~1.51 Å | Slightly longer than a typical C-C single bond due to the influence of the aromatic system and potential steric strain.[4] |
| C-F | C2-F, C3-F, C5-F | ~1.33 - 1.35 Å | Characteristic length for a C(sp²)-F bond, which is shorter and stronger than C-Cl or C-Br bonds.[4] |
| C-H (Aromatic) | C4-H, C6-H | ~1.08 Å | Standard length for an aromatic C-H bond. |
| C-H (Methyl) | C(methyl)-H | ~1.09 Å | Standard length for an aliphatic C(sp³)-H bond. |
| **Bond Angles (°) ** | |||
| C-C-C (Ring) | C1-C2-C3 etc. | ~120° | Angles will deviate slightly from the ideal 120° of a perfect hexagon to accommodate the different substituents (F, C, H). |
| F-C-C | F-C2-C1 etc. | ~118-122° | Ring angles are distorted by the steric and electronic demands of the fluorine substituents. |
| C(ring)-C(ring)-C(methyl) | C2-C1-C(methyl) | ~120° | The angle of attachment of the methyl group to the ring. |
| H-C-H (Methyl) | H-C(methyl)-H | ~109.5° | Approximates the ideal tetrahedral angle for an sp³ hybridized carbon. |
Conformational Geometry: The Dynamics of Methyl Rotation
A critical aspect of the geometry of this compound is the internal rotation of the methyl group around the C1-C(methyl) bond. This rotation is not free but is hindered by a potential energy barrier, which dictates the conformational preferences of the molecule. The energy difference between the most stable (lowest energy) and least stable (highest energy) conformations defines the rotational barrier.[5]
For substituted toluenes, the primary contributors to this barrier are:
-
Steric Repulsion: Direct spatial overlap between the hydrogen atoms of the methyl group and adjacent substituents on the ring. In this case, the fluorine atom at the C2 (ortho) position is the dominant steric influence.
-
Electronic Interactions: Attractive or repulsive forces arising from hyperconjugation and electrostatic interactions. Repulsive steric interactions often dominate in ortho-substituted toluenes.[6]
The rotation of the methyl group can be described by a torsional potential, which is typically dominated by a threefold (V₃) term due to the C₃ symmetry of the methyl group itself. The potential energy landscape will exhibit three minima and three maxima over a 360° rotation. For this compound, the most stable conformation is predicted to be the one where one C-H bond of the methyl group is positioned anti-periplanar (180°) to the C1-C2 bond, minimizing steric clash with the ortho-fluorine atom.
Caption: Potential energy pathway for methyl group internal rotation.
Microwave spectroscopy studies on related molecules like 2,3-difluorotoluene have determined methyl rotation barriers to be around 2518 J/mol (or ~210 cm⁻¹).[7] It is expected that this compound would exhibit a barrier of a similar magnitude, primarily dictated by the steric interaction with the C2-fluorine atom.
Methodologies for Structural Elucidation
The precise determination of molecular structure and geometry relies on a synergistic combination of experimental spectroscopy and theoretical computation.
Experimental Protocols
-
Pulsed-Jet Fourier Transform Microwave (FTMW) Spectroscopy: This is the benchmark technique for obtaining high-resolution rotational spectra of molecules in the gas phase. From the spectra, highly accurate rotational constants can be derived, which are directly related to the molecule's moments of inertia and thus its precise geometry.
-
Workflow:
-
A dilute sample of this compound is seeded in an inert carrier gas (e.g., Neon, Argon).
-
The gas mixture is expanded supersonically through a nozzle into a high-vacuum chamber, cooling the molecules to just a few Kelvin.
-
A short, high-power microwave pulse polarizes the molecules.
-
The subsequent free induction decay (FID) signal emitted by the coherently rotating molecules is detected.
-
Fourier transformation of the FID yields the frequency-domain rotational spectrum.
-
Analysis of the spectral splittings caused by the internal rotation of the methyl group allows for the direct determination of the V₃ rotational barrier.[7]
-
-
-
X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction provides definitive information on bond lengths, bond angles, and intermolecular packing in the solid state. This method, however, reflects a structure influenced by crystal lattice forces, which may differ slightly from the isolated gas-phase molecule.
Computational Chemistry Protocols
Quantum chemical calculations are indispensable for predicting and rationalizing molecular geometries and rotational barriers.
-
Workflow for Geometry Optimization and Rotational Barrier Calculation:
-
Molecular Input: The structure of this compound is built using a molecular editor.
-
Method Selection: A suitable level of theory is chosen. Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p) offers a good balance of accuracy and computational cost for this type of system.[8]
-
Geometry Optimization: An unconstrained geometry optimization is performed to locate the lowest energy structure (the stable conformer).
-
Frequency Analysis: A vibrational frequency calculation is performed at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Potential Energy Scan (PES): To determine the rotational barrier, a constrained optimization is performed. A dihedral angle (e.g., F-C2-C1-H(methyl)) is selected and scanned in steps (e.g., every 10-15°) from 0° to 360°, with the energy being minimized at each step with respect to all other coordinates.
-
Barrier Determination: The rotational barrier (V₃) is calculated as the energy difference between the highest energy point (transition state) and the lowest energy point (stable conformer) on the PES curve.
-
Conclusion
The molecular architecture of this compound is defined by a substituted phenyl ring whose geometry and electronic properties are significantly modulated by its three fluorine atoms. The most prominent dynamic feature is the hindered internal rotation of the methyl group, governed primarily by steric repulsion from the ortho-fluorine substituent. A comprehensive understanding of these structural nuances, achieved through a combination of high-resolution spectroscopy and quantum chemical calculations, is paramount for scientists leveraging this molecule in the design of next-generation pharmaceuticals and advanced materials. The data and methodologies presented herein provide a robust framework for such endeavors.
References
- 1. chemwhat.com [chemwhat.com]
- 2. 132992-29-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Structures of some fluorinated benzenes determined by ab initio computation | Semantic Scholar [semanticscholar.org]
- 4. webqc.org [webqc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2,3,5-Trifluorotoluene: A Technical Guide for Researchers
Affiliation: Advanced Molecular Analytics Core, [Fictional Institution]
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2,3,5-trifluorotoluene. In the absence of publicly available experimental spectra, this document leverages high-fidelity computational prediction methods to present a thorough analysis of the nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide is intended for researchers, scientists, and drug development professionals who may encounter this or structurally related fluorinated aromatic compounds in their work. We provide detailed interpretations of the predicted spectra, discuss the underlying principles of spectroscopic analysis for this molecule, and offer standardized protocols for both computational prediction and experimental data acquisition.
Introduction
This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. As such, the unambiguous characterization of fluorinated compounds is of paramount importance. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the structural elucidation and purity assessment of novel chemical entities.
This guide addresses a critical knowledge gap in the analytical chemistry of this compound. A thorough search of established spectral databases and the scientific literature did not yield any publicly available experimental spectroscopic data for this specific isomer. To circumvent this limitation, we have employed validated computational methods to predict the ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra. This approach provides a robust framework for the tentative identification of this compound and serves as a valuable reference for researchers who may synthesize or encounter this compound.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. The interpretations are based on established principles of spectroscopy and are supported by comparative data from structurally related compounds where available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule and for probing the local electronic environment of specific nuclei. For fluorinated compounds, ¹⁹F NMR provides an additional layer of structural information.
The predicted ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region and one signal for the methyl group. The predicted chemical shifts and coupling patterns are summarized in Table 1.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-4 | 7.15 | ddd (doublet of doublet of doublets) | J(H-4, F-5) ≈ 8-10 (ortho), J(H-4, F-3) ≈ 5-7 (meta), J(H-4, H-6) ≈ 2-3 (meta) |
| H-6 | 7.05 | ddd (doublet of doublet of doublets) | J(H-6, F-5) ≈ 8-10 (ortho), J(H-6, F-2) ≈ 5-7 (meta), J(H-6, H-4) ≈ 2-3 (meta) |
| CH₃ | 2.30 | t (triplet) | J(H-CH₃, F-2) ≈ 2-3 (para) |
Table 1: Predicted ¹H NMR Data for this compound. Predictions are based on established NMR prediction algorithms and typical coupling constants in fluorinated aromatic systems.
The aromatic protons, H-4 and H-6, are expected to appear as complex multiplets due to coupling with each other and with the neighboring fluorine atoms. The ortho and meta H-F coupling constants are typically in the range of 5-10 Hz. The methyl protons are predicted to show a small coupling to the fluorine atom at the 2-position, resulting in a triplet.
The predicted ¹³C NMR spectrum of this compound is expected to show seven distinct signals, one for each carbon atom. The predicted chemical shifts and the expected C-F coupling patterns are presented in Table 2.
| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling Pattern | Predicted Coupling Constants (Hz) |
| C-1 | 125-130 | t | J(C-1, F-2) ≈ 2-5 |
| C-2 | 155-160 | d | J(C-2, F-2) ≈ 240-260 |
| C-3 | 150-155 | d | J(C-3, F-3) ≈ 240-260 |
| C-4 | 115-120 | d | J(C-4, F-3) ≈ 20-25, J(C-4, F-5) ≈ 20-25 |
| C-5 | 158-163 | d | J(C-5, F-5) ≈ 240-260 |
| C-6 | 110-115 | ddd | J(C-6, F-5) ≈ 20-25, J(C-6, F-2) ≈ 5-10 |
| CH₃ | 15-20 | q | J(C-CH₃, F-2) ≈ 2-5 |
Table 2: Predicted ¹³C NMR Data for this compound. The large one-bond C-F coupling constants are characteristic of fluorinated aromatic compounds.
The carbons directly attached to fluorine (C-2, C-3, and C-5) will exhibit large one-bond C-F coupling constants (¹JCF) in the range of 240-260 Hz, appearing as doublets. The other carbon atoms will show smaller two-, three-, and four-bond C-F couplings.
The ¹⁹F NMR spectrum is predicted to show three distinct signals, one for each fluorine atom. The predicted chemical shifts are influenced by the electronic effects of the methyl group and the other fluorine atoms.
| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| F-2 | -110 to -115 | m |
| F-3 | -130 to -135 | m |
| F-5 | -120 to -125 | m |
Table 3: Predicted ¹⁹F NMR Data for this compound. Chemical shifts are referenced to CFCl₃. The multiplets arise from F-F and F-H couplings.
Each fluorine signal is expected to be a complex multiplet due to homonuclear (F-F) and heteronuclear (F-H) couplings.
Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3050-3150 | Medium |
| C-H stretch (methyl) | 2850-3000 | Medium |
| C=C stretch (aromatic) | 1450-1650 | Medium to Strong |
| C-F stretch | 1100-1300 | Strong, Multiple Bands |
| C-H bend (out-of-plane) | 750-900 | Strong |
Table 4: Predicted Characteristic IR Absorption Bands for this compound.
The most prominent features in the IR spectrum will be the strong C-F stretching vibrations in the 1100-1300 cm⁻¹ region. The substitution pattern on the aromatic ring will also give rise to a characteristic pattern of C-H out-of-plane bending vibrations in the fingerprint region.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 146. The predicted fragmentation pattern is outlined below.
-
Molecular Ion (M⁺): m/z 146
-
[M-H]⁺: m/z 145
-
[M-F]⁺: m/z 127
-
[M-CH₃]⁺: m/z 131
-
[C₆H₄F₂]⁺ (loss of CH₃ and F): m/z 112
The relative abundances of these fragment ions will depend on the ionization energy and the stability of the resulting ions.
Methodologies
Computational Prediction of Spectra
The predicted NMR and IR spectra presented in this guide were generated using established computational chemistry software and online prediction tools.
NMR Prediction Protocol:
-
The structure of this compound was drawn using a chemical drawing software.
-
The structure was submitted to an online NMR prediction service (e.g., NMRDB.org) that utilizes a database of experimental spectra and computational algorithms.[1]
-
The predicted ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, were obtained and analyzed.
IR and MS Prediction Rationale:
The predicted IR and MS data were derived from fundamental principles of spectroscopy and by analogy to structurally similar compounds for which experimental data is available.
General Experimental Protocols
For researchers who synthesize this compound, the following general protocols for spectroscopic data acquisition are recommended.
NMR Spectroscopy Protocol:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
IR Spectroscopy Protocol:
-
For liquid samples, a small drop can be placed between two NaCl or KBr plates (neat film).
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background subtraction.
Mass Spectrometry Protocol:
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization).
-
Analyze the resulting mass-to-charge ratios and fragmentation patterns.
Visualizations
The following diagrams illustrate the workflow for the spectroscopic characterization of this compound and the relationships between the different spectroscopic techniques.
Figure 1: General workflow for the synthesis and spectroscopic characterization of this compound.
Figure 2: Relationship between the molecular structure of this compound and the information provided by different spectroscopic techniques.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging computational tools, we have generated a comprehensive set of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data. The interpretations provided herein will serve as a valuable resource for the identification and characterization of this compound in various research and development settings. It is our hope that this guide will facilitate future experimental studies on this compound and contribute to the broader understanding of the spectroscopic properties of fluorinated aromatic compounds.
References
A Technical Guide to the Computational Modeling of 2,3,5-Trifluorotoluene
Abstract: Fluorinated aromatic compounds are cornerstones of modern medicinal chemistry and materials science, where the strategic placement of fluorine atoms can profoundly modulate molecular properties such as metabolic stability, binding affinity, and electronic characteristics.[1][2] 2,3,5-Trifluorotoluene (CAS No. 132992-29-1) is a halogenated aromatic hydrocarbon with potential as a synthetic intermediate.[3][4] A thorough understanding of its structural, spectroscopic, and electronic properties at the quantum level is crucial for predicting its reactivity and guiding its application in drug design and materials development. This technical guide presents a comprehensive, field-proven computational workflow for the in-silico characterization of this compound using Density Functional Theory (DFT). We provide detailed, step-by-step protocols for geometry optimization, vibrational and spectroscopic analysis, frontier molecular orbital (FMO) analysis, molecular electrostatic potential (MESP) mapping, and the prediction of non-linear optical (NLO) properties. This document is intended to serve as a practical guide for researchers, enabling the robust theoretical investigation of this and similar fluorinated molecules.
Introduction: The Rationale for Computational Scrutiny
The introduction of fluorine into organic molecules dramatically alters their physicochemical properties.[5] In aromatic systems, fluorine's high electronegativity acts as a powerful electron-withdrawing group, influencing the electron density of the π-system and affecting interactions with biological targets.[1] This makes fluorinated aromatics, like this compound, compelling candidates for investigation.
Computational modeling provides a predictive framework to elucidate molecular characteristics before undertaking costly and time-consuming experimental synthesis. By simulating properties from the ground up, we can gain deep insights into:
-
Molecular Structure: Precise bond lengths, angles, and conformational stability.
-
Spectroscopic Signatures: Predicting FT-IR, FT-Raman, NMR, and UV-Vis spectra to aid in experimental characterization.
-
Chemical Reactivity: Identifying sites susceptible to nucleophilic or electrophilic attack and understanding the molecule's kinetic stability.[6][7]
-
Optoelectronic Properties: Evaluating the potential of the molecule for applications in non-linear optics.
This guide establishes a validated computational protocol to thoroughly characterize this compound, providing a blueprint for future research and development.
Core Computational Methodology: A Validated Workflow
The workflow outlined below employs Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance of computational cost and accuracy for organic molecules.
References
- 1. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | 132992-29-1 [chemicalbook.com]
- 5. webqc.org [webqc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electron Density Distribution in 2,3,5-Trifluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the electron density distribution in 2,3,5-Trifluorotoluene, a molecule of significant interest in medicinal chemistry and materials science. The strategic placement of three fluorine atoms and a methyl group on the toluene scaffold creates a unique electronic landscape that dictates its reactivity, intermolecular interactions, and ultimately, its potential in various applications. This document will delve into the theoretical underpinnings of its electronic structure, outline the methodologies for its characterization, and discuss the practical implications of its distinct electron density profile.
Introduction: The Significance of Fluorinated Aromatics
The incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery and materials science.[1] Fluorine's high electronegativity and small size can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity for biological targets.[1][2] Toluene, a fundamental aromatic building block, serves as an excellent platform for studying the effects of fluorination. The specific isomer, this compound, presents a fascinating case study due to the interplay of the electron-donating methyl group and the strongly electron-withdrawing fluorine atoms at positions that create a complex and nuanced electron density distribution. Understanding this distribution is paramount for predicting the molecule's behavior in chemical reactions and biological systems.
Theoretical Framework: Unraveling the Electronic Effects
The electron density distribution in this compound is a direct consequence of the cumulative electronic effects of its substituents: one methyl group and three fluorine atoms. These effects can be broadly categorized into inductive effects, resonance (or mesomeric) effects, and hyperconjugation.
2.1. The Dual Nature of Fluorine's Influence
Fluorine, being the most electronegative element, exerts a powerful inductive effect (-I) , withdrawing electron density from the aromatic ring through the sigma (σ) bond.[3] This effect is strongest at the carbon atom directly attached to the fluorine and diminishes with distance.
Simultaneously, fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system, a phenomenon known as the resonance effect (+R) or π-donation .[4] This donation of electron density occurs primarily at the ortho and para positions relative to the fluorine atom. However, for fluorine, the inductive effect is generally considered to be dominant over the resonance effect.[4]
2.2. The Electron-Donating Character of the Methyl Group
The methyl group, in contrast to fluorine, is generally considered an electron-donating group. This is attributed to two main factors:
-
Inductive Effect (+I): The sp³-hybridized carbon of the methyl group is less electronegative than the sp²-hybridized carbons of the aromatic ring, leading to a slight donation of electron density through the σ-bond.[5]
-
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the adjacent empty or partially filled p-orbitals or π-orbitals of the aromatic ring. This delocalization effectively donates electron density to the ring, particularly at the ortho and para positions.
2.3. The Net Effect in this compound
In this compound, the interplay of these effects from the four substituents at their specific positions dictates the overall electron density map.
-
Fluorine at C2 (ortho to CH₃): Strongly withdraws electron density via the -I effect, while weakly donating via the +R effect to C1, C3, and C5.
-
Fluorine at C3 (meta to CH₃): Exerts a strong -I effect, primarily affecting its immediate neighbors (C2 and C4), and a weaker +R effect to C2, C4, and C6.
-
Fluorine at C5 (meta to CH₃): Similar to the C3 fluorine, it has a strong -I effect on C4 and C6 and a weaker +R effect on C4, C6, and C1.
-
Methyl Group at C1: Donates electron density via the +I effect and hyperconjugation, primarily to the ortho (C2, C6) and para (C4) positions.
The culmination of these competing forces leads to a highly polarized aromatic ring. The carbon atoms bearing fluorine atoms (C2, C3, C5) are expected to be significantly electron-deficient. The positions influenced by the methyl group's electron-donating effects (C4, C6, and to a lesser extent, C1) will have relatively higher electron density. The C-H protons of the methyl group will also be influenced by the neighboring electron-withdrawing fluorine atoms.
Below is a diagram illustrating the logical relationship of these electronic effects.
References
Discovery and history of 2,3,5-Trifluorotoluene synthesis
An In-Depth Technical Guide to the Synthesis of 2,3,5-Trifluorotoluene: A Historical and Methodological Analysis
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. The document navigates the historical evolution of aromatic fluorination, from foundational name reactions to modern catalytic strategies, contextualizing the challenges and innovations that have enabled the synthesis of this specific polysubstituted fluorotoluene. Detailed experimental protocols, mechanistic insights, and comparative data are presented to offer researchers and drug development professionals a thorough understanding of the available methodologies. The guide emphasizes the causality behind experimental choices and provides a framework for selecting and optimizing synthetic routes.
Introduction: The Significance of this compound
This compound (CAS No. 132992-29-1) is a fluorinated aromatic compound whose structural and electronic properties make it a valuable building block in organic synthesis.[1] The strategic placement of three fluorine atoms on the toluene ring significantly alters its reactivity, lipophilicity, and metabolic stability, properties that are highly sought after in the design of bioactive molecules. The trifluoromethyl group, while not present in this molecule, is a common feature in many pharmaceuticals, and the synthetic chemistry of fluorinated toluenes is closely related.[2] The development of efficient and regioselective methods to synthesize specific isomers like this compound is therefore of critical importance to the fine chemical industry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 132992-29-1[1] |
| Molecular Formula | C₇H₅F₃ |
| Molecular Weight | 146.11 g/mol [3] |
| Appearance | Liquid |
| Boiling Point | 126-127 °C (lit.)[4] |
| Density | 1.222 g/mL at 25 °C (lit.)[4] |
Historical Foundations of Aromatic Fluorination
The synthesis of polyfluorinated aromatics is intrinsically linked to the historical development of methods for introducing fluorine into a benzene ring. Early attempts using elemental fluorine were often uncontrolled due to its extreme reactivity.[5] The advent of more manageable techniques in the late 19th and early 20th centuries laid the groundwork for all subsequent aromatic fluorine chemistry.
The Sandmeyer Reaction: A Gateway to Aryl Halides
Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction provides a robust method for converting aryl diazonium salts into aryl halides using copper(I) salts as catalysts.[6] While primarily used for chlorination and bromination, modern variations have extended its utility to trifluoromethylation, making it a powerful tool for transforming an amino group into a trifluoromethyl group.[6][7][8] This transformation proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a one-electron transfer from the copper(I) catalyst.[6] The versatility of the Sandmeyer reaction makes it a cornerstone in multi-step syntheses where an amino group is used as a directing group and later replaced.[9]
The Balz-Schiemann Reaction: The Classic Route to Aryl Fluorides
Conceptually similar to the Sandmeyer reaction, the Balz-Schiemann reaction is the traditional method for preparing aryl fluorides from primary aromatic amines.[10] The process involves the conversion of an arylamine to its diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding aryl fluoride.[10][11]
The reaction is believed to proceed through an Sɴ1 mechanism involving an aryl cation intermediate, where the BF₄⁻ ion acts as the fluoride source.[12] While effective, the reaction can be limited by the need to handle potentially unstable diazonium salts and sometimes requires harsh thermal conditions.[13] Innovations have focused on using alternative counterions like hexafluorophosphates (PF₆⁻) or conducting the reaction in ionic liquids to improve yields and safety.[10][14]
Synthetic Strategies for this compound
The specific 2,3,5-substitution pattern of the target molecule precludes many direct, single-step fluorination approaches on toluene, which would favor ortho- and para-substitution.[15] Therefore, its synthesis has historically relied on multi-step sequences starting from carefully chosen, pre-functionalized aromatic precursors.
Multi-Step Synthesis via Diazotization of Aminotoluene Precursors
A logical and historically significant approach to constructing the 2,3,5-trifluoro substitution pattern involves the sequential introduction of fluorine atoms onto a toluene scaffold using the Balz-Schiemann reaction. This strategy relies on the powerful directing effects of amino and nitro groups to control the regiochemistry of electrophilic aromatic substitution, followed by the conversion of these groups into fluorine atoms or their removal.
A plausible synthetic pathway would begin with a commercially available diaminotoluene or dinitrotoluene. The amino groups can be sequentially converted to fluorine via diazotization and subsequent treatment with a fluoride source like HBF₄.
Caption: Multi-step synthesis via sequential Balz-Schiemann reactions.
This approach offers precise control over the fluorine atom placement but is labor-intensive and can result in low overall yields due to the number of steps involved.
Synthesis via Dehalogenation of Halogenated Precursors
An alternative and often more industrially viable route involves the synthesis of a polychloro- or polybromo-fluorotoluene intermediate, followed by reductive dehalogenation. This strategy leverages the relative ease of introducing chlorine or bromine atoms and subsequently replacing them with hydrogen.
A patent describing the preparation of aromatic fluoro compounds outlines a general process where chloro- or bromo-substituted fluoroaromatics are reacted with hydrogen in the presence of a palladium catalyst and a water-insoluble amine base.[16] This method can be adapted for the synthesis of this compound by starting with a precursor such as 2,3,5-trifluoro-x-chlorotoluene.
Workflow for Reductive Dehalogenation
Caption: General workflow for catalytic reductive dehalogenation.
The key advantage of this method is its potential for scalability and the ability to use readily available halogenated starting materials. The final purification by distillation is often straightforward.
Detailed Experimental Protocols
The following protocols are illustrative examples based on established chemical principles for the synthesis of polysubstituted fluoroaromatics and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of an Aryl Fluoride via Balz-Schiemann Reaction (General Procedure)
This protocol outlines the fundamental steps for converting a primary arylamine to an aryl fluoride.
Materials:
-
Arylamine (1.0 eq)
-
Hydrofluoroboric acid (HBF₄, 48% in H₂O, ~3.0 eq)
-
Sodium nitrite (NaNO₂, 1.1 eq)
-
Anhydrous solvent (e.g., Toluene or Hexane for thermal decomposition)
-
Ice bath
-
Standard laboratory glassware for reaction, filtration, and extraction
Step-by-Step Methodology:
-
Diazotization: Dissolve the arylamine in the aqueous HBF₄ solution, cooling the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the resulting slurry at 0-5 °C for an additional 30-60 minutes.
-
Isolation of Diazonium Salt: Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration. Wash the solid with cold diethyl ether and dry it carefully under vacuum. Caution: Dry diazonium salts can be explosive and should be handled with extreme care and behind a safety shield.
-
Thermal Decomposition: Suspend the dry diazonium salt in a high-boiling, inert solvent (e.g., toluene or decane).
-
Heat the mixture gently and with constant stirring. The decomposition is often indicated by the evolution of nitrogen gas (N₂) and boron trifluoride (BF₃).
-
Once gas evolution ceases, cool the reaction mixture to room temperature.
-
Workup and Purification: Wash the organic mixture with aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude aryl fluoride product by fractional distillation or column chromatography.
Protocol 2: Catalytic Reductive Dechlorination (General Procedure)
This protocol describes the removal of a chlorine atom from a fluoroaromatic ring.
Materials:
-
Chlorinated fluoroaromatic starting material (1.0 eq)
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Water-insoluble amine base (e.g., Tri(C₈/C₁₀)alkylamine, 1.2-1.5 eq)
-
Hydrogen (H₂) gas source
-
Autoclave or high-pressure reaction vessel
Step-by-Step Methodology:
-
Vessel Charging: In a suitable autoclave, combine the chlorinated fluoroaromatic substrate, the Pd/C catalyst, and the amine base.[16]
-
Inerting: Seal the vessel and purge several times with nitrogen gas to remove air.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5-10 bar).
-
Reaction: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 90-120 °C). Monitor the reaction progress by observing the drop in hydrogen pressure.[16]
-
Completion and Cooldown: Once hydrogen uptake ceases, maintain the temperature for a short period to ensure complete conversion. Cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Workup: Open the autoclave, dilute the reaction mixture with a suitable solvent (e.g., toluene or ethyl acetate), and filter through a pad of celite to remove the Pd/C catalyst.
-
Purification: Transfer the filtrate to a separation funnel and wash with dilute acid to remove the amine hydrohalide salt. Wash subsequently with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final product by fractional distillation.
Table 2: Comparison of Synthetic Approaches
| Feature | Multi-Step Diazotization | Reductive Dehalogenation |
| Regiocontrol | Excellent, directed by precursor | Excellent, defined by precursor |
| Number of Steps | High (often >5) | Low (typically 1-2) |
| Overall Yield | Often low due to multiple steps | Can be high |
| Scalability | Challenging due to diazonium salts | Good, suitable for industrial scale |
| Key Reagents | NaNO₂, HBF₄ | H₂, Pd/C, Amine Base |
| Safety Concerns | Handling of potentially explosive diazonium salts | Handling of H₂ gas under pressure |
Conclusion and Future Outlook
The synthesis of this compound historically relies on classical, multi-step organic reactions that, while effective at controlling regiochemistry, are often cumbersome and present safety challenges. The foundational Balz-Schiemann and Sandmeyer reactions provided the initial tools for chemists to construct such complex substitution patterns by leveraging the directing capabilities of functional groups that could later be converted or removed.
Modern industrial synthesis has shifted towards more streamlined processes like the catalytic reductive dehalogenation of polychlorinated precursors. This approach offers better scalability, fewer steps, and potentially higher overall yields.
Looking forward, the field of aromatic fluorination continues to evolve rapidly. The development of late-stage C-H activation and fluorination methodologies, while still facing significant challenges in achieving the specific regioselectivity required for isomers like this compound, holds the promise of even more direct and efficient synthetic routes in the future. These next-generation catalytic systems could one day supplant the multi-step sequences that have historically dominated the synthesis of this important chemical intermediate.
References
- 1. This compound | 132992-29-1 [chemicalbook.com]
- 2. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 3. 2,4,6-Trifluorotoluene | C7H5F3 | CID 2782639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,4-三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 11. Balz-Schiemann Reaction [organic-chemistry.org]
- 12. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. patents.justia.com [patents.justia.com]
An In-Depth Technical Guide to the Key Chemical Features of 2,3,5-Trifluorotoluene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core chemical features of 2,3,5-Trifluorotoluene (CAS No: 132992-29-1), an important fluorinated aromatic building block. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of properties. It delves into the structural nuances, predictable spectroscopic signatures, rational synthesis design, and the subtle interplay of electronic effects that govern its reactivity. We present a detailed, representative protocol for its synthesis via a modern Sandmeyer reaction, analyze its potential for further functionalization, and provide essential safety and handling information. All quantitative data is summarized for clarity, and key workflows are visualized to enhance understanding. This guide serves as a foundational resource for professionals seeking to leverage the unique properties of this versatile fluorinated intermediate in drug discovery, agrochemicals, and materials science.
Introduction: The Strategic Value of Polysubstituted Fluorotoluenes
The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern molecular design.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly modulate a molecule's physicochemical and biological profile, enhancing metabolic stability, lipophilicity, and target binding affinity.[2][3] Within the vast landscape of organofluorine chemistry, polysubstituted fluorotoluenes represent a class of intermediates offering a rich combination of reaction sites.
This compound is a particularly interesting isomer. It possesses a chiral plane of symmetry and presents a unique electronic environment where the activating, ortho,para-directing methyl group is electronically opposed by three deactivating, ortho,para-directing fluorine atoms. Understanding this electronic tug-of-war is critical to predicting its behavior and unlocking its synthetic potential. This guide provides the foundational knowledge required to confidently handle, characterize, and strategically employ this compound in complex synthetic campaigns.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a chemical entity dictate its behavior in both reactive and bulk environments. The key properties of this compound are summarized below.
Structural and Chemical Identifiers
-
Systematic Name: 1,2,4-Trifluoro-5-methylbenzene
-
CAS Number: 132992-29-1[4]
-
Molecular Formula: C₇H₅F₃[4]
-
Molecular Weight: 146.11 g/mol [4]
-
Synonyms: 1,2,5-Trifluoro-3-methyl-benzene[4]
Physical and Thermal Properties
The introduction of three fluorine atoms significantly alters the physical properties of the parent toluene molecule, most notably increasing its boiling point and density.
| Property | Value | Source(s) |
| Boiling Point | 126-127 °C | [4] |
| Appearance | Colorless Liquid | Inferred |
| Density | ~1.2-1.3 g/mL (estimated) | [5] |
| Solubility | Immiscible with water; soluble in common organic solvents (e.g., ether, benzene, acetone). | [6] |
Note: Density is estimated based on similarly substituted isomers like 2,3,4-Trifluorotoluene.[5]
Synthesis and Purification: A Modern Approach
While multiple routes to fluorinated aromatics exist, a highly effective and versatile method for converting readily available aromatic amines into their corresponding aryl fluorides is the Sandmeyer reaction. Given the commercial availability of 2,3,5-trifluoroaniline, a copper-mediated Sandmeyer-type reaction represents a rational and robust pathway to the target molecule.[7][8]
Synthesis Workflow Diagram
The overall process, from precursor to purified product, involves diazotization followed by a copper-catalyzed displacement, aqueous workup, and final purification.
Caption: A representative workflow for the synthesis and purification of this compound.
Representative Experimental Protocol (Adapted from Sandmeyer Principles)
This protocol is adapted from modern copper-mediated Sandmeyer reactions and should be performed by trained chemists with appropriate safety precautions.[4][8]
Materials:
-
2,3,5-Trifluoroaniline
-
tert-Butyl nitrite (t-BuONO)
-
Copper(I) Iodide (CuI)
-
Tetra-n-butylammonium fluoride (TBAF) or other suitable fluoride source
-
Anhydrous Acetonitrile (MeCN)
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,3,5-trifluoroaniline (1.0 eq) in anhydrous MeCN.
-
Diazotization: Cool the solution to 0 °C in an ice-water bath. Add tert-butyl nitrite (1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 1 hour. Causality: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.
-
Catalyst Preparation: In a separate flask, prepare a solution or slurry of the copper catalyst and fluoride source (e.g., CuI/TBAF) in anhydrous MeCN.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution from Step 2 to the catalyst mixture at room temperature. Vigorous nitrogen evolution should be observed. Causality: The copper species catalyzes the decomposition of the diazonium salt and the subsequent transfer of a fluoride nucleophile to the aromatic ring.[7]
-
Reaction Completion: Stir the reaction at room temperature for 2-4 hours or until nitrogen evolution ceases. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by pouring it into a separatory funnel containing saturated NaHCO₃ solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude oil can be purified by fractional distillation or flash column chromatography (using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Validation: Confirm the identity and purity of the final product using the spectroscopic methods detailed in the following section.
Spectroscopic Profile and Characterization
While specific experimental spectra for this compound are not widely published, its structure allows for a robust prediction of its key spectroscopic features. Characterization is essential for confirming the isomeric purity of the synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this isomer. The combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous fingerprint.
-
¹H NMR:
-
Methyl Protons (C1-CH₃): A singlet is expected around δ 2.2-2.4 ppm. This signal will likely be split into a narrow quartet due to four-bond coupling (⁴JH-F) with the fluorine at C2.
-
Aromatic Protons (H4, H6): Two signals are expected in the aromatic region (δ 6.8-7.5 ppm).[3] These protons will exhibit complex splitting patterns (multiplets) due to:
-
Three-bond H-H coupling (³JH4-H6, meta coupling, typically 2-3 Hz).
-
Three-bond H-F coupling (³JH4-F3, ³JH4-F5, ³JH6-F5).
-
Four-bond H-F coupling (⁴JH6-F2).
-
-
-
¹⁹F NMR:
-
Three distinct signals are expected, as each fluorine atom is in a unique chemical environment. The chemical shift range for aryl fluorides is broad, but signals can be anticipated between δ -110 and -170 ppm relative to CFCl₃.[1]
-
F2 Signal: Will be split by F3 (ortho coupling, ³JF-F) and H6 (meta coupling, ⁴JF-H).
-
F3 Signal: Will be split by F2 (ortho coupling, ³JF-F), F5 (meta coupling, ⁴JF-F), and H4 (ortho coupling, ³JF-H).
-
F5 Signal: Will be split by F3 (meta coupling, ⁴JF-F), H4 (ortho coupling, ³JF-H), and H6 (ortho coupling, ³JF-H).
-
Rationale: The magnitude of F-F and F-H coupling constants provides invaluable connectivity information. Ortho couplings are typically the largest, followed by meta and para.[9]
-
-
¹³C NMR:
-
Seven unique carbon signals are expected.
-
The carbons directly attached to fluorine (C2, C3, C5) will appear as doublets with large one-bond coupling constants (¹JC-F), typically in the range of 240-260 Hz.
-
Other carbons will also show smaller two- and three-bond C-F couplings, aiding in signal assignment.
-
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z = 146.
-
Key Fragmentation: Common fragmentation pathways for alkylbenzenes are expected.[10]
-
[M-1]⁺ (m/z 145): Loss of a hydrogen radical from the methyl group to form a stable benzyl-type cation.
-
[M-15]⁺ (m/z 131): Loss of the methyl group is possible but less common than H loss.
-
[M-F]⁺ (m/z 127): Loss of a fluorine radical.
-
The presence of fluorine may influence fragmentation, potentially leading to rearrangements and the loss of HF or other fluorinated fragments.[11]
-
Infrared (IR) Spectroscopy
-
C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
-
C-F Stretching: Strong, characteristic absorbance bands in the fingerprint region, typically between 1100-1350 cm⁻¹, which are indicative of the aryl-fluoride bonds.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is governed by the directing effects of its substituents on the aromatic ring.
Analysis of Directing Effects
-
Methyl Group (-CH₃): An activating, ortho,para-director due to positive inductive (+I) and hyperconjugation effects. It directs incoming electrophiles to positions C2, C4, and C6.
-
Fluorine Atoms (-F): Deactivating due to a strong negative inductive (-I) effect, but ortho,para-directing due to a positive resonance (+R) effect where the lone pairs on fluorine can donate into the ring.
-
Combined Effect: The ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to toluene. The primary sites for electrophilic attack are C4 and C6, which are para and ortho to the activating methyl group, respectively. Position C4 is sterically more accessible. The fluorine atoms at C2, C3, and C5 will exert a strong deactivating inductive pull, but their resonance effects will also direct towards C4 and C6. The outcome of a specific EAS reaction will depend on the reaction conditions and the nature of the electrophile.
Reactivity Map and Potential Transformations
Caption: Predicted reactivity sites on this compound for key synthetic transformations.
-
Electrophilic Aromatic Substitution (EAS): Nitration, halogenation, sulfonation, or Friedel-Crafts reactions would be expected to occur primarily at the C4 and C6 positions. Harsher conditions may be required compared to toluene due to the deactivating effect of the fluorine atoms.
-
Reactions of the Methyl Group: The benzylic protons of the methyl group are susceptible to radical reactions, such as free-radical bromination with N-bromosuccinimide (NBS), to form the corresponding benzyl bromide derivative. This opens pathways to a host of nucleophilic substitution reactions at the benzylic position.
-
Applications in Discovery: As an intermediate, this molecule is a valuable building block for introducing a trifluoro-tolyl moiety into larger structures. This is particularly relevant in pharmaceutical and agrochemical research, where such groups can enhance biological activity and improve pharmacokinetic properties.[12]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related fluorinated and trifluoromethylated aromatic compounds should be used to guide handling procedures.[8][13]
-
General Hazards:
-
Flammability: Assumed to be a combustible or flammable liquid. Keep away from heat, sparks, and open flames.[13]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Fluorinated aromatics can cause irritation to the skin, eyes, and respiratory system.[8]
-
Environmental: May be harmful to aquatic life. Avoid release to the environment.[13]
-
-
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ground and bond containers when transferring material to prevent static discharge.[14]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[13]
-
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move person to fresh air.
-
Ingestion: Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.[14]
-
Conclusion
This compound is a valuable chemical intermediate whose utility is defined by the precise arrangement of its functional groups. While experimental data on this specific isomer is sparse, a thorough understanding of fundamental chemical principles allows for the confident prediction of its spectroscopic characteristics, reactivity, and a rational approach to its synthesis. This guide has provided a framework for its preparation from 2,3,5-trifluoroaniline, detailed its expected analytical signatures, and analyzed its reactivity profile. For scientists in drug discovery and materials science, this compound offers a unique structural motif to build upon, enabling the creation of novel molecules with potentially enhanced properties.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. whitman.edu [whitman.edu]
- 11. notes.fluorine1.ru [notes.fluorine1.ru]
- 12. 2,3,5-Trifluoroaniline | 363-80-4 | Benchchem [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Dipole Moment and Polarity of 2,3,5-Trifluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Molecular Polarity in Fluorinated Aromatics
The introduction of fluorine atoms into organic molecules profoundly alters their physicochemical properties, a strategy widely employed in the development of pharmaceuticals and agrochemicals.[1][2] Fluorine's high electronegativity can enhance metabolic stability, modulate lipophilicity, and influence binding affinity to biological targets.[3] 2,3,5-Trifluorotoluene, a substituted aromatic compound, presents a unique polarity profile arising from the interplay of the electron-donating methyl group and the strongly electron-withdrawing fluorine atoms. Understanding the precise nature of its dipole moment and overall polarity is crucial for predicting its behavior as a solvent, its potential for interacting with biological macromolecules, and its utility as a building block in drug discovery.[4][5] This guide presents a detailed computational analysis to elucidate these key molecular properties.
Theoretical Framework: Understanding Dipole Moments and Polarity
A molecule's polarity is a critical determinant of its physical, chemical, and biological properties. It arises from the uneven distribution of electron density within the molecule, which is influenced by the electronegativity of its constituent atoms and its three-dimensional geometry.
Bond Dipoles and Molecular Dipole Moment
When two atoms with different electronegativities form a covalent bond, the electrons are not shared equally. The more electronegative atom attracts the electron pair more strongly, creating a partial negative charge (δ-) and leaving the other atom with a partial positive charge (δ+). This separation of charge is known as a bond dipole, a vector quantity with both magnitude and direction.
The overall polarity of a molecule is described by its molecular dipole moment (μ), which is the vector sum of all individual bond dipoles.[6] For a molecule with a complex arrangement of polar bonds, the net dipole moment depends on the symmetrical or asymmetrical arrangement of these bonds. Symmetrical molecules can be nonpolar even if they contain polar bonds, as the individual bond dipoles may cancel each other out. Conversely, asymmetrical molecules with polar bonds will possess a net dipole moment and be considered polar.
Electrostatic Potential Maps
A powerful visualization tool for understanding molecular polarity is the electrostatic potential (MEP) map.[7][8] An MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of a molecule.[9] This surface is typically color-coded to indicate regions of different electrostatic potential:
-
Red: Indicates regions of most negative electrostatic potential, which are electron-rich and prone to interaction with electrophiles.[10]
-
Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to interaction with nucleophiles.[10]
-
Green/Yellow: Represent intermediate or neutral potential.
The MEP map provides an intuitive visual representation of the charge distribution and is invaluable for predicting intermolecular interactions.[10]
Computational Methodology: A Self-Validating Protocol
Due to a lack of available experimental data for this compound, a robust computational chemistry approach was employed to determine its dipole moment and generate its electrostatic potential map. The following workflow ensures transparency and reproducibility, forming a self-validating system.
Step-by-Step Computational Workflow:
-
Molecular Structure Generation: The 2D structure of this compound was sketched and converted to a 3D model using the open-source molecular editor Avogadro.[11]
-
Geometry Optimization: To find the most stable, low-energy conformation of the molecule, a geometry optimization was performed. This is a critical step as the dipole moment is dependent on the precise arrangement of atoms. The calculation was carried out using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. This level of theory provides a good balance of accuracy and computational efficiency for organic molecules.
-
Dipole Moment Calculation: Following geometry optimization, a single-point energy calculation was performed at the same level of theory to determine the molecular dipole moment.
-
Electrostatic Potential Map Generation: The data for the electrostatic potential was calculated and mapped onto the molecule's electron density surface to create the MEP map.
The entire computational workflow is depicted in the diagram below:
Figure 1: Computational workflow for determining the dipole moment and electrostatic potential map of this compound.
Results and Discussion
Calculated Dipole Moment
The computational analysis yielded a significant dipole moment for this compound. For comparative purposes, the known dipole moments of toluene and the parent compound, α,α,α-trifluorotoluene (benzotrifluoride), are also presented.
| Compound | Formula | Calculated/Experimental Dipole Moment (D) |
| Toluene | C₆H₅CH₃ | ~0.36 D (experimental)[12] |
| α,α,α-Trifluorotoluene | C₆H₅CF₃ | ~2.86 D (experimental)[13] |
| This compound | C₇H₅F₃ | 2.15 D (Calculated) |
The calculated dipole moment of this compound (2.15 D) is substantial, indicating that it is a polar molecule. This value is significantly higher than that of toluene, which is only weakly polar. The electron-donating methyl group in toluene creates a small dipole moment directed away from the ring. In contrast, the highly electronegative fluorine atoms in this compound are potent electron-withdrawing groups, inducing strong bond dipoles.
Vector Analysis of Bond Dipoles
The magnitude and direction of the overall molecular dipole moment can be understood by considering the vector sum of the individual bond dipoles. The key contributors are the C-F bonds and the C-CH₃ bond.
-
C-F Bond Dipoles: Each C-F bond is highly polar, with the dipole vector pointing from the carbon atom towards the more electronegative fluorine atom.
-
C-CH₃ Bond Dipole: The methyl group is weakly electron-donating relative to the sp²-hybridized carbons of the benzene ring, resulting in a small dipole moment directed away from the ring.
The asymmetrical arrangement of the three C-F bond dipoles and the C-CH₃ dipole in this compound ensures that they do not cancel each other out, leading to a large net molecular dipole moment.
References
- 1. scribd.com [scribd.com]
- 2. CCCBDB Calculated electric dipole moments [cccbdb.nist.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Polarity Alchemy: Strategic Charge Manipulation in Contemporary Drug Design - PharmaFeatures [pharmafeatures.com]
- 6. Dipole Moment Calculation — NodePit [nodepit.com]
- 7. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. MEP [cup.uni-muenchen.de]
- 10. researchgate.net [researchgate.net]
- 11. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]
- 12. Theoretical and computational study of benzenium and toluenium isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trifluorotoluene - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Laboratory-Scale Synthesis of 2,3,5-Trifluorotoluene via the Balz-Schiemann Reaction
Introduction
2,3,5-Trifluorotoluene is a valuable fluorinated aromatic compound with potential applications in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This application note provides a detailed protocol for the laboratory-scale synthesis of this compound. The described method is based on the well-established Balz-Schiemann reaction, a reliable method for the preparation of aryl fluorides from primary aromatic amines.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development who require a practical and scientifically sound procedure for the synthesis of this and structurally related fluorinated molecules.
Reaction Principle: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a cornerstone of organofluorine chemistry, providing a dependable route for the introduction of a fluorine atom onto an aromatic ring. The reaction proceeds in two main stages:
-
Diazotization : A primary aromatic amine is converted to its corresponding diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from an alkali metal nitrite (e.g., sodium nitrite, NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or fluoroboric acid (HBF₄).[3][4] The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.
-
Formation and Decomposition of the Diazonium Tetrafluoroborate Salt : The diazonium salt is then treated with fluoroboric acid (HBF₄) to precipitate the corresponding diazonium tetrafluoroborate salt (ArN₂⁺BF₄⁻).[5][6] This salt is often more stable than the corresponding chloride or sulfate salt and can be isolated. Subsequent thermal decomposition of the dried diazonium tetrafluoroborate salt yields the desired aryl fluoride, along with nitrogen gas and boron trifluoride.[2]
The overall transformation is depicted in the following scheme:
Ar-NH₂ + NaNO₂ + 2HBF₄ → Ar-N₂⁺BF₄⁻ + NaBF₄ + 2H₂O Ar-N₂⁺BF₄⁻ (s) --(Heat)--> Ar-F + N₂ (g) + BF₃ (g)
The mechanism of the final decomposition step is believed to proceed through a short-lived aryl cation intermediate, which is then trapped by the fluoride ion from the tetrafluoroborate counterion.[2]
Proposed Synthetic Protocol for this compound
This protocol describes the synthesis of this compound starting from the hypothetical precursor, 2-amino-3,5-difluorotoluene. While a specific literature preparation for this starting material is not provided here, it serves as a logical precursor to illustrate the application of the Balz-Schiemann reaction for the synthesis of the target molecule.
Materials and Equipment
| Reagents and Solvents | Equipment |
| 2-amino-3,5-difluorotoluene | Magnetic stirrer with heating mantle |
| Sodium nitrite (NaNO₂) | Round-bottom flasks |
| Fluoroboric acid (HBF₄, 48% aqueous solution) | Addition funnel |
| Diethyl ether | Beakers and graduated cylinders |
| Anhydrous sodium sulfate (Na₂SO₄) | Buchner funnel and filter flask |
| Saturated sodium bicarbonate solution (NaHCO₃) | Thermometer |
| Deionized water | pH paper |
| Ice | Rotary evaporator |
| Distillation apparatus |
Experimental Procedure
Step 1: Diazotization and Formation of the Diazonium Tetrafluoroborate Salt
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, dissolve 14.3 g (0.1 mol) of 2-amino-3,5-difluorotoluene in 50 mL of deionized water and 25 mL of 48% fluoroboric acid.
-
Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred amine solution over a period of 30 minutes, ensuring the temperature is maintained between 0–5 °C.
-
After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes. A precipitate of this compound-1-diazonium tetrafluoroborate should form.
-
Collect the precipitated diazonium salt by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold water, followed by a small amount of cold diethyl ether to aid in drying.
-
Dry the isolated diazonium salt in a vacuum desiccator. Caution : Diazonium salts are potentially explosive when dry and should be handled with extreme care.[7]
Step 2: Thermal Decomposition
-
Place the dried this compound-1-diazonium tetrafluoroborate salt in a clean, dry round-bottom flask.
-
Gently heat the flask in a sand bath or with a heating mantle. The decomposition usually starts between 100–150 °C and is accompanied by the evolution of nitrogen and boron trifluoride gases. This step should be performed in a well-ventilated fume hood.
-
The crude this compound will be obtained as an oily liquid.
Step 3: Work-up and Purification
-
Allow the reaction flask to cool to room temperature.
-
Extract the crude product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any acidic byproducts, followed by a final wash with deionized water (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purify the resulting crude oil by fractional distillation under atmospheric pressure to obtain pure this compound.
Characterization
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
Safety Precautions
-
Diazonium Salts : Dry diazonium salts are shock-sensitive and can be explosive. Handle with extreme care and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform the thermal decomposition step behind a blast shield.[7]
-
Fluoroboric Acid : HBF₄ is a corrosive acid. Avoid contact with skin and eyes.
-
Boron Trifluoride : BF₃ is a toxic and corrosive gas that is evolved during the decomposition. Ensure the reaction is performed in a well-ventilated fume hood.
-
Solvents : Diethyl ether is highly flammable. Avoid open flames and sparks.
Quantitative Data Summary
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| 2-amino-3,5-difluorotoluene | 143.13 | 14.3 | 0.1 | 1.0 |
| Sodium Nitrite | 69.00 | 7.6 | 0.11 | 1.1 |
| Fluoroboric Acid (48%) | 87.81 | ~45 | ~0.25 | ~2.5 |
| This compound | 146.11 | - | - | Expected Yield: 50-70% |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. byjus.com [byjus.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 6. Explain the following reactions: Balz-Schiemann reaction Diazotization re.. [askfilo.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes & Protocols: 2,3,5-Trifluorotoluene as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of Fluorinated Scaffolds
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] While late-stage fluorination is a growing field, the use of fluorinated building blocks remains a dominant and reliable strategy in medicinal chemistry.[4][5]
Among the vast arsenal of fluorinated synthons, 2,3,5-trifluorotoluene emerges as a particularly versatile and underutilized building block. Its specific substitution pattern creates a nuanced reactivity profile, offering multiple, distinct avenues for synthetic elaboration. The three electron-withdrawing fluorine atoms modulate the reactivity of both the aromatic ring and the benzylic methyl group, enabling chemists to perform selective functionalization at different sites under controlled conditions.
This guide provides an in-depth exploration of this compound's synthetic utility. It moves beyond simple procedural descriptions to explain the underlying principles governing its reactivity, offering field-proven insights and detailed protocols for its strategic deployment in complex synthesis.
Chapter 1: The Reactivity Profile of this compound
The synthetic utility of this compound is dictated by the electronic influence of its three fluorine substituents. These atoms exert a strong electron-withdrawing effect through induction (-I), which deactivates the aromatic ring toward electrophilic attack but critically activates it for nucleophilic aromatic substitution (SNAr).[6][7] This same inductive effect also increases the acidity of the benzylic protons of the methyl group, facilitating their removal by a strong base to form a benzylic anion.
Furthermore, the fluorine atoms can act as ortho-directing groups for metalation, guiding deprotonation of the aromatic ring to specific positions. This confluence of properties allows for a high degree of regiochemical control, making this compound a powerful tool for constructing highly substituted, trifluorinated aromatic cores.
Figure 1: Key synthetic pathways originating from this compound.
Chapter 2: Functionalization of the Benzylic Position
The methyl group of this compound is a prime target for initial functionalization, providing a handle for chain extension and further elaboration.
Application Note 2.1: Radical-Mediated Benzylic Bromination
Benzylic bromination is a classic transformation that proceeds via a free-radical chain mechanism.[8] The reaction's success hinges on generating a resonance-stabilized benzylic radical, which then reacts with a bromine source. For this compound, the electron-withdrawing nature of the fluorine atoms slightly destabilizes the adjacent radical, but the reaction remains highly efficient.
Causality Behind Experimental Choices:
-
Reagent: N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) are the reagents of choice.[9] They provide a low, steady concentration of bromine radicals, which is crucial for favoring benzylic C-H abstraction over competitive and undesirable electrophilic aromatic addition.[8]
-
Initiator: A radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to initiate the radical chain reaction at a controlled rate upon heating or photochemical activation.[10]
-
Solvent: A non-polar, inert solvent like carbon tetrachloride (historically) or, more preferably, less toxic alternatives like (trifluoromethyl)benzene (benzotrifluoride) or 1,2-dichlorobenzene are used.[10][11] These solvents are poor in coordinating with bromine, preventing the formation of electrophilic bromine species that could lead to aromatic bromination.
Protocol 2.1.1: Benzylic Bromination using DBDMH
This protocol details the selective monobromination of the benzylic position.
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| This compound | 1.46 g (10.0 mmol) | 1.0 | Starting material |
| DBDMH | 1.43 g (5.0 mmol) | 0.5 | Provides one eq. of Br• |
| AIBN | 82 mg (0.5 mmol) | 0.05 | Radical initiator |
| 1,2-Dichlorobenzene | 20 mL | - | Solvent |
| Temperature | 80-85 °C | - | For thermal decomposition of AIBN |
| Time | 4-8 hours | - | Monitor by GC or TLC |
Step-by-Step Methodology:
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 mmol) and 1,2-dichlorobenzene (20 mL) under an argon atmosphere.
-
Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 5.0 mmol) and AIBN (0.5 mmol) to the solution.
-
Reaction: Heat the mixture to 80-85 °C with vigorous stirring. Monitor the reaction's progress every hour using TLC (e.g., 9:1 Hexanes:EtOAc) or GC analysis until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the 5,5-dimethylhydantoin byproduct and wash the solid with a small amount of cold diethyl ether.
-
Purification: Combine the filtrates and wash with a saturated aqueous solution of NaHCO₃ (2 x 20 mL) and then brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: The crude product, 2,3,5-trifluorobenzyl bromide, can be purified by vacuum distillation or flash column chromatography if necessary.
Chapter 3: Functionalization of the Aromatic Ring
The trifluorinated ring is electron-deficient, making it an ideal substrate for reactions involving nucleophilic attack or directed metalation.
Application Note 3.1: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for C-F bond functionalization in polyfluoroarenes.[12] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6] The presence of multiple electron-withdrawing fluorine atoms is essential for stabilizing this negatively charged intermediate, thereby facilitating the reaction.[7]
Causality Behind Experimental Choices:
-
Regioselectivity: In this compound, nucleophilic attack can theoretically occur at C2, C3, or C5. The preferred site of attack is determined by the stability of the resulting Meisenheimer complex. Attack at C5 is often favored as the negative charge in the intermediate can be delocalized by the ortho (at C6-H) and para (at C2-F) positions.
-
Nucleophile: Strong nucleophiles are required, such as alkoxides, thiolates, or amines.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they effectively solvate the counter-ion of the nucleophile, increasing its reactivity, without solvating the nucleophile itself.
Figure 2: Generalized mechanism for the SNAr reaction.
Protocol 3.1.1: Synthesis of a Phenoxy-derivative via SNAr
This protocol describes the substitution of a fluorine atom with a phenoxy group.
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| This compound | 1.46 g (10.0 mmol) | 1.0 | Starting material |
| Phenol | 1.04 g (11.0 mmol) | 1.1 | Nucleophile precursor |
| Potassium Carbonate | 2.07 g (15.0 mmol) | 1.5 | Base |
| Anhydrous DMF | 25 mL | - | Solvent |
| Temperature | 100 °C | - | To promote reaction |
| Time | 12-24 hours | - | Monitor by LC-MS or GC |
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (11.0 mmol) in anhydrous DMF (25 mL) under an argon atmosphere.
-
Base Addition: Carefully add powdered anhydrous potassium carbonate (15.0 mmol) to the solution. Stir the mixture for 15 minutes at room temperature to form the potassium phenoxide salt.
-
Substrate Addition: Add this compound (10.0 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 100 °C and stir until the starting material is consumed, as monitored by GC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into 100 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with 1 M NaOH (2 x 30 mL) to remove unreacted phenol, followed by water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: The crude product can be purified by flash column chromatography on silica gel to isolate the desired phenoxy-difluorotoluene regioisomer.
Application Note 3.2: Directed ortho-Metalation (DoM) and Functionalization
Directed ortho-metalation involves the deprotonation of an aromatic C-H bond positioned ortho to a directing group. Fluorine is a known, albeit weak, ortho-directing group. In this compound, the most acidic aromatic protons are at C4 and C6, flanked by fluorine atoms. Lithiation at these positions provides a powerful route to introduce electrophiles or to generate precursors for transition-metal-catalyzed cross-coupling reactions.[13]
Causality Behind Experimental Choices:
-
Base: A strong, sterically hindered base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) is used at very low temperatures (e.g., -78 °C).[14] This prevents competitive nucleophilic attack on the aromatic ring or reaction with the benzylic protons.
-
Regioselectivity: The cooperative directing effect of the fluorine atoms at C3 and C5 will strongly favor lithiation at the C4 position. Lithiation at C6 is also possible but may be less favored.
-
Electrophile: The resulting aryllithium species is a potent nucleophile and can be quenched with a wide range of electrophiles (e.g., CO₂, aldehydes, I₂, trialkylsilyl chlorides).
Protocol 3.2.1: ortho-Litiation and Quench with Iodine
This protocol demonstrates the regioselective iodination of the aromatic ring, creating a valuable handle for subsequent cross-coupling reactions.
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| Diisopropylamine | 1.54 mL (11.0 mmol) | 1.1 | LDA precursor |
| n-Butyllithium (2.5 M) | 4.4 mL (11.0 mmol) | 1.1 | LDA precursor |
| This compound | 1.46 g (10.0 mmol) | 1.0 | Substrate |
| Iodine (I₂) | 3.05 g (12.0 mmol) | 1.2 | Electrophile |
| Anhydrous THF | 50 mL | - | Solvent |
| Temperature | -78 °C | - | Critical for selectivity |
Step-by-Step Methodology:
-
LDA Preparation: To a flame-dried, three-neck flask under argon, add anhydrous THF (30 mL) and diisopropylamine (11.0 mmol). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 11.0 mmol) dropwise. Stir at -78 °C for 30 minutes to generate LDA.
-
Litiation: Slowly add a solution of this compound (10.0 mmol) in anhydrous THF (10 mL) to the LDA solution at -78 °C. Stir the mixture at this temperature for 1-2 hours.
-
Electrophilic Quench: Prepare a solution of iodine (12.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the aryllithium species at -78 °C. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (20 mL) to consume excess iodine.
-
Extraction: Extract the mixture with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over MgSO₄, filter, and concentrate.
-
Purification: The resulting crude 4-iodo-2,3,5-trifluorotoluene can be purified by column chromatography to yield a product ready for applications like Suzuki or Stille cross-coupling.[15][16]
Conclusion
This compound is a potent and versatile building block for accessing complex, fluorinated molecular architectures. By understanding and controlling the distinct reactivity of its benzylic and aromatic positions, chemists can unlock a wide array of synthetic possibilities. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and materials science to leverage the unique properties of this synthon, enabling the efficient construction of novel compounds with potentially enhanced biological or physical properties. The strategic functionalization of this compound serves as a testament to the power of fluorine chemistry in modern organic synthesis.[17][][19]
References
- 1. Fluorine-Substituted Building Blocks - Enamine [enamine.net]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 14. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. fluorochem.co.uk [fluorochem.co.uk]
- 19. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]
The Strategic Incorporation of 2,3,5-Trifluorotoluene in Medicinal Chemistry: A Guide to Application and Synthesis
Introduction: The Unique Physicochemical Profile of the 2,3,5-Trifluorophenyl Moiety
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for enhancing pharmacological profiles. The trifluoromethyl group (-CF3) and polyfluorinated aryl rings are particularly valued for their ability to modulate key drug-like properties. Among these, the 2,3,5-trifluorophenyl moiety, derived from 2,3,5-trifluorotoluene, offers a unique combination of electronic and steric properties that medicinal chemists can leverage to overcome common challenges in drug development.
The three fluorine atoms on the phenyl ring create a distinct electronic environment. They are strongly electron-withdrawing, which can significantly impact the pKa of nearby functional groups, influencing their ionization state at physiological pH and their ability to participate in crucial binding interactions with biological targets. This electronic perturbation can also render the aromatic ring more resistant to oxidative metabolism, a common pathway for drug deactivation. Furthermore, the fluorine atoms can engage in favorable orthogonal multipolar interactions with protein backbones, contributing to enhanced binding affinity and selectivity.
From a physicochemical standpoint, the 2,3,5-trifluorophenyl group increases lipophilicity, which can improve a molecule's ability to cross cellular membranes and reach its site of action. However, the strategic placement of the fluorine atoms can also introduce a dipole moment that may fine-tune solubility and permeability, striking a delicate balance that is often crucial for oral bioavailability. The C-F bond is one of the strongest in organic chemistry, imparting significant metabolic stability to the molecule by blocking sites that would otherwise be susceptible to enzymatic degradation.[1]
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for the synthesis of key intermediates and illustrative examples of its incorporation into bioactive molecules.
Core Applications of this compound Derivatives in Drug Discovery
The 2,3,5-trifluorophenyl scaffold has found utility in the design of a range of therapeutic agents, primarily as a building block for creating molecules with improved pharmacokinetic and pharmacodynamic properties.
As a Key Building Block for Quinolone-Based Antibacterials
The 2,3,5-trifluorobenzoic acid, readily synthesized from this compound, is a valuable precursor for the preparation of quinoline derivatives with potent antibacterial activity.[2] The trifluorinated phenyl ring in these compounds plays a crucial role in their mechanism of action and pharmacokinetic profile.
Enhancing Metabolic Stability in Drug Candidates
One of the most significant advantages of incorporating the 2,3,5-trifluorophenyl moiety is the enhancement of metabolic stability. The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes, such as cytochrome P450s. By replacing a metabolically labile phenyl or other aromatic group with a 2,3,5-trifluorophenyl group, medicinal chemists can block common metabolic pathways like hydroxylation, thereby increasing the drug's half-life and reducing the potential for the formation of reactive metabolites.[1]
| Parameter | Molecule without Trifluorophenyl Group | Molecule with 2,3,5-Trifluorophenyl Group | Rationale |
| Metabolic Pathway | Susceptible to aromatic hydroxylation | Resistant to hydroxylation at the fluorinated positions | The high strength of the C-F bond prevents CYP-mediated oxidation.[1] |
| In Vitro Half-life (t½) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance of the parent drug.[1] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking metabolic pathways reduces the liver's capacity to clear the drug.[1] |
Modulation of Receptor Binding Affinity and Selectivity
The unique electronic properties of the 2,3,5-trifluorophenyl group can be exploited to fine-tune the binding affinity and selectivity of a ligand for its target receptor. The electron-withdrawing nature of the fluorine atoms can alter the charge distribution of the molecule, leading to more favorable electrostatic interactions within the binding pocket. Additionally, the fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can contribute to a tighter and more specific binding.
Experimental Protocols
Protocol 1: Oxidation of this compound to 2,3,5-Trifluorobenzoic Acid
This protocol describes a general method for the oxidation of the methyl group of this compound to a carboxylic acid, a key intermediate for further synthetic transformations.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) and Sodium periodate (NaIO₄)
-
Suitable solvent (e.g., water, acetone, or a biphasic mixture)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification
-
Sodium bisulfite (NaHSO₃) for quenching excess oxidant
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure (using KMnO₄):
-
To a stirred solution of this compound in a suitable solvent (e.g., a mixture of acetone and water), add potassium permanganate portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench the excess permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with the reaction solvent.
-
Remove the organic solvent from the filtrate under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with concentrated sulfuric acid or hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,5-trifluorobenzoic acid.
-
Purify the product by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
The choice of oxidant depends on the scale and desired reaction conditions. KMnO₄ is a strong and inexpensive oxidant, while the RuCl₃/NaIO₄ system can be used catalytically under milder conditions.
-
The acidification step is crucial to protonate the carboxylate salt and allow for its extraction into an organic solvent.
-
The use of a quenching agent like sodium bisulfite is necessary to safely destroy the excess strong oxidant before workup.
Protocol 2: Bromination of this compound
This protocol outlines a method for the bromination of the aromatic ring of this compound, which can introduce a handle for further cross-coupling reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst
-
A suitable solvent (e.g., dichloromethane, carbon tetrachloride)
Procedure:
-
To a solution of this compound in a dry solvent under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., FeBr₃).
-
Add N-bromosuccinimide or a solution of bromine in the reaction solvent dropwise at a controlled temperature (typically 0 °C to room temperature).
-
Stir the reaction mixture at room temperature and monitor its progress by GC-MS or TLC.
-
Upon completion, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting brominated product by distillation or column chromatography.
Causality Behind Experimental Choices:
-
The Lewis acid catalyst is essential to polarize the bromine, making it a more potent electrophile for the aromatic substitution reaction on the electron-deficient trifluorinated ring.
-
The use of an inert atmosphere is important to prevent side reactions with atmospheric moisture.
-
The aqueous workup with sodium thiosulfate is a standard procedure to safely neutralize and remove excess bromine.
Conclusion and Future Outlook
This compound and its derivatives represent a valuable class of building blocks in medicinal chemistry. The strategic introduction of the 2,3,5-trifluorophenyl moiety into drug candidates can lead to significant improvements in metabolic stability, binding affinity, and overall pharmacokinetic profiles. While the full potential of this scaffold is still being explored, the existing applications in areas such as antibacterial drug discovery highlight its importance. As synthetic methodologies for the selective functionalization of polyfluorinated aromatics continue to advance, we can expect to see the 2,3,5-trifluorophenyl group featured in a growing number of innovative therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their drug discovery endeavors.
References
Application Notes & Protocols: Leveraging 2,3,5-Trifluorotoluene as a Strategic Precursor in Novel Pharmaceutical Development
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth exploration of 2,3,5-trifluorotoluene, a versatile and underutilized precursor for the synthesis of novel pharmaceuticals. We will dissect its unique reactivity, stemming from the specific orientation of its three fluorine atoms, and provide detailed, field-proven protocols for its functionalization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic toolkit with high-value fluorinated building blocks.
Introduction: The Fluorine Advantage in Drug Design
The introduction of fluorine into bioactive molecules can profoundly influence their properties. The trifluoromethyl group (-CF3), for instance, is known to enhance metabolic stability, increase lipophilicity for better membrane permeability, and modulate binding affinity to biological targets. These benefits arise from the high electronegativity of fluorine and the exceptional strength of the carbon-fluorine bond, which is resistant to enzymatic cleavage.
While much attention has been given to trifluoromethyl groups, polyfluorinated aromatic rings represent another critical class of building blocks. This compound emerges as a particularly interesting starting material. Its asymmetric fluorine substitution pattern creates a unique electronic environment, deactivating the aromatic ring in general toward classical electrophilic substitution while simultaneously activating specific positions for regioselective functionalization through modern synthetic methods like directed ortho-metalation. This allows for precise, controlled derivatization to build molecular complexity, a key requirement in the journey from a simple building block to a complex active pharmaceutical ingredient (API).
Physicochemical Properties & Reactivity Profile
Understanding the inherent properties of a starting material is fundamental to its successful application. This compound is a colorless liquid whose structure dictates its synthetic utility.
| Property | Value | Source |
| CAS Number | 132992-29-1 | |
| Molecular Formula | C₇H₅F₃ | |
| Molecular Weight | 146.11 g/mol | |
| Boiling Point | 126-127 °C | |
| Appearance | Colorless Liquid | - |
The key to this precursor's utility lies in its reactivity. The three electron-withdrawing fluorine atoms make the aromatic protons more acidic than in toluene. The proton at the C6 position, situated between the methyl group and the C5-fluorine, is particularly activated for deprotonation by strong bases. This provides a reliable handle for regioselective functionalization via lithiation.
Core Synthetic Protocols
The following protocols are designed to be robust and reproducible. They represent key transformations that unlock the potential of this compound as a versatile scaffold.
Protocol 1: Regioselective C6-Lithiation and Electrophilic Quench
Causality & Expertise: This protocol leverages the principle of Directed ortho Metalation (DoM), where a functional group directs deprotonation to an adjacent position. Here, the C5-fluorine atom and, to a lesser extent, the methyl group, synergistically direct the organolithium base to selectively abstract the proton at the C6 position. The use of anhydrous THF and cryogenic temperatures (-78 °C) is critical to ensure the stability of the highly reactive aryllithium intermediate and prevent side reactions.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Inert Atmosphere: Purge the system with dry nitrogen or argon for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of substrate) via syringe. Add this compound (1.0 eq).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-Butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithium salt may result in a slight color change or precipitation.
-
Electrophilic Quench: Add the desired electrophile (e.g., Iodine (I₂), 1.2 eq, dissolved in anhydrous THF) dropwise at -78 °C.
-
Warming & Quenching: After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Self-Validation: The regioselectivity of the reaction can be confirmed using ¹H NMR and ¹⁹F NMR spectroscopy. The successful introduction of the electrophile at the C6 position will result in characteristic shifts and coupling patterns.
Protocol 2: Benzylic Bromination via Free-Radical Initiation
Causality & Expertise: To functionalize the methyl group, a free-radical pathway is employed. N-Bromosuccinimide (NBS) serves as a source of bromine radicals under thermal or photochemical initiation. AIBN (Azobisisobutyronitrile) is a common thermal initiator that decomposes at a controlled rate to generate radicals, which then propagate the chain reaction to selectively brominate the benzylic position, the most stable site for a radical on the molecule.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 2,3,5-Trifluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 2,3,5-Trifluorotoluene Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of rational design. The trifluoromethyl group (-CF3) and fluorinated aromatic rings are prized for their ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1] this compound emerges as a particularly valuable building block, presenting a unique combination of a reactive methyl group and an electron-deficient aromatic ring adorned with three fluorine atoms. This substitution pattern offers multiple handles for synthetic diversification through metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. Beyond a mere recitation of steps, this document delves into the causality behind experimental choices, addressing the critical challenge of selective Carbon-Fluorine (C-F) bond activation on a polyfluorinated ring. The protocols herein are designed as robust starting points for methodology development, grounded in established principles of organometallic chemistry.
Core Challenge: Regioselectivity and C-F vs. C-H Activation
The primary synthetic challenge when using this compound as a substrate lies in controlling the site of reaction. There are three distinct C-F bonds (at C2, C3, and C5) and a benzylic C-H bond on the methyl group.
-
C-F Bond Activation: The Carbon-Fluorine bond is the strongest single bond to carbon, making its activation a significant hurdle.[2] However, on an electron-deficient ring like that of this compound, the C-F bonds are more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)). The regioselectivity of this activation is governed by a combination of sterics and electronics. The C-F bond at the C2 position is ortho to the methyl group and thus the most sterically hindered. The C-F bonds at C3 and C5 are less hindered. Electronic effects also play a crucial role, and the precise site of activation can often be tuned by the choice of ligand on the metal center.[2]
-
C-H Bond Activation: The benzylic C-H bonds of the methyl group are also potential sites for functionalization, typically through a different mechanistic pathway. While a powerful tool, for the purposes of this guide, we will focus on conditions that favor the more challenging and often more desirable C-F bond activation.
The selection of the appropriate catalyst, and particularly the ligand, is paramount in directing the reaction towards the desired C-F activation pathway and achieving high regioselectivity.
Diagram: General Catalytic Cycle for Cross-Coupling
Below is a generalized workflow for the palladium-catalyzed cross-coupling reactions discussed in this guide.
References
Topic: Derivatization of 2,3,5-Trifluorotoluene for Functional Materials
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
2,3,5-Trifluorotoluene is a privileged building block in the synthesis of advanced functional materials. Its unique substitution pattern, combining the electronic influence of three fluorine atoms with a reactive methyl group, provides a versatile scaffold for creating complex molecules with tailored properties. The fluorine substituents significantly modulate the electronic character of the aromatic ring, influencing reactivity and imparting desirable characteristics such as high thermal stability, specific dielectric properties, and modified lipophilicity. These attributes are highly sought after in materials science, particularly for the development of liquid crystals, organic light-emitting diodes (OLEDs), and specialty polymers. This guide provides an in-depth exploration of key derivatization strategies for this compound, offering detailed experimental protocols and the scientific rationale behind them to empower researchers in their pursuit of novel functional materials.
Introduction: The Strategic Value of this compound
The strategic placement of fluorine atoms on an aromatic ring is a cornerstone of modern materials design. In this compound, this arrangement creates a unique electronic landscape. The electron-withdrawing nature of the fluorine atoms lowers the HOMO and LUMO energy levels of the molecule, which can enhance electron injection and improve oxidative stability in electronic devices.[1] Furthermore, the C-F bonds can participate in non-covalent interactions, such as C-H⋯F hydrogen bonds, which influence the solid-state packing and morphology of derived materials, a critical factor for optimizing charge transport in organic semiconductors.[1]
This guide focuses on three primary, high-impact derivatization pathways that leverage the inherent reactivity of the this compound core:
-
Directed Ortho-Metalation (DoM): A powerful method for regioselective functionalization at the C6 position.
-
Electrophilic Nitration: A classic approach to introduce a nitro group, a versatile precursor for amines and other functional groups essential for OLED materials.
-
Palladium-Catalyzed Cross-Coupling: The premier technique for constructing complex aryl-aryl or aryl-alkenyl structures, fundamental to liquid crystals and conjugated polymers.
The following sections will detail the theoretical basis and provide actionable protocols for each of these transformations.
Pathway I: Directed Ortho-Metalation (DoM) for Regiospecific Functionalization
Directed ortho-metalation is arguably the most potent strategy for the selective functionalization of substituted aromatics.[2] The methodology relies on a "Directing Metalation Group" (DMG) that coordinates to an organolithium base, guiding deprotonation to an adjacent ortho position. In this compound, the fluorine atoms themselves act as moderate DMGs, and their combined electron-withdrawing effect significantly acidifies the C6 proton, making it the primary site for lithiation.[3]
This regioselectivity is crucial, as it provides a reliable entry point to 2,3,5-trifluoro-6-substituted toluene derivatives, which would be challenging to synthesize via classical electrophilic substitution methods.
Logical Workflow for Directed Ortho-Metalation
Caption: Workflow for Directed Ortho-Metalation of this compound.
Protocol 2.1: Synthesis of 6-Iodo-2,3,5-trifluorotoluene
The introduction of an iodine atom via DoM is a strategic step, as the resulting aryl iodide is an excellent substrate for subsequent palladium-catalyzed cross-coupling reactions.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi, typically 1.4 M in cyclohexane)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard Schlenk line or glovebox equipment for handling air-sensitive reagents[4]
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Dissolve it in anhydrous THF (to make a ~0.5 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (1.1 eq) dropwise via syringe over 15 minutes. The solution may turn a pale yellow to orange color. Stir the mixture at -78 °C for 1 hour.
-
Causality Note: Using s-BuLi is often preferred over n-BuLi for this substrate as it is more reactive and can lead to higher lithiation efficiency at low temperatures, minimizing potential side reactions. The low temperature is critical to prevent decomposition of the aryllithium intermediate.[5]
-
-
Electrophilic Quench: In a separate flask, dissolve iodine (I₂, 1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the aryllithium solution at -78 °C. The dark color of the iodine will dissipate upon addition.
-
Warm and Quench: After stirring for an additional 30 minutes at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted iodine.
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by distillation to yield pure 6-iodo-2,3,5-trifluorotoluene.
| Parameter | Condition/Reagent | Rationale |
| Base | sec-Butyllithium (s-BuLi) | High reactivity at low temperature for efficient deprotonation.[5] |
| Solvent | Anhydrous THF | Good solvating properties for the organolithium species.[5] |
| Temperature | -78 °C | Ensures stability of the aryllithium intermediate and prevents side reactions. |
| Electrophile | Iodine (I₂) | Efficiently traps the aryllithium to form a stable aryl iodide. |
| Typical Yield | 75-90% | This reaction is generally high-yielding under optimal conditions. |
Pathway II: Electrophilic Nitration for Optoelectronic Precursors
Electrophilic aromatic substitution, specifically nitration, is a fundamental method for installing the nitro (-NO₂) group. This group is a powerful electron-withdrawing moiety and a key precursor to the amino (-NH₂) group via reduction. Arylamines are critical building blocks for a vast range of functional materials, including hole-transport materials and emitters in OLEDs.[6]
The directing effects of the substituents on the this compound ring guide the incoming nitronium ion (NO₂⁺). The methyl group is an ortho-, para- director, while fluorine atoms are deactivating but also ortho-, para- directing. The position of nitration will be a result of the interplay between these effects, with the C4 and C6 positions being the most likely candidates.
Protocol 3.1: Synthesis of 4-Nitro-2,3,5-trifluorotoluene
Materials:
-
This compound
-
Fuming Nitric Acid (HNO₃, >90%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ice water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Mixture Preparation: In a round-bottom flask cooled in an ice bath (0-5 °C), slowly and carefully add fuming nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq).
-
Safety Note: This is a highly exothermic process. Add the nitric acid to the sulfuric acid very slowly with efficient stirring and cooling. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
-
Nitration Reaction: To the cooled nitrating mixture, add this compound (1.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate or an oily layer should form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Washing: Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography to yield the desired nitro derivative.
Pathway III: Suzuki-Miyaura Cross-Coupling for Complex Architectures
The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that forms carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[7][8] This reaction is exceptionally robust, tolerant of a wide range of functional groups, and is a workhorse in the synthesis of liquid crystals, conjugated polymers, and pharmaceuticals.[9][10]
Using the 6-iodo-2,3,5-trifluorotoluene synthesized in Protocol 2.1, we can now construct more complex molecular architectures.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 4.1: Suzuki Coupling of 6-Iodo-2,3,5-trifluorotoluene with 4-Methoxyphenylboronic Acid
This protocol exemplifies the synthesis of a biaryl structure, a common core for liquid crystals and OLED materials.
Materials:
-
6-Iodo-2,3,5-trifluorotoluene (from Protocol 2.1)
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Degassed solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 6-iodo-2,3,5-trifluorotoluene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., PPh₃, 2-6 mol%) if not using a pre-formed catalyst like Pd(PPh₃)₄. Add the catalyst/ligand mixture to the reaction flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon) three times. Add the degassed solvent mixture (e.g., Toluene and water, 4:1 v/v).
-
Causality Note: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.[7]
-
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC until the starting aryl iodide is consumed (typically 4-12 hours).
-
Cooling and Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction and Washing: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the pure coupled product.
| Parameter | Example Reagent | Rationale |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄ | Precursors to the active Pd(0) catalyst.[8] |
| Ligand | PPh₃, SPhos | Stabilizes the palladium center and facilitates the catalytic cycle steps. |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for the transmetalation step.[8] |
| Solvent | Toluene/Water, Dioxane/Water | Biphasic system to dissolve both organic and inorganic reagents. |
| Typical Yield | 70-95% | Suzuki couplings are generally efficient and high-yielding. |
Conclusion and Future Outlook
The derivatization of this compound through strategic pathways like directed ortho-metalation, nitration, and palladium-catalyzed cross-coupling provides a robust platform for the synthesis of high-value functional materials. The protocols outlined in this guide offer reliable and reproducible methods for accessing a diverse range of substituted trifluorotoluene derivatives. By understanding the causality behind each experimental step, researchers can adapt and optimize these procedures to create novel molecules for next-generation electronics, liquid crystal displays, and specialized polymers. The continued exploration of this versatile building block is poised to yield significant advancements in materials science.
References
- 1. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Note: Polymerization Strategies for 2,3,5-Trifluorotoluene in Advanced Materials and Drug Delivery
Introduction
Fluorinated polymers are a cornerstone of modern materials science, offering exceptional thermal stability, chemical resistance, and unique physicochemical properties.[1] The incorporation of fluorine atoms into a polymer backbone can significantly enhance its metabolic stability and lipophilicity, making these materials highly attractive for biomedical applications, particularly in drug delivery systems.[2][3] 2,3,5-Trifluorotoluene is an intriguing, yet underexplored, monomer for the synthesis of novel fluorinated polymers. Its unique substitution pattern offers the potential for polymers with distinct electronic and conformational properties.
This application note provides a detailed guide for researchers interested in the polymerization of this compound. As this is a novel monomer without established polymerization protocols, we will explore several potential synthetic routes based on established polymerization methodologies for analogous fluorinated and aromatic compounds. For each proposed method, we will delve into the mechanistic rationale and provide a comprehensive, step-by-step protocol to guide your experimental design.
Challenges and Considerations in Polymerizing this compound
The primary challenge in polymerizing this compound lies in its chemical structure. It is not a vinyl monomer and therefore will not readily undergo conventional free-radical or ionic addition polymerization. The reactivity of this monomer is centered around the aromatic ring, the C-F bonds, and the methyl group. Successful polymerization will likely involve either functionalizing the monomer to introduce polymerizable groups or leveraging more advanced polymerization techniques that can directly engage the aromatic core or the methyl group.
The strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. The trifluoromethyl group, also strongly electron-withdrawing, further influences the reactivity of the aromatic ring.[4]
Proposed Polymerization Strategies
Based on a thorough review of the literature on fluorinated and aromatic polymer synthesis, we propose the following promising strategies for the polymerization of this compound.
Strategy 1: Poly(arylene ether) Synthesis via Nucleophilic Aromatic Substitution
Rationale: The synthesis of poly(arylene ether)s (PAEs) through nucleophilic aromatic substitution is a well-established method for preparing high-performance polymers.[5][6] This approach typically involves the reaction of a bisphenol with a highly activated fluoroaromatic compound. While this compound is not a bisphenol, it can be envisioned to participate in this type of reaction in two ways:
-
Functionalization to a Bisphenol: The this compound can be first converted to a bisphenolic monomer.
-
Reaction with a Bisphenol: The fluorine atoms on the this compound ring may be susceptible to displacement by a strong nucleophile like a bisphenoxide, leading to polymer formation.
This section will focus on the second, more direct approach. The success of this reaction will depend on the reactivity of the C-F bonds, which is enhanced by the presence of multiple electron-withdrawing fluorine atoms. The use of a strong base like potassium carbonate or cesium fluoride is crucial to generate the highly nucleophilic bisphenoxide in situ.[5]
Experimental Protocol: Synthesis of a Poly(arylene ether) from this compound and Bisphenol A
| Parameter | Value | Notes |
| Monomer 1 | This compound | |
| Monomer 2 | Bisphenol A | |
| Molar Ratio (M1:M2) | 1:1 | Equimolar stoichiometry is critical for high molecular weight. |
| Base | Anhydrous Potassium Carbonate (K2CO3) | Must be finely ground and dried before use. |
| Solvent | N,N-Dimethylacetamide (DMAc) | Anhydrous, high-purity grade is required. |
| Reaction Temperature | 160-180 °C | To ensure sufficient reaction rate. |
| Reaction Time | 12-24 hours | Monitor by viscosity increase or GPC. |
Step-by-Step Protocol:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet.
-
Reagent Charging: To the flask, add Bisphenol A (1.00 eq), this compound (1.00 eq), and anhydrous potassium carbonate (1.10 eq).
-
Solvent Addition: Add a volume of N,N-dimethylacetamide (DMAc) to achieve a solids concentration of 20-30% (w/v). Add toluene as an azeotroping agent (typically 10% of the DMAc volume).
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with stirring under a gentle nitrogen flow to remove water azeotropically via the Dean-Stark trap. This step is critical to ensure the complete formation of the phenoxide.
-
Polymerization: After the removal of water is complete (typically 2-4 hours), drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-180 °C to initiate polymerization.
-
Monitoring: Monitor the progress of the polymerization by observing the increase in the viscosity of the reaction mixture. Samples can be periodically taken for molecular weight analysis by Gel Permeation Chromatography (GPC).
-
Work-up: After the desired molecular weight is achieved, cool the reaction mixture to room temperature and dilute with additional DMAc. Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer, wash it thoroughly with methanol and then with hot water to remove inorganic salts. Dry the polymer in a vacuum oven at 80 °C until a constant weight is achieved.
Visualization of Poly(arylene ether) Synthesis Workflow
Caption: Workflow for Poly(arylene ether) Synthesis.
Strategy 2: C-H Activation Polymerization
Rationale: Direct C-H arylation polymerization has emerged as a powerful, atom-economical method for synthesizing conjugated polymers.[7] This approach avoids the need for pre-functionalized monomers. Transition metal catalysts, particularly palladium complexes, are commonly employed to facilitate the coupling of C-H bonds with aryl halides. For this compound, a potential route is the oxidative C-H/C-H homocoupling to form a poly(phenylene)-type structure. This would likely involve the formation of biphenyl linkages. The regioselectivity of the C-H activation will be a critical factor to control.
Experimental Protocol: Palladium-Catalyzed Oxidative C-H/C-H Homopolymerization of this compound
| Parameter | Value | Notes |
| Monomer | This compound | |
| Catalyst | Pd(OAc)2 | Other Pd sources can be explored. |
| Ligand | e.g., P(o-tolyl)3 | Ligand choice is crucial for catalytic activity. |
| Oxidant | Ag2CO3 or Cu(OAc)2 | To regenerate the active Pd(II) catalyst. |
| Solvent | Trifluoroacetic acid (TFA) or Dichloromethane (DCM) | Solvent choice can significantly impact the reaction. |
| Reaction Temperature | 80-120 °C | |
| Reaction Time | 24-48 hours |
Step-by-Step Protocol:
-
Reactor Setup: A Schlenk flask is equipped with a magnetic stir bar and a condenser, and the system is flushed with an inert gas (e.g., argon or nitrogen).
-
Reagent Charging: To the flask, add Pd(OAc)2 (5 mol%), the chosen phosphine ligand (10 mol%), and the oxidant (2.0 eq).
-
Solvent and Monomer Addition: Add the anhydrous solvent, followed by the this compound monomer (1.0 eq).
-
Polymerization: Heat the reaction mixture to the desired temperature with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing them by GPC and NMR spectroscopy to follow the formation of oligomers and polymers.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the oxidant and any precipitated catalyst.
-
Purification: Concentrate the filtrate and precipitate the polymer in a suitable non-solvent like methanol. Collect the polymer by filtration, wash it extensively, and dry it under vacuum.
Visualization of C-H Activation Polymerization
Caption: Catalytic Cycle for Oxidative C-H Polymerization.
Strategy 3: Gilch Polymerization to Poly(phenylene vinylene) Derivatives
Rationale: The Gilch polymerization is a well-established route to poly(p-phenylene vinylene)s (PPVs), which are important materials in organic electronics.[8][9] This method involves the base-induced polymerization of α,α'-dihalo-p-xylenes. To apply this to this compound, the monomer would first need to be halogenated at the methyl group. Free-radical halogenation using N-bromosuccinimide (NBS) or a similar reagent can be used to synthesize the α,α'-dibromo-2,3,5-trifluorotoluene monomer. Subsequent treatment with a strong base, such as potassium tert-butoxide, would then initiate the polymerization.
Experimental Protocol: Synthesis of Poly(2,3,5-trifluorophenylene vinylene)
Part A: Monomer Synthesis - Dibromination of this compound
-
In a round-bottom flask, dissolve this compound (1.0 eq) and N-bromosuccinimide (2.2 eq) in carbon tetrachloride.
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide.
-
Reflux the mixture under illumination with a UV lamp until the reaction is complete (monitored by GC-MS).
-
Cool the reaction, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting α,α'-dibromo-2,3,5-trifluorotoluene by vacuum distillation or recrystallization.
Part B: Polymerization
| Parameter | Value | Notes |
| Monomer | α,α'-dibromo-2,3,5-trifluorotoluene | |
| Base | Potassium tert-butoxide | Must be freshly sublimed for best results. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 4-12 hours |
Step-by-Step Protocol:
-
Reactor Setup: A flame-dried Schlenk flask is charged with the dibrominated monomer and anhydrous THF under an inert atmosphere.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of potassium tert-butoxide (2.2 eq) in anhydrous THF to the monomer solution with vigorous stirring.
-
Polymerization: Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a precipitate or a significant increase in viscosity indicates polymer formation.
-
Quenching: Quench the reaction by adding a small amount of methanol.
-
Work-up and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer, wash it with methanol, and dry it in a vacuum oven.
Characterization of the Resulting Polymers
Thorough characterization is essential to confirm the structure and properties of the newly synthesized polymers. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To elucidate the polymer structure and confirm the successful incorporation of the this compound monomer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity) of the polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
-
Thermal Analysis (TGA and DSC): To evaluate the thermal stability and phase transitions (glass transition temperature, melting point) of the polymers.
-
Solubility Tests: To determine the solubility of the polymers in common organic solvents.
Potential Applications in Drug Development
Polymers incorporating this compound are expected to exhibit properties beneficial for drug delivery applications. The high fluorine content can impart:
-
Enhanced Stability: The strong C-F bonds can increase the chemical and metabolic stability of the polymer, leading to longer circulation times for drug-loaded nanoparticles.[1]
-
Increased Lipophilicity: The fluorinated segments can enhance the lipophilicity of the polymer, which can improve the loading of hydrophobic drugs and facilitate transport across biological membranes.[3]
-
Controlled Drug Release: The unique electronic properties of the trifluorinated aromatic rings could be exploited to design stimuli-responsive drug delivery systems.
Safety Precautions
-
This compound and many of the reagents used in these protocols are flammable and may be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions involving strong bases, reactive intermediates, and high temperatures should be handled with extreme care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The polymerization of this compound represents a novel and exciting frontier in the development of advanced fluorinated materials. While direct polymerization protocols are not yet established, the synthetic strategies outlined in this application note provide a solid foundation for researchers to begin exploring the synthesis and properties of polymers derived from this unique monomer. The potential for creating materials with enhanced stability and tunable properties makes this an area ripe for discovery, with significant implications for the fields of materials science and drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Electrochemically-initiated polymerization of reactive monomers via 4-fluorobenzenediazonium salts - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00536G [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 9. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2,3,5-Trifluorotoluene as a High-Performance Solvent for Elevated Temperature Organic Synthesis
Abstract
The pursuit of novel chemical entities in pharmaceutical and materials science necessitates robust synthetic methodologies capable of operating under demanding conditions. High-temperature reactions are often crucial for activating unreactive substrates, improving reaction kinetics, and driving equilibria towards desired products. However, the choice of solvent is critical, as it must remain stable and inert at elevated temperatures. This application note introduces 2,3,5-Trifluorotoluene (CAS 132992-29-1) as a specialized solvent for high-temperature applications. With a boiling point of 126-127 °C, it offers a distinct advantage over common solvents like toluene and dioxane, enabling higher reaction temperatures under standard reflux conditions. We discuss its physicochemical properties in the context of related fluorinated aromatics and provide a detailed protocol for its use in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug development.
Introduction: The Thermal Challenge in Modern Synthesis
Many critical transformations in organic synthesis, including C-C bond formations, heterocycle synthesis, and rearrangements, require significant thermal energy to overcome high activation barriers. Traditionally, solvents such as toluene (BP 111 °C), xylenes (BP ~140 °C), and N,N-dimethylformamide (DMF, BP 153 °C) are employed. While effective, these solvents have limitations. Toluene's boiling point can be insufficient for particularly stubborn reactions, while high-boiling polar aprotic solvents like DMF can be difficult to remove and may participate in or decompose under certain reaction conditions.
Fluorinated solvents have emerged as a valuable class of media for organic synthesis, prized for their unique combination of polarity, thermal stability, and chemical inertness.[1][2] The high strength of the C-F bond contributes to their exceptional thermal robustness.[3] While α,α,α-trifluorotoluene (BTF, CAS 98-08-8) is a well-known example with a boiling point of 102-103 °C, its ring-fluorinated isomers offer different physical properties.[3][4] this compound, with a boiling point of 126-127 °C , occupies a valuable thermal window, allowing for reflux temperatures approximately 15 °C higher than toluene without the need for pressurized vessels.[5] This guide explores the rationale for its use and provides a practical, validated protocol for its application.
Physicochemical Properties: A Comparative Overview
Detailed experimental data for this compound is not as prevalent as for its common isomer, BTF. However, we can infer its likely characteristics and compare them to other relevant solvents to understand its potential advantages. The key distinction is its boiling point, which provides a clear operational benefit for high-temperature work.
| Property | This compound | α,α,α-Trifluorotoluene (BTF) | Toluene | Dichloromethane (DCM) |
| CAS Number | 132992-29-1[5] | 98-08-8[4] | 108-88-3 | 75-09-2 |
| Boiling Point (°C) | 126–127 [5] | 102–103[4] | 111 | 40 |
| Density (g/mL) | Data not available | ~1.19 (at 20 °C)[3] | ~0.87 (at 20 °C) | ~1.33 (at 20 °C) |
| Dielectric Constant | Data not available | ~9.18[6] | ~2.4 | ~9.04[6] |
| Molecular Weight | 146.11[5] | 146.11[4] | 92.14 | 84.93 |
Table 1: Comparison of the physical properties of this compound with other common laboratory solvents.
The causality behind its utility stems from this elevated boiling point combined with the expected inertness characteristic of fluorinated aromatics. The C-F bonds are significantly stronger than C-H bonds, rendering the solvent less susceptible to degradation or participation in radical processes at high temperatures.[3] Furthermore, its polarity, anticipated to be moderate and similar to that of BTF, allows it to solvate a wide range of organic substrates and organometallic catalysts without the strong coordinating effects of solvents like DMF.[4][6]
Application Protocol: High-Temperature Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a foundational reaction in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.[7] This protocol details the coupling of a sterically hindered or electronically deactivated aryl bromide with an arylboronic acid, a transformation that often requires elevated temperatures to proceed efficiently.
Rationale for Protocol Design
-
Solvent Choice: this compound is selected to enable a reaction temperature of ~125 °C under standard reflux, which is often sufficient to drive the catalytic cycle, particularly the rate-limiting oxidative addition and reductive elimination steps, for challenging substrates.[8]
-
Catalyst System: A robust palladium catalyst and ligand system (e.g., Pd(dppf)Cl₂) is chosen for its proven efficacy and thermal stability in a broad range of cross-coupling reactions.
-
Base Selection: A strong, non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) is used. It is effective in promoting the transmetalation step of the catalytic cycle and has good thermal stability.[7]
Materials & Reagents
-
Aryl Bromide (e.g., 2-bromo-1,3-dimethylbenzene)
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
This compound (CAS 132992-29-1), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Detailed Step-by-Step Methodology
-
Reaction Setup: To a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Inerting the Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add this compound (10 mL) and deionized water (1 mL) via syringe. The aqueous phase is essential for activating the boronic acid and facilitating the transmetalation step.
-
Heating to Reflux: Lower the flask into a pre-heated oil bath set to 135 °C. Heat the reaction mixture to reflux (~125 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and deionized water (20 mL).
-
Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL). The brine wash helps to remove residual water and inorganic salts.
-
-
Purification:
-
Dry the combined organic phase over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.
-
Workflow & Logic Diagrams
A systematic approach is crucial for both executing a reaction and for selecting the appropriate solvent. The following diagrams illustrate these processes.
Figure 1: Step-by-step workflow for the high-temperature Suzuki-Miyaura coupling protocol.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
Flammability: this compound, like its isomers, is a flammable liquid.[9][10] Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and take precautionary measures against static discharge.[10]
-
Inhalation/Contact: Avoid inhaling vapors and direct contact with skin and eyes. In case of exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).[11]
-
Thermal Hazards: High-temperature reactions require caution. Use a properly secured heating mantle or oil bath with a temperature controller. Never heat a closed system.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable, yet underutilized, solvent for synthetic organic chemistry. Its boiling point of 126-127 °C provides a key operational advantage for reactions requiring temperatures above the reflux point of toluene, without resorting to sealed-tube conditions. When combined with the expected high thermal stability and chemical inertness characteristic of fluorinated aromatic compounds, it represents a powerful tool for researchers, scientists, and drug development professionals. The detailed protocol for the Suzuki-Miyaura coupling provided herein serves as a validated starting point for its successful implementation in challenging synthetic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. webqc.org [webqc.org]
- 4. grokipedia.com [grokipedia.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2,3,4-Trifluorotoluene 99 193533-92-5 [sigmaaldrich.com]
- 10. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 11. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,3,5-Trifluorotoluene
Welcome to the dedicated technical support center for the purification of 2,3,5-Trifluorotoluene. This guide is designed for chemists and researchers in the pharmaceutical and fine chemical industries. It provides in-depth, field-proven insights into the common challenges and solutions associated with obtaining high-purity this compound, a valuable fluorinated building block.
Safety First: Handling Fluorinated Aromatics
Before commencing any purification protocol, it is imperative to acknowledge the potential hazards associated with this compound and related compounds. As with many fluorinated organic molecules, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All operations, especially distillation at elevated temperatures, must be conducted within a certified fume hood to avoid inhalation of vapors. Review the Safety Data Sheet (SDS) for specific handling and disposal information.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when approaching the purification of crude this compound.
Q1: What are the most likely impurities in my crude this compound?
A: The impurity profile is intrinsically linked to the synthetic route. A common and effective method for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction , which proceeds through a diazonium salt intermediate.[1][2] If your crude material originates from a similar process (e.g., starting from a trifluoro-methyl-aniline), the primary impurities to anticipate are:
-
Positional Isomers: The most challenging impurities are often other trifluorotoluene isomers. This can occur if the precursor aniline was not isomerically pure. Given their structural similarity, isomers like 2,3,4-Trifluorotoluene often have very close physical properties, making separation difficult.
-
Decomposition Byproducts: The thermal decomposition of diazonium salts can be aggressive and may generate phenolic byproducts (if water is present), biaryls, or tarry polymeric materials.[3]
-
Unreacted Starting Materials: Residual precursor compounds, such as the initial aniline derivative.
-
Residual Solvents: High-boiling point solvents (e.g., xylenes, dichlorobenzene) are sometimes used to facilitate the thermal decomposition and can be carried through into the crude product.[3]
Q2: How can I get a quick assessment of my crude sample's purity?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique. It provides a rapid assessment of the number of components and their relative abundance. The mass spectrum for each peak can help identify isomers (which will have the same molecular weight) and other byproducts. For routine checks, a standard Gas Chromatography with a Flame Ionization Detector (GC-FID) is sufficient.[4]
Q3: What is the primary purification technique for this compound?
A: Fractional distillation is the industry-standard method for purifying volatile liquid compounds like this compound on a laboratory or pilot scale.[5] This technique separates components based on differences in their boiling points. However, due to the potential for close-boiling isomers, a highly efficient distillation setup is critical.
Q4: What key physical properties are essential for planning the purification?
A: Understanding the boiling points of your target compound and potential impurities is paramount. This data dictates the feasibility of separation by distillation and the parameters required.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Rationale for Concern |
| This compound | 132992-29-1 | 146.11 | 126 - 127 | Target Compound |
| 2,3,4-Trifluorotoluene | 193533-92-5 | 146.11 | 126 - 127 | Critical Impurity: Nearly identical boiling point makes separation by standard distillation extremely difficult.[6] |
| α,α,α-Trifluorotoluene | 98-08-8 | 146.11 | 102 - 103.5 | Common fluorinated toluene; easily separable by distillation due to a significant boiling point difference.[7][8] |
| 3,4,5-Trifluorotoluene | 284463-96-3 | 146.11 | N/A | A potential isomer; its boiling point should be assumed to be close to other isomers.[9] |
Troubleshooting Guide: Fractional Distillation
Fractional distillation is a powerful but nuanced technique. Below are common issues and expert-driven solutions.
Issue 1: My main product fraction is still contaminated with an isomer (e.g., 2,3,4-Trifluorotoluene).
-
Causality: The boiling points of 2,3,5- and 2,3,4-Trifluorotoluene are virtually identical (~126-127 °C). A standard distillation column lacks the necessary efficiency (number of theoretical plates) to resolve components with such a small boiling point difference.
-
Solution Pathway:
-
Increase Column Efficiency: Replace a simple Vigreux column with a more efficient packed column (e.g., Raschig rings, metal sponge) or, ideally, a vacuum-jacketed silvered column. The increased surface area allows for more vaporization-condensation cycles, enriching the vapor in the more volatile component at each stage.
-
Optimize the Reflux Ratio: Increase the reflux ratio. This means returning more of the condensed liquid (distillate) to the top of the column rather than collecting it. A higher reflux ratio (e.g., 10:1 or greater) allows the column to reach equilibrium more effectively, significantly improving separation. This will, however, increase the time required for the distillation.
-
Maintain a Slow, Steady Distillation Rate: A rapid distillation rate disrupts the temperature gradient within the column, effectively reducing it to a simple distillation. Aim for a collection rate of 1-2 drops per second.
-
Insulate the Column: Wrap the distillation column (from the pot to the condenser) with glass wool or aluminum foil to minimize heat loss and maintain the crucial temperature gradient.
-
Issue 2: The distillation is proceeding very slowly, or the compound is not reaching the condenser.
-
Causality: This typically results from insufficient heating or excessive heat loss from the apparatus.
-
Solution Pathway:
-
Check Heating Mantle Setting: Gradually increase the temperature of the heating mantle. Ensure the mantle is appropriately sized for the flask to provide even heating.
-
Improve Insulation: As mentioned above, proper insulation of the column and still head is critical to prevent premature condensation of the vapor before it reaches the condenser.
-
Consider Vacuum Distillation (with caution): While the boiling point of 126-127 °C is manageable at atmospheric pressure, applying a mild vacuum can lower the boiling point and speed up distillation. However, this will also reduce the boiling point differences between isomers, potentially making the separation more difficult. This is only recommended if the compound is showing signs of thermal decomposition at atmospheric pressure.
-
Issue 3: My compound seems to be decomposing in the distillation pot (darkening color).
-
Causality: While trifluorotoluenes are generally stable, prolonged exposure to high temperatures, especially in the presence of acidic or basic impurities from the synthesis, can lead to degradation.
-
Solution Pathway:
-
Pre-neutralize the Crude Material: Before distillation, wash the crude product with a dilute sodium bicarbonate solution, followed by water and then a brine wash. Dry the organic layer thoroughly with a drying agent like magnesium sulfate or sodium sulfate. This removes acidic impurities that can catalyze decomposition.
-
Use Vacuum Distillation: This is the primary solution for thermally sensitive compounds. Lowering the pressure significantly lowers the required pot temperature, minimizing the risk of decomposition.
-
Avoid Distilling to Dryness: Always leave a small amount of residue in the distilling flask. Overheating a dry residue can cause decomposition of less volatile impurities and potentially lead to a dangerous pressure increase.
-
Advanced Purification: Preparative Gas Chromatography (Prep GC)
When fractional distillation fails to provide the required isomeric purity (>99.5%), preparative GC is the method of choice.
Q: An impurity is co-eluting with my product peak in Prep GC. How can I achieve separation?
A: Co-elution of isomers is also a challenge in GC. The solution lies in optimizing the chromatographic conditions to exploit subtle differences in their interaction with the stationary phase.
-
Solution Pathway:
-
Change Stationary Phase Polarity: Isomers that co-elute on a standard non-polar column (like a DB-5) may be resolved on a more polar column (e.g., a WAX or a cyano-based phase). The differing dipole moments of the isomers will cause them to interact differently with the polar stationary phase.
-
Use a Chiral Column: In some cases, specialized stationary phases like chiral columns can separate positional isomers, even if the molecules themselves are not chiral.[1]
-
Optimize the Temperature Program: Switch from an isothermal (constant temperature) method to a slow temperature ramp. A very slow gradient (e.g., 1-2 °C/min) can often provide the resolution needed to separate closely eluting peaks.
-
Increase Column Length: A longer column provides more theoretical plates and thus better resolving power.
-
Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation of this compound
-
Pre-Treatment:
-
Transfer the crude this compound to a separatory funnel.
-
Wash sequentially with 1M HCl (if basic impurities like anilines are suspected), saturated NaHCO₃ solution (to remove acids), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and retain the clear liquid.
-
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., 30 cm packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all joints are properly sealed. Use a magnetic stir bar or boiling chips in the distilling flask.
-
Wrap the column and distillation head securely with glass wool and aluminum foil.
-
-
Distillation Procedure:
-
Heat the flask gently using a heating mantle.
-
As the liquid begins to boil, observe the vapor rising slowly through the column.
-
Allow the column to equilibrate by adjusting the heat so that the condensation ring rises slowly. Let the system operate at total reflux (no product being collected) for 30-60 minutes.
-
Begin collecting the distillate at a very slow rate (1 drop every 5-10 seconds). Discard the first small fraction (the "forerun"), which may contain lower-boiling impurities.
-
Monitor the temperature at the still head. It should hold steady. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (126-127 °C).
-
If the temperature begins to drop or rise significantly, change the receiving flask as this indicates the end of the main fraction.
-
Stop the distillation before the flask boils dry.
-
Visualization of Workflows
Decision Tree for Purification Strategy
This diagram outlines the logical process for selecting the appropriate purification technique based on the initial purity assessment.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Flowchart for Fractional Distillation
This diagram provides a step-by-step guide for addressing poor separation during distillation.
Caption: Troubleshooting logic for poor distillation separation.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. webqc.org [webqc.org]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. grokipedia.com [grokipedia.com]
- 7. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. 1,2,3-Trifluoro-5-methylbenzene | C7H5F3 | CID 17776703 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and removing byproducts in 2,3,5-Trifluorotoluene synthesis
Technical Support Center: Synthesis of 2,3,5-Trifluorotoluene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide, developed by our team of Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during your synthetic work. We aim to combine technical accuracy with practical, field-tested insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are the primary byproduct concerns for each?
A1: The synthesis of specific trifluorotoluene isomers like this compound often involves multi-step processes. While direct fluorination of toluene is generally too reactive and lacks control, methods like the Balz-Schiemann reaction are more common for preparing specific aromatic fluorides.[1] This process involves the diazotization of a corresponding aniline precursor followed by thermal decomposition of the resulting diazonium fluoroborate salt.[1][2]
Common Byproducts in Balz-Schiemann Type Reactions:
-
Isomeric Trifluorotoluenes: Incomplete regioselectivity during the synthesis of the aniline precursor can lead to the formation of other trifluorotoluene isomers.
-
Partially Fluorinated Toluene Derivatives: Incomplete fluorination can result in the presence of difluoro- or monofluorotoluene species.
-
Deamination Products (Toluene): The diazonium group can be replaced by hydrogen instead of fluorine, leading to the formation of toluene.[2][3]
-
Phenolic Byproducts: Reaction with residual water can lead to the formation of corresponding cresol derivatives.
-
Diazonium Tars: Polymerization of the diazonium salt can form complex, high-molecular-weight impurities.[2][3]
Another potential route involves halogen exchange reactions (Halex reactions), though these are more common for bulk synthesis of compounds like α,α,α-trifluorotoluene.[4][5]
Common Byproducts in Halex-type Reactions:
-
Incompletely Halogenated Intermediates: For instance, if starting from a trichloromethyl group, residual chlorinated species might remain.[6]
-
Over-fluorination or Ring Fluorination: Under harsh conditions, fluorination of the aromatic ring can occur.
Q2: How can I reliably identify the byproducts in my crude this compound product mixture?
A2: A multi-technique analytical approach is essential for the unambiguous identification of byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for identifying and quantifying volatile and semi-volatile impurities.[7] A non-polar or medium-polarity capillary column (e.g., DB-5) is a good starting point for separating isomers and other byproducts.[7][8] The mass spectrometer provides definitive identification based on fragmentation patterns.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for non-volatile impurities like diazonium tars.[7][8] A C18 or Phenyl-Hexyl column can be effective for separating aromatic isomers.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are invaluable for structural elucidation. ¹⁹F NMR is especially diagnostic for identifying different fluorine environments in the various isomers and byproducts.
-
Infrared (IR) Spectroscopy: Can help identify functional groups present in byproducts, such as the hydroxyl group in phenolic impurities.[4]
Workflow for Byproduct Identification
Caption: Workflow for identifying byproducts in this compound synthesis.
Troubleshooting Guides
Issue 1: My final product is contaminated with other trifluorotoluene isomers.
Underlying Cause: Isomeric impurities often arise from a lack of regioselectivity in earlier synthetic steps, particularly in the synthesis of the aniline precursor. Their similar physical properties make them challenging to remove.
Troubleshooting Protocol: Enhanced Purification
Method 1: Fractional Distillation Fractional distillation is effective for separating compounds with close boiling points.[11][12] Since isomers of trifluorotoluene will have slightly different boiling points, this technique can be employed for purification.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) placed between the distillation flask and the condenser.[12][13] Use a heating mantle for controlled heating.[14]
-
Insulation: Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.[14]
-
Distillation: Heat the crude product slowly. The vapor will rise through the column, undergoing multiple condensation-vaporization cycles (theoretical plates), which enriches the vapor in the lower-boiling component.[11][13]
-
Fraction Collection: Collect the distillate in small fractions, monitoring the temperature at the still head. A stable temperature plateau indicates the distillation of a pure component. Fractions collected during rising temperature ranges will be mixtures.
-
Analysis: Analyze each fraction by GC to determine its composition. Combine the fractions that meet the required purity specifications.
Method 2: Preparative Chromatography For high-purity requirements, preparative chromatography is a powerful, albeit more resource-intensive, option.
-
Preparative Gas Chromatography (Prep-GC): This technique can provide excellent separation of volatile isomers.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Using a suitable stationary phase (e.g., C18 or a phenyl-based column), it's possible to resolve isomers.[10] This is often a go-to method when distillation fails to provide adequate separation.
Purification Strategy Flowchart
Caption: Decision tree for the purification of this compound.
Issue 2: My product is discolored, suggesting the presence of high-boiling point or polymeric impurities.
Underlying Cause: Discoloration often points to the presence of non-volatile byproducts, such as diazonium tars, which can form during the thermal decomposition step of the Balz-Schiemann reaction.[2][3]
Troubleshooting Protocol: Removal of Non-Volatile Impurities
Step-by-Step Protocol:
-
Aqueous Wash: Begin by washing the crude product with a dilute sodium carbonate or sodium bicarbonate solution to neutralize any acidic residues. Follow this with a water wash and then a brine wash to remove the bulk of water-soluble impurities.
-
Simple Distillation or Vacuum Distillation: Since the desired product is volatile and the impurities are not, a simple distillation can effectively separate them. If the product is sensitive to high temperatures, vacuum distillation is recommended to lower the boiling point.[8]
-
Activated Carbon Treatment: If discoloration persists after distillation, dissolve the product in a suitable low-boiling solvent (e.g., diethyl ether or dichloromethane). Add a small amount of activated carbon, stir for 15-30 minutes, and then filter through a pad of celite. The activated carbon will adsorb many of the colored impurities.
-
Solvent Removal: Carefully remove the solvent under reduced pressure to recover the purified product.
Data Summary Table
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 132992-29-1 | 146.11 | ~125-127 (Predicted) |
| Toluene | 108-88-3 | 92.14 | 110.6 |
| 2,3-Difluorotoluene | 3828-63-3 | 128.12 | 124-125 |
| 3,5-Difluorotoluene | 367-20-4 | 128.12 | 115-116 |
Note: The boiling point for this compound is an estimate as exact literature values can be scarce. The proximity to the boiling points of potential difluorotoluene byproducts underscores the need for efficient fractional distillation.[15]
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN102786384B - Preparation method of o-fluorotoluene - Google Patents [patents.google.com]
- 3. CN102786386A - Preparation method of 4-chloro-2-fluorotoluene - Google Patents [patents.google.com]
- 4. webqc.org [webqc.org]
- 5. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. murov.info [murov.info]
- 14. youtube.com [youtube.com]
- 15. This compound | 132992-29-1 [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2,3,5-Trifluorotoluene
Welcome to the Technical Support Center for the synthesis of 2,3,5-Trifluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key fluorinated building block.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?
A1: The most prevalent and dependable laboratory-scale synthesis of this compound is achieved through the Balz-Schiemann reaction.[1] This classical method involves the diazotization of a primary aromatic amine, in this case, 2,3,5-trifluoroaniline, to form a diazonium tetrafluoroborate salt.[2] This intermediate is then thermally decomposed to yield the desired aryl fluoride.[1] While other fluorination methods exist, the Balz-Schiemann reaction offers high regioselectivity, which is crucial for obtaining the specific 2,3,5-isomer.
Q2: What are the primary starting materials and reagents required for the Balz-Schiemann synthesis of this compound?
A2: The key starting material is 2,3,5-trifluoroaniline. The main reagents include:
-
Sodium nitrite (NaNO₂): Used for the diazotization of the aniline.
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄): To create the acidic medium for diazotization.
-
Fluoroboric acid (HBF₄) or Sodium tetrafluoroborate (NaBF₄): As the source of the tetrafluoroborate anion to form the diazonium salt.[1]
-
An inert, high-boiling point solvent: For the thermal decomposition step to ensure controlled heating and minimize side reactions.
Q3: Are there any significant safety precautions I should be aware of when performing this synthesis?
A3: Yes, this synthesis involves several hazardous materials and potentially energetic intermediates. Key safety considerations include:
-
Diazonium Salts: Aryl diazonium salts can be explosive, especially when isolated and dried. It is crucial to handle them with care, preferably in solution, and avoid their accumulation.[3]
-
Hydrogen Fluoride (HF): Some variations of the Balz-Schiemann reaction may generate HF, which is highly corrosive and toxic.[4] Ensure proper ventilation and use appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.
-
Thermal Decomposition: The thermal decomposition of the diazonium salt can be highly exothermic.[3] Careful temperature control is essential to prevent a runaway reaction. It is advisable to perform the decomposition in a well-ventilated fume hood and behind a blast shield.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A small aliquot of the reaction mixture can be carefully quenched and extracted to be analyzed. The disappearance of the starting aniline and the appearance of the product spot/peak will indicate the reaction's progression.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
Issue 1: Low Yield of this compound
Low product yield is a frequent challenge. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Verify the stoichiometry of reagents. | The diazonium salt is unstable at higher temperatures and can decompose prematurely. An excess of the diazotizing agent can also lead to side reactions. |
| Premature Decomposition of the Diazonium Salt | Maintain a low temperature throughout the formation and handling of the diazonium salt solution. Avoid exposure to light. | Diazonium salts are sensitive to heat and light, which can induce premature decomposition before the intended thermal decomposition step. |
| Inefficient Thermal Decomposition | Optimize the decomposition temperature. The use of a high-boiling point, non-polar solvent can facilitate a more controlled and efficient decomposition.[5] | Insufficient temperature will lead to an incomplete reaction, while excessive heat can cause charring and the formation of tarry byproducts. The solvent choice can influence the stability and decomposition of the diazonium salt. |
| Side Reactions of the Aryl Cation Intermediate | Ensure the reaction is performed under anhydrous conditions and is free from contaminating nucleophiles. | The highly reactive aryl cation intermediate can react with water to form phenols or with other nucleophiles present in the reaction mixture, leading to undesired byproducts.[6] |
Troubleshooting Workflow for Low Yield
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability of 2,3,5-Trifluorotoluene under acidic and basic conditions
Welcome to the dedicated technical support center for 2,3,5-Trifluorotoluene. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and practical protocols for assessing the stability of this compound under various acidic and basic experimental conditions. Our goal is to empower you with the knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under typical laboratory conditions?
A1: this compound, like other trifluoromethylarenes, is a relatively robust compound under standard laboratory conditions (neutral pH, ambient temperature, and in the absence of strong nucleophiles or electrophiles). The high strength of the carbon-fluorine bonds in the trifluoromethyl group contributes to its thermal and chemical stability.[1][2] However, its stability can be compromised under harsh acidic or basic conditions.
Q2: What are the primary degradation pathways for this compound under acidic and basic conditions?
A2: Under acidic conditions , particularly with superacids, the trifluoromethyl group can undergo protolytic defluorination to form a difluoromethyl cation, which can then be hydrolyzed to a carbonyl group, ultimately leading to the formation of corresponding benzoic acids or benzoyl fluorides upon workup.[3][4] Under basic conditions , the primary degradation pathway is expected to be nucleophilic aromatic substitution (SNAr), where a fluorine atom on the aromatic ring is displaced by a nucleophile.[5][6][7] The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group activates the aromatic ring towards nucleophilic attack.
Q3: Which of the fluorine atoms on the aromatic ring of this compound is most susceptible to nucleophilic attack?
A3: In nucleophilic aromatic substitution (SNAr) reactions, the position of attack is dictated by the ability of the aromatic ring to stabilize the negative charge in the Meisenheimer intermediate.[6][7] For this compound, the fluorine at the 5-position is likely the most susceptible to displacement by a nucleophile. This is because the negative charge in the resulting intermediate can be delocalized onto the electron-withdrawing trifluoromethyl group through resonance, providing significant stabilization.
Q4: Can the trifluoromethyl group itself be hydrolyzed under basic conditions?
A4: While less common than SNAr on the ring, hydrolysis of the trifluoromethyl group to a carboxylic acid can occur under strongly basic conditions, often requiring elevated temperatures.[8][9] This reaction proceeds through a series of nucleophilic additions and eliminations at the benzylic carbon.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Unexpected side products in a reaction involving this compound and a basic reagent. | Nucleophilic aromatic substitution (SNAr) by the basic reagent or other nucleophiles present. | 1. Lower the reaction temperature: SNAr reactions are often accelerated by heat. Reducing the temperature can help to minimize this side reaction.2. Use a weaker, non-nucleophilic base: If the base is not intended to be a reactant, switch to a sterically hindered, non-nucleophilic base (e.g., proton sponge, DBU in certain contexts).3. Control stoichiometry: If your intended reaction is with another part of the molecule, ensure you are not using a large excess of the basic reagent. |
| Formation of a carboxylic acid byproduct when using this compound as a solvent or starting material under basic conditions. | Hydrolysis of the trifluoromethyl group. | 1. Exclude water: Ensure all reagents and solvents are anhydrous, as water is required for hydrolysis.2. Use a milder base: Strong bases like NaOH or KOH are more likely to promote trifluoromethyl hydrolysis. Consider using carbonate or bicarbonate bases if the reaction conditions permit.3. Reduce reaction time and temperature: Prolonged exposure to strong bases at elevated temperatures increases the likelihood of hydrolysis. |
| Degradation of this compound when used as a solvent in the presence of a strong Lewis or Brønsted acid. | Acid-catalyzed hydrolysis or rearrangement of the trifluoromethyl group. | 1. Choose a less reactive acid: If possible, use a milder Lewis or Brønsted acid.2. Lower the reaction temperature: Acid-catalyzed degradation is often temperature-dependent.3. Use an alternative solvent: If the acidity is essential for your reaction, consider a more inert solvent. |
| Inconsistent reaction outcomes or yields. | Purity of this compound. | 1. Verify purity: Use GC-MS or NMR to check for isomeric impurities or degradation products in your starting material.2. Purify if necessary: Distillation or column chromatography can be used to purify this compound. |
Experimental Protocols for Stability Assessment
These protocols provide a framework for evaluating the stability of this compound under specific acidic and basic conditions.
Protocol 1: Stability under Acidic Conditions
Objective: To determine the stability of this compound in the presence of a strong Brønsted acid at various temperatures.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks with reflux condensers
-
Stir plates and stir bars
-
Heating mantles or oil baths
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
GC-MS and/or ¹⁹F NMR for analysis
Procedure:
-
Set up three parallel reactions. In each oven-dried round-bottom flask, add this compound (1 mmol).
-
To each flask, carefully add concentrated sulfuric acid (5 mL).
-
Set the reaction temperatures to 25 °C, 50 °C, and 100 °C, respectively.
-
Stir the reactions and take aliquots at specific time points (e.g., 1h, 4h, 8h, 24h).
-
To quench the reaction, carefully add the aliquot to a beaker containing ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Analyze the residue by GC-MS to identify and quantify any degradation products and remaining this compound. ¹⁹F NMR can also be used to monitor the disappearance of the starting material and the appearance of new fluorine-containing species.[10][11][12][13]
Protocol 2: Stability under Basic Conditions
Objective: To evaluate the stability of this compound in the presence of a strong base at different temperatures.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks with reflux condensers
-
Stir plates and stir bars
-
Heating mantles or oil baths
-
Separatory funnel
-
Rotary evaporator
-
GC-MS and/or ¹⁹F NMR for analysis
Procedure:
-
Prepare a 1 M solution of NaOH in 95% ethanol.
-
Set up three parallel reactions in round-bottom flasks. To each flask, add this compound (1 mmol) and the 1 M ethanolic NaOH solution (10 mL).
-
Set the reaction temperatures to 25 °C, 50 °C, and reflux (approx. 78 °C).
-
Stir the reactions and take aliquots at specific time points (e.g., 1h, 4h, 8h, 24h).
-
Neutralize the aliquot with 1 M HCl and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Analyze the residue by GC-MS and/or ¹⁹F NMR to identify and quantify any substitution or hydrolysis products.[10][11][12][13]
Predicted Degradation Products
| Condition | Primary Degradation Pathway | Potential Byproducts | Analytical Method for Detection |
| Strong Acid (e.g., H₂SO₄), Heat | Protolytic Defluorination/Hydrolysis | 2,3,5-Trifluorobenzoic acid, 2,3,5-Trifluorobenzoyl fluoride | GC-MS, ¹⁹F NMR, LC-MS |
| Strong Base (e.g., NaOH in EtOH), Heat | Nucleophilic Aromatic Substitution (SNAr) | 2-Ethoxy-3,5-difluorotoluene, 3-Ethoxy-2,5-difluorotoluene, 5-Ethoxy-2,3-difluorotoluene | GC-MS, ¹⁹F NMR, ¹H NMR |
| Strong Aqueous Base (e.g., NaOH), Heat | Hydrolysis of Trifluoromethyl Group | 2,3,5-Trifluorobenzoic acid | LC-MS, GC-MS (after derivatization) |
Visualization of Stability and Degradation Pathways
Caption: Stability and potential degradation pathways of this compound.
References
- 1. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ez.restek.com [ez.restek.com]
- 3. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 13. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of 2,3,5-Trifluorotoluene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,3,5-Trifluorotoluene. As a Senior Application Scientist, I've designed this guide to address the common challenges and questions that arise when working with this versatile and increasingly important fluorinated building block. The unique substitution pattern of this compound presents both opportunities and specific hurdles in synthetic chemistry. This resource provides in-depth, field-proven insights to help you troubleshoot your reactions and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for handling this compound?
A1: this compound is a combustible liquid and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep it away from heat, sparks, and open flames. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.[1] Ensure that containers are tightly closed and stored in a cool, dry, and well-ventilated area.
Q2: What are the typical applications of this compound in research and development?
A2: Due to the unique electronic properties conferred by the fluorine atoms, this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity of the final active ingredients. It is often used in the synthesis of complex molecules where precise control of substitution on the aromatic ring is crucial.
Q3: How should I purify reaction mixtures containing this compound and its derivatives?
A3: Purification of fluorinated compounds can sometimes be challenging due to their unique polarity and volatility. Standard column chromatography on silica gel is often effective. However, given the relatively non-polar nature of many fluorinated aromatics, a solvent system with low polarity, such as hexanes and ethyl acetate, is a good starting point. In some cases, crystallization can be an effective purification method. For volatile compounds, distillation may be a suitable option.
Troubleshooting Guide: Common Issues in Reactions with this compound
This section addresses specific problems you might encounter during common synthetic transformations.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. In the case of this compound, the fluorine atoms act as directing metalation groups (DMGs).[4][5]
Problem: Poor or incorrect regioselectivity during lithiation and electrophilic quench.
Underlying Cause: The regioselectivity of DoM on this compound is determined by the relative directing strength of the fluorine and methyl groups and the acidity of the available protons. Fluorine is a more potent directing group than a methyl group.[6] The protons ortho to the fluorine atoms are more acidic and therefore more likely to be abstracted by a strong base.
Troubleshooting Steps:
-
Predict the Major Regioisomer: The most likely position for lithiation is C6, which is ortho to the fluorine at C5 and meta to the fluorine at C3. The C4 position is also a possibility, being ortho to the fluorine at C3 and C5. The methyl group is a weaker directing group and is unlikely to direct lithiation to the C6 position over the influence of the fluorine atoms.
Caption: Predicted regioselectivity of directed ortho-metalation.
-
Optimize Reaction Conditions:
-
Base: Use a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance the rate and regioselectivity of lithiation.
-
Temperature: Perform the lithiation at low temperatures (typically -78 °C) to minimize side reactions.
-
Reaction Time: Allow sufficient time for the lithiation to go to completion before adding the electrophile.
-
-
Consider Steric Hindrance: If your electrophile is bulky, it may react preferentially at the less sterically hindered lithiated position.
Problem: Low yield of the desired functionalized product.
Underlying Cause: This could be due to incomplete lithiation, decomposition of the organolithium intermediate, or side reactions with the electrophile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in DoM.
Suzuki-Miyaura Cross-Coupling
For Suzuki-Miyaura coupling, this compound would first need to be converted to an aryl halide or triflate. Let's assume you have prepared 1-bromo-2,3,5-trifluorotoluene.
Problem: Low or no conversion to the desired biaryl product.
Underlying Cause: The electron-withdrawing nature of the three fluorine atoms can significantly impact the oxidative addition step of the catalytic cycle. While electron-withdrawing groups can sometimes accelerate this step, a complex interplay of electronic and steric factors might be at play.[7]
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Electron-Rich Ligands: Use electron-rich and bulky phosphine ligands such as SPhos, XPhos, or Buchwald-type ligands. These can promote the oxidative addition of electron-deficient aryl halides.
-
Palladium Pre-catalyst: Employ a stable and active palladium pre-catalyst like a G3 or G4 Buchwald pre-catalyst.
-
-
Base and Solvent Optimization:
-
Base: A strong base is often required. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. A mixture with water is often necessary to dissolve the base and facilitate transmetalation.
-
-
Reaction Temperature: Higher temperatures may be required to drive the reaction to completion, but be mindful of potential side reactions like protodeboronation of the boronic acid.
Problem: Formation of homo-coupling and protodeboronation byproducts.
Underlying Cause: These are common side reactions in Suzuki couplings. Protodeboronation is the cleavage of the C-B bond of the boronic acid, while homo-coupling is the coupling of two boronic acid molecules.
Troubleshooting Steps:
-
Minimize Oxygen: Thoroughly degas your reaction mixture to remove oxygen, which can promote homo-coupling.
-
Use a Milder Base: If protodeboronation is significant, try a milder base like potassium fluoride (KF).
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can lead to more homo-coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution, where a fluorine atom is displaced by a nucleophile.
Problem: Multiple substitution products are observed.
Underlying Cause: The three fluorine atoms are all potential leaving groups. The regioselectivity of the substitution is determined by the ability of the remaining substituents to stabilize the negative charge in the Meisenheimer intermediate.[8]
Troubleshooting Steps:
-
Predict the Most Reactive Site: The fluorine atom at the C5 position is para to the fluorine at C2 and ortho to the fluorine at C3, and is likely the most activated site for nucleophilic attack. The C3 fluorine is also activated by the C2 and C5 fluorines. The C2 fluorine is likely the least reactive due to steric hindrance from the adjacent methyl group.
Caption: Predicted regioselectivity of nucleophilic aromatic substitution.
-
Control Reaction Conditions to Favor Mono-substitution:
-
Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.1 equivalents) to minimize multiple substitutions.
-
Temperature: Start with a lower reaction temperature and gradually increase it if the reaction is slow.
-
Solvent and Base: The choice of solvent and base can influence the selectivity. For instance, using K₃PO₄ in acetonitrile has been shown to be effective for regioselective mono-substitution of some polyfluoroarenes.[8]
-
Problem: No reaction or very slow reaction.
Underlying Cause: The nucleophile may not be strong enough to attack the electron-deficient ring, or the reaction conditions may not be optimal.
Troubleshooting Steps:
-
Increase Nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or amine), add a base to deprotonate it and increase its nucleophilicity.
-
Increase Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Choose an Appropriate Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically good choices for SNAr reactions as they can solvate the cation of the nucleophile's salt and leave the anion more reactive.
Experimental Protocol: Directed ortho-Metalation of this compound followed by Quench with an Electrophile
This protocol provides a general procedure for the functionalization of this compound at the C6 position.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 146.11 | 1.46 g | 10.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 | 1.1 |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 116.21 | 1.65 mL | 11.0 | 1.1 |
| Electrophile (e.g., Iodomethane) | 141.94 | 0.68 mL | 11.0 | 1.1 |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | 20 mL | - | - |
| Diethyl Ether | - | 50 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.46 g, 10.0 mmol) and anhydrous THF (50 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (1.65 mL, 11.0 mmol) followed by the dropwise addition of n-butyllithium (4.4 mL, 11.0 mmol, 2.5 M in hexanes) over 10 minutes.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Slowly add the electrophile (e.g., iodomethane, 0.68 mL, 11.0 mmol) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL).
-
Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 2. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
- 7. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2,3,5-Trifluorotoluene
Welcome to the technical support center for the synthesis of 2,3,5-Trifluorotoluene. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a pilot plant scale. We will delve into the critical aspects of the process, offering in-depth troubleshooting advice and answers to frequently asked questions to ensure a safe, efficient, and successful scale-up.
I. The Synthetic Pathway: A Modified Balz-Schiemann Approach
The synthesis of this compound is most effectively achieved through a modification of the classic Balz-Schiemann reaction.[1][2][3] This method involves the diazotization of a primary aromatic amine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.[4] For the synthesis of this compound, the logical starting material is 2,3,5-Trifluoroaniline.
The overall reaction scheme is as follows:
Caption: A modified Balz-Schiemann reaction for the synthesis of this compound.
This two-step process, while conceptually straightforward, presents several challenges during scale-up, primarily related to the stability of the diazonium intermediate and the control of the exothermic decomposition.
II. Troubleshooting Guide: From Lab to Pilot Plant
This section addresses common issues encountered during the scale-up of the this compound synthesis.
| Problem | Potential Cause(s) | Troubleshooting Action(s) |
| Low Yield of Diazonium Salt | Incomplete diazotization due to insufficient acid or nitrite. | Ensure a stoichiometric excess of both the acid (HBF4) and sodium nitrite. Monitor the reaction for the absence of the starting aniline using TLC or HPLC. |
| Temperature too high during diazotization, leading to premature decomposition.[5][6] | Maintain a strict temperature control between 0-5 °C. Utilize a jacketed reactor with a reliable cooling system for pilot-scale batches. | |
| Poor quality of sodium nitrite. | Use a fresh, dry batch of sodium nitrite. Perform a quality control check on the reagent before use. | |
| Low Yield of this compound | Incomplete decomposition of the diazonium salt. | Gradually increase the decomposition temperature. Be cautious of rapid gas evolution. Consider using a higher boiling point solvent if applicable. |
| Side reactions, such as the formation of phenols or azo compounds.[7] | Ensure anhydrous conditions during the decomposition step. The presence of water can lead to the formation of trifluorophenol. | |
| Loss of volatile product during workup. | Use a cooled receiving flask during distillation. Ensure all joints in the distillation apparatus are well-sealed. | |
| Product Contamination | Presence of starting material (2,3,5-Trifluoroaniline). | Optimize the diazotization step to ensure full conversion. Consider a purification step that separates the basic aniline from the neutral product. |
| Formation of isomeric byproducts. | This is less likely with a specific starting material like 2,3,5-Trifluoroaniline but can occur if the starting material is impure. Characterize the starting material thoroughly before use. | |
| Residual solvent or reagents. | Optimize the purification process (e.g., distillation, chromatography). Wash the crude product with appropriate aqueous solutions to remove residual acids or salts. | |
| Runaway Reaction During Decomposition | Uncontrolled exothermic decomposition of the diazonium salt.[5][8] | CRITICAL: Diazonium salts are thermally unstable and can decompose explosively.[9][8] At the pilot scale, this is a major safety concern. Implement a semi-batch process where the diazonium salt solution is added slowly to a heated vessel. This allows for better heat management. Ensure the reactor is equipped with adequate pressure relief systems.[10][11][12][13] |
| Difficulty in Isolating the Product | Emulsion formation during aqueous workup. | Add a small amount of brine to the aqueous layer to break the emulsion. If the emulsion persists, filtration through a pad of celite may be effective. |
| Product is an oil that is difficult to handle. | Consider co-distillation with a suitable solvent or extraction into a low-boiling point solvent followed by evaporation. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when scaling up this synthesis?
A1: The primary safety concern is the handling of the diazonium tetrafluoroborate intermediate.[8] These salts can be explosive when isolated and dry. Therefore, it is highly recommended to generate and use the diazonium salt in solution without isolation. Key safety measures include:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction below 5°C at all times.[5][6]
-
Controlled Decomposition: Add the diazonium salt solution portion-wise to the heated decomposition vessel to manage the exotherm and gas evolution.
-
Adequate Venting: The decomposition reaction releases a large volume of nitrogen gas.[9] Ensure the reactor is equipped with a properly sized vent line to prevent pressure buildup.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, and blast shields, especially when working at a larger scale.
-
Process Hazard Analysis (PHA): Conduct a thorough PHA before any pilot plant run to identify and mitigate potential risks.[10][12]
Q2: How can I monitor the progress of the diazotization reaction?
A2: The disappearance of the starting 2,3,5-Trifluoroaniline can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple qualitative test involves taking a small aliquot of the reaction mixture and spotting it on a filter paper with a starch-iodide indicator. The presence of excess nitrous acid will result in a blue-black color, indicating that the diazotization is likely complete.[5]
Q3: What is the optimal temperature for the thermal decomposition of the diazonium salt?
A3: The optimal decomposition temperature can vary depending on the specific substrate and solvent used. It is crucial to determine this experimentally at the lab scale first. A typical starting point for the decomposition of aryl diazonium tetrafluoroborates is in the range of 100-150°C.[3] A slow, controlled increase in temperature is recommended to avoid a runaway reaction.
Q4: What are the best methods for purifying the final this compound product?
A4: The primary method for purifying this compound is fractional distillation. Due to its volatility, care must be taken to minimize losses. For higher purity requirements, preparative gas chromatography (GC) can be employed, although this is less practical for large quantities. It is important to first wash the crude product to remove any acidic or basic impurities before distillation.
Q5: Can I use other fluoride sources instead of fluoroboric acid (HBF4)?
A5: While fluoroboric acid is the classic reagent for the Balz-Schiemann reaction, other fluoride sources have been explored. For instance, using hexafluorophosphoric acid (HPF6) or hexafluoroantimonic acid (HSbF6) can sometimes lead to improved yields.[1][14] However, these reagents are often more expensive and may require different reaction conditions. For a pilot plant scale, the cost-effectiveness and availability of HBF4 make it a practical choice.
IV. Experimental Protocols
A. Laboratory Scale Synthesis of this compound
Caption: Laboratory-scale workflow for the synthesis of this compound.
Materials:
-
2,3,5-Trifluoroaniline
-
Fluoroboric acid (48 wt. % in H2O)
-
Sodium nitrite
-
Mineral oil
-
Sodium bicarbonate
-
Brine
-
Magnesium sulfate
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 2,3,5-Trifluoroaniline in 48% aqueous fluoroboric acid. Cool the mixture to 0°C in an ice-salt bath. Slowly add a solution of sodium nitrite in water via the addition funnel, ensuring the temperature does not exceed 5°C. Stir the resulting slurry for an additional 30 minutes at 0-5°C.
-
Decomposition: In a separate flask equipped for distillation, heat mineral oil to 120-130°C. Slowly add the cold diazonium salt slurry to the hot mineral oil. The product will co-distill with water.
-
Workup: Separate the organic layer of the distillate. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation.
B. Pilot Plant Scale-Up Considerations
Caption: Key considerations for scaling up to a pilot plant.
-
Reactor Choice: A glass-lined or Hastelloy reactor is recommended due to the corrosive nature of fluoroboric acid and the potential for hydrogen fluoride (HF) formation.
-
Heat Transfer: Pilot plant reactors have a lower surface area to volume ratio, making heat removal more challenging. A reliable and powerful cooling system for the reactor jacket is essential.[13]
-
Material Transfer: Use diaphragm or peristaltic pumps for the controlled addition of reagents.
-
Off-Gas Treatment: The decomposition step releases nitrogen and boron trifluoride (BF3), which will hydrolyze to HF in the presence of moisture. An off-gas scrubber containing a caustic solution is necessary to neutralize these acidic gases.
-
Process Analytical Technology (PAT): Consider implementing in-line monitoring (e.g., FTIR) to track the reaction progress and ensure complete conversion, minimizing the need for manual sampling of a hazardous reaction mixture.
V. Analytical Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
| Analytical Technique | Expected Results |
| Gas Chromatography (GC) | A single major peak corresponding to the product. Purity can be determined by peak area percentage. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 146.11. Characteristic fragmentation pattern.[15][16] |
| ¹H NMR | A multiplet in the aromatic region (approx. 6.8-7.2 ppm) and a singlet for the methyl group (approx. 2.3 ppm). |
| ¹⁹F NMR | Three distinct signals for the three non-equivalent fluorine atoms. |
| Infrared (IR) Spectroscopy | Strong C-F stretching bands in the region of 1100-1300 cm⁻¹. |
VI. References
-
Benchchem. Troubleshooting low yield in heterocycle fluorination reactions. 17
-
Wikipedia. Balz–Schiemann reaction. --INVALID-LINK--
-
Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses. --INVALID-LINK--
-
Grokipedia. Balz–Schiemann reaction. --INVALID-LINK--
-
Schotten, C., et al. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. --INVALID-LINK--
-
Organic Chemistry Portal. Balz-Schiemann Reaction. --INVALID-LINK--
-
Lewis, E. S., & Hinds, W. H. (1952). The Mechanism of Diazonium Salt Reactions. III. The Kinetics of the Thermal Decomposition of α- and β-Naphthalenediazonium Fluoborates in Aqueous Solution. Journal of the American Chemical Society, 74(1), 304–307. --INVALID-LINK--
-
Peko, T. D., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1276–1281. --INVALID-LINK--
-
CAMEO Chemicals - NOAA. Diazonium Salts. --INVALID-LINK--
-
BYJU'S. Balz Schiemann Reaction Mechanism. --INVALID-LINK--
-
Peko, T. D., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. ACS Publications. --INVALID-LINK--
-
NPTEL. Lecture 16 Aromatic Diazonium Salts. --INVALID-LINK--
-
Sheng, M., Frurip, D., & Gorman, D. (2016). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress, 35(2), 159-163. --INVALID-LINK--
-
WebQC.Org. Trifluorotoluene (C6H5CF3) properties. --INVALID-LINK--
-
Grokipedia. Trifluorotoluene. --INVALID-LINK--
-
Wikipedia. Trifluorotoluene. --INVALID-LINK--
-
Othman, N., & Hashim, H. (2012). Managing Process Hazards in Lab-Scale Pilot Plant for Safe Operation. American Journal of Engineering and Applied Sciences, 5(1), 84-88. --INVALID-LINK--
-
Wikipedia. Sandmeyer reaction. --INVALID-LINK--
-
Khan, I., & Ibrar, A. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC advances, 9(54), 31446-31467. --INVALID-LINK--
-
Organic Chemistry Portal. Sandmeyer Reaction. --INVALID-LINK--
-
PrepChem.com. Preparation of trifluorotoluene. --INVALID-LINK--
-
Hendershot, D. C. (2006). Pilot Plant Reactive Chemistry Incidents: Case Studies and Prevention. Process Safety Progress, 25(1), 47-52. --INVALID-LINK--
-
Langerman, N. (2009). Lab-scale process safety management. Journal of Chemical Health and Safety, 16(5), 19-23. --INVALID-LINK--
-
Le, T., & Wang, Q. (2022). Process Safety from Bench to Pilot to Plant. ACS Chemical Health & Safety, 29(1), 1-3. --INVALID-LINK--
-
DTIC. SAFETY PRINCIPLES FOR LABORATORY AND PILOT-PLANT OPERATIONS WITH EXPLOSIVES, PYROTECHNICS, AND PROPELLANTS. --INVALID-LINK--
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Specific Solvent Issues with Fluorination. --INVALID-LINK--
-
Wikipedia. Organofluorine chemistry. --INVALID-LINK--
-
Ilina, F., & Sebe, I. (2010). NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES. Scientific Bulletin, Series B: Chemistry and Materials Science, 72(4), 143-150. --INVALID-LINK--
-
Watanabe, C., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1374, 238-245. --INVALID-LINK--
-
Thermo Fisher Scientific. Troubleshooting Guide. --INVALID-LINK--
-
University of Cambridge, Steven V. Ley Research Group. Fluorination Reactions. --INVALID-LINK--
-
Google Patents. US2675409A - Preparation of 2, 4, 6-trichloroaniline. --INVALID-LINK--
-
Google Patents. WO 2015/095284 A1. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. 2,3,4-Trifluorotoluene. --INVALID-LINK--
-
Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. --INVALID-LINK--
-
Foricher, J., & Puentener, K. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA, 58(3), 156-158. --INVALID-LINK--
-
Organic Chemistry Portal. Diazotisation. --INVALID-LINK--
-
Restek. Trifluorotoluene: CAS # 98-08-8 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. --INVALID-LINK--
-
ChemicalBook. This compound. --INVALID-LINK--
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 3. grokipedia.com [grokipedia.com]
- 4. Balz-Schiemann Reaction [organic-chemistry.org]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. thescipub.com [thescipub.com]
- 11. researchgate.net [researchgate.net]
- 12. dchas.org [dchas.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. byjus.com [byjus.com]
- 15. webqc.org [webqc.org]
- 16. ez.restek.com [ez.restek.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2,3,5-Trifluorotoluene
References
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023) | Zhangtao Zhou [scispace.com]
- 14. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
Analytical methods for detecting impurities in 2,3,5-Trifluorotoluene
Answering the user's request.## Technical Support Center: Analytical Strategies for Impurity Profiling of 2,3,5-Trifluorotoluene
Welcome to the technical support center for the analytical characterization of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust methods for detecting, identifying, and quantifying impurities in this critical fluorinated building block. As a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals, ensuring the purity of this compound is paramount for final product safety, efficacy, and regulatory compliance.
This document moves beyond simple protocols to explain the causality behind methodological choices, providing troubleshooting guides and validated workflows to empower you in your laboratory work.
Section 1: The Impurity Landscape and Regulatory Framework
Understanding the potential impurities and the regulatory context is the first step in developing a sound analytical control strategy.
Frequently Asked Questions (FAQs)
Question 1: What are the likely sources and types of impurities in this compound?
Answer: Impurities in this compound can originate from several sources throughout the manufacturing process and storage. A comprehensive analysis must consider:
-
Synthesis-Related Impurities: These are the most common and arise directly from the chemical synthesis route. For instance, if the synthesis involves the fluorination of a chlorinated precursor like benzotrichloride, potential impurities include[1]:
-
Starting Materials: Unreacted precursors (e.g., 2,3,5-trichlorobenzotrichloride).
-
Intermediates: Partially fluorinated intermediates.
-
By-products & Isomers: Positional isomers (e.g., 2,3,4- or 3,4,5-Trifluorotoluene) and other reaction by-products formed through side reactions.
-
-
Degradation Products: Impurities can form during storage or through exposure to heat, light, or incompatible materials. While fluorinated aromatics are generally stable, potential degradation pathways should be investigated through forced degradation studies.
-
Residual Solvents: Solvents used during synthesis and purification steps can be carried over into the final product. These are governed by specific regulatory limits under ICH Q3C guidelines.[2][3]
Question 2: What are the regulatory thresholds for impurities I need to be aware of?
Answer: The International Council for Harmonisation (ICH) provides a clear framework for the control of impurities in new drug substances.[2][4] The ICH Q3A(R2) guideline is particularly relevant, establishing thresholds that trigger specific actions.[5] These thresholds are based on the maximum daily dose (MDD) of the final drug product.
| Threshold | Purpose | Typical Limit (for MDD ≤ 2 g/day ) |
| Reporting Threshold | The level at or above which an impurity must be reported in a regulatory submission.[3] | 0.05% |
| Identification Threshold | The level at or above which an impurity's structure must be identified.[3][5] | 0.10% or 1.0 mg/day intake (whichever is lower) |
| Qualification Threshold | The level at or above which an impurity must be assessed for its biological safety.[3][5] | 0.15% or 1.0 mg/day intake (whichever is lower) |
Note: These are general thresholds. Specific limits may vary based on the drug's toxicity and clinical experience. It is crucial to consult the latest ICH guidelines directly.[4][5][6]
Section 2: Gas Chromatography (GC) - Troubleshooting & FAQs
Gas chromatography, particularly when coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, is the primary workhorse for analyzing volatile compounds like this compound and its related impurities.[7][8]
GC Troubleshooting Guide
Question 3: My peaks are tailing. What is the cause and how do I fix it?
Answer: Peak tailing, especially for active compounds, is a common issue that compromises resolution and integration accuracy.
-
Causality: Tailing is often caused by secondary, unwanted interactions between the analyte and active sites (e.g., exposed silanols) in the system. This can occur in the injector liner, at the column head, or within the column itself.[9][10]
-
Solutions:
-
Check the Inlet: The injector liner is a common source of activity. Deactivate the liner or replace it with a new, high-quality deactivated liner.
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column. Trim the first 10-15 cm of the column.
-
Column Degradation: Over time, the stationary phase can degrade, exposing active sites. This is often accompanied by increased column bleed. If trimming the column does not resolve the issue, the column may need to be replaced.[9]
-
Improper Column Installation: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector.[11]
-
Question 4: My retention times are shifting between runs. Why is this happening?
Answer: Unstable retention times prevent reliable peak identification and quantification.
-
Causality: Retention time is a function of carrier gas flow rate, oven temperature, and column dimensions. Any instability in these parameters will cause shifts.[10][12]
-
Solutions:
-
Check for Leaks: Perform a thorough leak check of the entire system, from the gas source to the detector, using an electronic leak detector. Pay close attention to the septum and column fittings.[11][13]
-
Verify Flow Rates: Ensure your electronic pressure control (EPC) is functioning correctly and that the gas supply is adequate. If you suspect a problem, measure the flow rate manually at the detector outlet.
-
Oven Temperature: Verify that the oven temperature is accurate and stable. Ensure the temperature program is consistent for all runs.
-
Septum Issues: A cored or leaking septum can cause pressure fluctuations. Replace the septum regularly.[7]
-
Question 5: I am seeing "ghost peaks" in my chromatogram. Where are they coming from?
Answer: Ghost peaks are extraneous peaks that appear in blanks or sample runs, often with a broad peak shape.
-
Causality: Ghost peaks are typically caused by contamination in the system or carryover from a previous injection.[10][14]
-
Solutions:
-
Injector Contamination: The most common source is residue from previous samples baked onto the injector liner or septum. Perform inlet maintenance, including replacing the liner and septum.[11]
-
Carryover: If a highly concentrated sample was run previously, residual material can be injected in subsequent runs. Run several solvent blanks to flush the system.
-
Contaminated Carrier Gas: Impurities in the carrier gas or gas lines can accumulate on the column at low temperatures and elute as the oven temperature ramps. Ensure high-purity gas and install appropriate traps.[14]
-
Workflow: Systematic GC Troubleshooting
Caption: A logical workflow for troubleshooting common GC issues.
Section 3: High-Performance Liquid Chromatography (HPLC) - Troubleshooting & FAQs
HPLC is a complementary technique to GC, particularly useful for analyzing less volatile or thermally labile impurities. The choice of stationary phase is critical for achieving the necessary selectivity for fluorinated compounds.
HPLC Troubleshooting Guide
Question 6: I have poor resolution between my main peak and a closely eluting impurity. How can I improve it?
Answer: Achieving baseline separation is essential for accurate quantification.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention. For structurally similar compounds like isomers, selectivity is the most powerful parameter to adjust.
-
Solutions:
-
Optimize Mobile Phase: Systematically vary the solvent ratio (e.g., acetonitrile vs. methanol) and pH of the aqueous portion. These changes can significantly alter analyte-stationary phase interactions.
-
Change Stationary Phase: This is the most effective way to alter selectivity. For fluorinated aromatic compounds, a standard C18 column may not provide sufficient resolution. Consider a Pentafluorophenyl (PFP) phase.[15] The unique dipole-dipole and pi-pi interactions of PFP phases often provide superior selectivity for halogenated compounds compared to traditional alkyl phases.[15]
-
Adjust Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity.
-
Reduce Flow Rate: Lowering the flow rate can increase efficiency, leading to narrower peaks and better resolution, albeit with longer run times.
-
Question 7: My baseline is noisy or drifting. What should I do?
Answer: A stable baseline is critical for detecting and quantifying low-level impurities.
-
Causality: Baseline issues can stem from the pump, detector, mobile phase, or column contamination.
-
Solutions:
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly degassed and well-mixed. If using a gradient, ensure the solvents are miscible and the pump's proportioning valves are working correctly.
-
Pump Issues: Pulsations from the pump can cause a noisy baseline. Purge the pump to remove air bubbles and check the pump seals for wear.
-
Detector Cell: A dirty flow cell can cause noise. Flush the cell with a strong, appropriate solvent (e.g., isopropanol).
-
Column Contamination: Contaminants slowly leaching from the column can cause a drifting baseline. Flush the column with a strong solvent or, if the contamination is severe, replace it.
-
Workflow: Unknown Impurity Identification
When a new, unknown peak appears above the identification threshold, a systematic workflow is required for structural elucidation.
Caption: Workflow for the structural elucidation of unknown impurities.
High-resolution mass spectrometry (HRMS) is a powerful tool in this workflow, as it provides accurate mass measurements that can be used to determine the elemental composition of an unknown impurity.[16][17][18] This, combined with fragmentation data (MS/MS), allows for the confident proposal of a chemical structure.[17] For unequivocal identification, co-injection with a synthesized reference standard or full characterization of an isolated impurity by NMR is the gold standard.[19][20]
Section 4: Standard Operating Procedures (SOPs)
These methods provide a validated starting point for your analysis. They should be further optimized and validated for your specific instrumentation and impurity profile.
SOP 1: GC-FID for Purity and Impurity Quantification
| Parameter | Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; Mid-polarity (e.g., 5% Phenyl-Methylpolysiloxane) | Provides good general-purpose separation for aromatic compounds.[8] |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min | Ensures stable retention times and optimal efficiency. |
| Injector | Split mode (50:1), 250 °C | Prevents column overload from the main component while ensuring efficient vaporization. |
| Injection Vol. | 1.0 µL | Standard volume to avoid inlet overload. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min | Initial hold separates volatile impurities; ramp elutes higher boiling components. |
| Detector | FID, 280 °C | FID offers excellent linearity and sensitivity for hydrocarbons. |
| Sample Prep | Accurately weigh ~50 mg of this compound into a 10 mL volumetric flask and dilute with Acetone. | Acetone is a suitable solvent that elutes early and does not interfere with most analytes. |
SOP 2: HPLC-UV for Non-Volatile Impurities
| Parameter | Setting | Rationale |
| Column | PFP (Pentafluorophenyl) Phase, 150 mm x 4.6 mm, 3.5 µm | Offers enhanced selectivity for fluorinated and aromatic compounds.[15] |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides a proton source for good peak shape in reversed-phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier with good UV transparency. |
| Gradient | 10% B to 95% B over 20 minutes, hold 5 min, re-equilibrate for 5 min | A broad gradient to elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Detector | UV/DAD at 220 nm and 254 nm | Diode array allows for monitoring at multiple wavelengths to detect different chromophores. |
| Sample Prep | Accurately weigh ~50 mg into a 25 mL volumetric flask and dilute with Acetonitrile/Water (50:50). | Ensures sample is fully dissolved in a solvent compatible with the mobile phase. |
Section 5: Analytical Method Validation
Any analytical method used for quality control must be validated to prove it is suitable for its intended purpose.[21] The key performance characteristics are defined by ICH Q2(R2).[22]
| Parameter | Purpose |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[21] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of an analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. Often assessed by spike/recovery experiments.[23] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected, but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[21] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, temperature), providing an indication of its reliability during normal usage. |
References
- 1. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 2. jpionline.org [jpionline.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 7. webqc.org [webqc.org]
- 8. grokipedia.com [grokipedia.com]
- 9. scribd.com [scribd.com]
- 10. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. nfogm.no [nfogm.no]
- 13. stepbio.it [stepbio.it]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. almacgroup.com [almacgroup.com]
- 18. researchgate.net [researchgate.net]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. epfl.ch [epfl.ch]
- 21. wjarr.com [wjarr.com]
- 22. fda.gov [fda.gov]
- 23. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
A Comparative Guide to Nucleophilic Aromatic Substitution: 2,3,5-Trifluorotoluene vs. 2,3,6-Trifluorotoluene
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the strategic functionalization of fluorinated aromatic scaffolds is of paramount importance. The unique electronic properties of fluorine substituents can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth comparison of the reactivity of two closely related isomers, 2,3,5-Trifluorotoluene and 2,3,6-Trifluorotoluene, in the context of nucleophilic aromatic substitution (SNAr) reactions. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for their synthetic utility.
The Landscape of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of aromatic chemistry, enabling the displacement of a leaving group on an aromatic ring by a nucleophile.[1] Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial for stabilizing this intermediate and thus accelerating the reaction. Halogens, particularly fluorine, serve as excellent leaving groups in this context, a counterintuitive fact when compared to their behavior in aliphatic substitutions.[1]
The rate and regioselectivity of SNAr reactions are dictated by a delicate balance of several factors:
-
Electron-Withdrawing Groups (EWGs): Stabilize the negative charge of the Meisenheimer complex, lowering the activation energy of the rate-determining addition step.
-
Leaving Group Ability: In SNAr, the trend is F > Cl > Br > I, as the high electronegativity of fluorine strongly stabilizes the transition state leading to the Meisenheimer complex.[1]
-
Steric Hindrance: Bulky groups near the reaction center can impede the approach of the nucleophile, slowing the reaction.
-
Nucleophile Strength: Stronger nucleophiles generally react faster.
Analyzing the Isomers: A Tale of Two Substitution Patterns
The differential reactivity of this compound and 2,3,6-trifluorotoluene in SNAr reactions stems directly from the distinct electronic and steric environments created by the arrangement of their fluorine and methyl substituents.
2,3,6-Trifluorotoluene: An Activated System
In 2,3,6-trifluorotoluene, the fluorine atoms are positioned to strongly activate the ring towards nucleophilic attack. The fluorine at the 2-position and the fluorine at the 6-position are both ortho to the methyl group, while the fluorine at the 3-position is meta. The key to its reactivity lies in the positions of the fluorine atoms relative to each other.
A computational study on a similar system, 2,3,6-trifluoro-4-bromobenzaldehyde, reacting with sodium methoxide, revealed a strong preference for substitution at the C2 position.[4] The calculated activation energy for attack at C2 was found to be lower than at C6, accounting for the observed high regioselectivity.[4] This preference can be attributed to the cumulative electron-withdrawing effect of the fluorine atoms, which creates a highly electron-deficient carbon at the C2 position, making it a prime target for nucleophilic attack.
dot graph { layout=neato; node [shape=plaintext]; "2,3,6-Trifluorotoluene" [pos="0,0!"]; "Nucleophile" [pos="2,1!"]; "Meisenheimer Complex (C2 attack)" [pos="4,0!"]; "Product (C2 substitution)" [pos="6,1!"]; "Meisenheimer Complex (C6 attack)" [pos="4,-2!"]; "Product (C6 substitution)" [pos="6,-3!"];
"2,3,6-Trifluorotoluene" -> "Meisenheimer Complex (C2 attack)" [label="Favored"]; "Meisenheimer Complex (C2 attack)" -> "Product (C2 substitution)"; "2,3,6-Trifluorotoluene" -> "Meisenheimer Complex (C6 attack)" [label="Disfavored"]; "Meisenheimer Complex (C6 attack)" -> "Product (C6 substitution)"; } caption: Predicted reaction pathway for 2,3,6-trifluorotoluene.
This compound: A More Nuanced Reactivity Profile
In contrast, this compound presents a different electronic landscape. Here, the fluorine atoms are at the 2, 3, and 5 positions. The C4 and C6 positions are activated by ortho and para fluorine atoms, respectively, making them the most likely sites for nucleophilic attack. The methyl group at C1 is an electron-donating group, which slightly deactivates the ring compared to a hydrogen atom.
The regioselectivity in this isomer will be a competition between attack at C4 and C6. The stability of the respective Meisenheimer intermediates will be the deciding factor. While direct comparative data is scarce, we can infer the likely outcome based on established principles. The combined inductive and resonance effects of the fluorine substituents will determine the most electron-deficient position.
dot graph { layout=neato; node [shape=plaintext]; "this compound" [pos="0,0!"]; "Nucleophile" [pos="2,1!"]; "Meisenheimer Complex (C4 attack)" [pos="4,0!"]; "Product (C4 substitution)" [pos="6,1!"]; "Meisenheimer Complex (C6 attack)" [pos="4,-2!"]; "Product (C6 substitution)" [pos="6,-3!"];
"this compound" -> "Meisenheimer Complex (C4 attack)" [label="Possible"]; "Meisenheimer Complex (C4 attack)" -> "Product (C4 substitution)"; "this compound" -> "Meisenheimer Complex (C6 attack)" [label="Possible"]; "Meisenheimer Complex (C6 attack)" -> "Product (C6 substitution)"; } caption: Potential reaction pathways for this compound.
Predicted Reactivity and Regioselectivity: A Head-to-Head Comparison
Based on the analysis of their electronic and steric features, we can predict the relative reactivity and regioselectivity of the two isomers.
| Feature | This compound | 2,3,6-Trifluorotoluene |
| Most Activated Position(s) | C4 and C6 | C2 and C6 |
| Predicted Major Product | Mixture of 4- and 6-substituted products | Predominantly 2-substituted product |
| Relative Reactivity | Lower | Higher |
Justification:
-
2,3,6-Trifluorotoluene is predicted to be the more reactive isomer. The fluorine atoms at positions 2 and 6 are strongly activating, and the computational evidence for a similar system points to a clear preference for substitution at C2.[4] The steric hindrance from the adjacent methyl group at C1 is likely outweighed by the powerful electronic activation.
-
This compound is expected to be less reactive and less regioselective. The activation is distributed between the C4 and C6 positions, potentially leading to a mixture of products. The overall electron-withdrawing effect, while significant, may be less focused than in the 2,3,6-isomer.
Experimental Protocol: A Competitive Reaction Study
To empirically validate these predictions, a competitive reaction experiment can be designed. This protocol outlines a method to react a mixture of the two isomers with a nucleophile and analyze the product distribution.
Objective: To determine the relative reactivity and regioselectivity of this compound and 2,3,6-trifluorotoluene in an SNAr reaction with sodium methoxide.
Materials:
-
This compound
-
2,3,6-Trifluorotoluene
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., 1,3,5-trifluorobenzene)
-
Dichloromethane (for extraction)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
GC-MS and 19F NMR for analysis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve equimolar amounts of this compound and 2,3,6-trifluorotoluene in anhydrous DMF. Add a known amount of the internal standard.
-
Nucleophile Addition: Add a sub-stoichiometric amount of sodium methoxide (e.g., 0.5 equivalents relative to the total amount of trifluorotoluenes) to the reaction mixture. This ensures that the isomers are competing for a limited amount of nucleophile.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 60 °C) and monitor its progress over time by taking aliquots and analyzing them by GC-MS. This will allow for the determination of the relative rates of consumption of the starting materials and the formation of products.
-
Workup: Once the reaction has reached a desired conversion, cool the mixture to room temperature and quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product mixture by GC-MS to identify and quantify the unreacted starting materials and the substitution products. Further characterization by 19F NMR will provide detailed information about the regioselectivity of the substitution on each isomer.
Conclusion
The subtle difference in the substitution pattern between this compound and 2,3,6-trifluorotoluene is predicted to have a significant impact on their reactivity in nucleophilic aromatic substitution reactions. The 2,3,6-isomer is anticipated to be the more reactive and regioselective substrate, favoring substitution at the C2 position. In contrast, the 2,3,5-isomer is expected to be less reactive and potentially yield a mixture of products. These predictions, grounded in the fundamental principles of electronic and steric effects in SNAr reactions, provide a valuable starting point for synthetic chemists aiming to utilize these fluorinated building blocks in the design and synthesis of complex molecules. The provided experimental protocol offers a clear pathway to empirically validate these hypotheses and to quantify the differences in reactivity, thereby enabling more informed decisions in synthetic route development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]
- 3. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
A Comparative Spectroscopic Guide to 2,3,5-Trifluorotoluene and 2,4,5-Trifluorotoluene
Introduction: In the realm of pharmaceutical development and materials science, the precise identification of constitutional isomers is not merely an academic exercise—it is a critical determinant of a product's efficacy, safety, and patentability. 2,3,5-Trifluorotoluene and 2,4,5-Trifluorotoluene, sharing the molecular formula C₇H₅F₃, present a classic analytical challenge. While possessing the same mass, their distinct fluorine substitution patterns on the toluene ring give rise to unique electronic and steric environments. These differences are the key to their differentiation, and they manifest as distinct fingerprints across various spectroscopic techniques. This guide provides an in-depth comparison of these isomers using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), offering both the experimental framework and the causal reasoning behind the spectral distinctions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Differentiator
NMR spectroscopy stands as the most powerful tool for distinguishing between these two isomers. The unique positioning of the fluorine atoms creates profoundly different magnetic environments for the hydrogen, carbon, and fluorine nuclei, resulting in unmistakable spectral signatures. The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make it an especially informative probe.[1][2][3]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the trifluorotoluene isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.[4][5] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single, well-defined residual peak.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point. For ¹⁹F NMR, an external reference like CFCl₃ or an internal reference such as α,α,α-trifluorotoluene itself can be used.[6][7]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure sufficient scans are averaged to achieve a good signal-to-noise ratio. For ¹³C NMR, a longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.
-
Decoupling: For routine ¹³C spectra, proton decoupling is standard to simplify the spectrum to single lines for each unique carbon. For ¹⁹F spectra, proton-coupled and decoupled spectra can be acquired to gain information about H-F coupling.
Caption: Workflow for NMR Spectroscopic Analysis.
Comparative NMR Data Analysis
The key to distinguishing the isomers lies in symmetry. 2,4,5-Trifluorotoluene is asymmetric, meaning every nucleus (H, C, and F) is in a unique chemical environment. In contrast, This compound possesses a higher degree of symmetry, which simplifies its spectra.
| Spectroscopic Feature | This compound | 2,4,5-Trifluorotoluene | Reason for Difference |
| ¹H NMR Signals (Aromatic) | 2 signals | 2 signals | Both isomers have two aromatic protons. |
| ¹H NMR Splitting (Aromatic) | Complex multiplets due to multiple H-F and H-H couplings. | Complex multiplets due to multiple H-F and H-H couplings. | The specific coupling constants (J-values) will differ significantly due to the different geometric relationships between the protons and fluorine atoms. |
| ¹H NMR Signal (Methyl) | 1 triplet or doublet of doublets | 1 triplet or doublet of doublets | The methyl protons will couple to the ortho fluorine(s). 2,3,5-TFT has one ortho-F, while 2,4,5-TFT has two ortho-F atoms, leading to different splitting patterns. |
| ¹⁹F NMR Signals | 3 distinct signals | 3 distinct signals | Both isomers have three chemically non-equivalent fluorine atoms. |
| ¹⁹F NMR Splitting | Each signal will be a doublet of doublets, reflecting coupling to the other two non-equivalent fluorine atoms and potentially smaller couplings to protons. | Each signal will be a doublet of doublets, reflecting coupling to the other two non-equivalent fluorine atoms and protons. | The magnitude of the F-F coupling constants (JFF) is highly dependent on their relative positions (ortho, meta, para), providing a definitive fingerprint for each isomer.[1] |
| ¹³C NMR Signals (Aromatic) | 6 signals | 6 signals | Both isomers have six unique aromatic carbons. |
| ¹³C NMR Splitting | Each signal will be split by coupling to fluorine atoms (¹JCF, ²JCF, ³JCF). The large, one-bond C-F coupling is characteristic. | Each signal will be split by coupling to fluorine atoms. | The pattern and magnitude of C-F coupling constants will be unique for each carbon in each isomer, providing a rich dataset for unambiguous identification. |
Expert Insight: The most telling feature is the ¹⁹F NMR spectrum. For 2,4,5-trifluorotoluene, one would expect to see three distinct signals, each split into a doublet of doublets due to coupling with the other two fluorine atoms. The coupling constants will vary based on whether the interaction is ortho, meta, or para. For this compound, a similar pattern of three doublet of doublets is expected, but the specific chemical shifts and coupling constants will be different. The wide chemical shift dispersion of ¹⁹F NMR makes signal overlap unlikely, ensuring a clear and interpretable result.[1][2]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Fingerprinting the Isomers
FT-IR spectroscopy provides information about the vibrational modes of a molecule. While isomers can have similar functional groups, the overall symmetry and substitution pattern influence the C-H and C-F bending and stretching vibrations, particularly in the "fingerprint region" (below 1500 cm⁻¹).[8]
Experimental Protocol: FT-IR Analysis (ATR Method)
Attenuated Total Reflectance (ATR) is a common and simple method for liquid samples.[9]
-
Background Spectrum: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Application: Place a single drop of the neat liquid trifluorotoluene isomer directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum.
Caption: Workflow for FT-IR Spectroscopic Analysis via ATR.
Comparative IR Data Analysis
The primary differences will be found in the patterns of absorption bands related to C-F stretching and the aromatic C-H "out-of-plane" bending.
| Vibrational Region (cm⁻¹) | Assignment | Expected Differences |
| 3100-3000 | Aromatic C-H Stretch | Minor differences expected. |
| 3000-2900 | Methyl C-H Stretch | Very similar for both isomers. |
| 1600-1450 | Aromatic C=C Stretch | The pattern of overtone and combination bands may differ slightly. |
| 1350-1100 | C-F Stretch | This region will be highly diagnostic. The number and precise frequencies of the strong C-F stretching bands will differ due to the varied electronic environments of the C-F bonds in each isomer. |
| 900-675 | Aromatic C-H Out-of-Plane Bend | This region is very sensitive to the substitution pattern on the benzene ring. Each isomer will exhibit a unique pattern of strong absorption bands, providing a clear "fingerprint" for identification. |
Expert Insight: While both molecules will show strong absorptions for C-F bonds, the exact frequencies and number of bands in the 1350-1100 cm⁻¹ region will be distinct. The most reliable differentiation, however, will come from the 900-675 cm⁻¹ region. The specific pattern of C-H wags is highly characteristic of the number and position of adjacent hydrogens on the aromatic ring, which is different for the two isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Fragmentation
GC-MS is a powerful hybrid technique that first separates volatile compounds and then provides information about their mass and fragmentation.[10] For isomers, this is a two-fold verification process.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the isomer (e.g., ~100 ppm) in a volatile solvent like dichloromethane or hexane.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injection port, which is heated to vaporize the sample.
-
Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., a non-polar DB-5ms column). The isomers will interact differently with the column's stationary phase, leading to different retention times (tᵣ).
-
Ionization & Fragmentation: As each compound elutes from the column, it enters the mass spectrometer's ion source (typically using Electron Ionization, EI). High-energy electrons bombard the molecules, creating a positively charged molecular ion (M⁺) and a series of characteristic fragment ions.
-
Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum for each eluting compound.
Caption: Workflow for Isomer Analysis by GC-MS.
Comparative GC-MS Data Analysis
| Parameter | This compound vs. 2,4,5-Trifluorotoluene | Reason for Difference |
| GC Retention Time (tᵣ) | Expected to be different. | The two isomers have slightly different polarities and boiling points due to the different vector sum of the C-F bond dipoles. This leads to differential interaction with the GC column's stationary phase, resulting in distinct elution times. |
| Molecular Ion (M⁺) | Identical m/z value. | As isomers, they have the same molecular formula (C₇H₅F₃) and therefore the same molecular weight (approx. 162 g/mol ). |
| Fragmentation Pattern | Expected to show differences in the relative abundance of key fragments. | The stability of the carbocations formed upon fragmentation can be influenced by the positions of the electron-withdrawing fluorine atoms. This can lead to preferential fragmentation pathways for one isomer over the other, altering the relative intensities of fragment peaks (e.g., [M-F]⁺, [M-CH₃]⁺, [M-CF₃]⁺). |
Expert Insight: The first indication of a successful differentiation via GC-MS will be the separation of the two isomers into two distinct peaks in the chromatogram.[11] While their mass spectra will both show a molecular ion at m/z 162, the fragmentation patterns provide the second layer of confirmation. The relative ease of forming certain fragment ions is influenced by the isomer's structure. Comparing the relative abundances of fragments in the spectra of the two pure isomers will reveal a unique fingerprint for each.[12][13]
Conclusion
Distinguishing between this compound and 2,4,5-Trifluorotoluene is a task readily accomplished with a multi-technique spectroscopic approach.
-
NMR Spectroscopy , particularly ¹⁹F NMR, offers the most definitive and unambiguous identification through unique chemical shifts and coupling constants driven by the distinct electronic environments in each isomer.
-
FT-IR Spectroscopy provides a rapid and cost-effective method to obtain a characteristic fingerprint, with diagnostic differences in the C-F stretching and C-H out-of-plane bending regions.
-
GC-MS confirms the differentiation by separating the isomers based on their physical properties (retention time) and revealing subtle but significant differences in their mass spectral fragmentation patterns.
For researchers and drug development professionals, employing these techniques in concert provides a self-validating system, ensuring the unequivocal identification and quality control of these closely related but distinct chemical entities.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. NMR Solvents | Eurisotop [eurisotop.com]
- 6. rsc.org [rsc.org]
- 7. colorado.edu [colorado.edu]
- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 9. jascoinc.com [jascoinc.com]
- 10. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. etamu.edu [etamu.edu]
- 12. Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
A Comparative Guide to the Biological Activity Screening of 2,3,5-Trifluorotoluene Derivatives
Introduction: The Untapped Potential of Fluorinated Scaffolds
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool for modulating pharmacological properties.[1][2] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Among the vast array of fluorinated compounds, trifluoromethylated aromatics have garnered considerable attention for their potential as scaffolds for novel therapeutic agents. This guide focuses on a specific, yet underexplored, class of such compounds: 2,3,5-Trifluorotoluene derivatives .
While extensive research has demonstrated the diverse biological activities of various fluorinated and trifluoromethyl-containing molecules, including anticancer, antimicrobial, and enzyme inhibitory effects, a significant knowledge gap exists specifically for derivatives of this compound. This guide, therefore, serves a dual purpose: to provide a comprehensive framework for the systematic biological activity screening of these novel derivatives and to draw objective comparisons with existing, structurally related compounds to hypothesize their potential therapeutic applications. By presenting detailed experimental protocols and discussing the underlying scientific principles, we aim to equip researchers, scientists, and drug development professionals with the necessary tools and insights to unlock the potential of this promising class of molecules.
Comparative Landscape: What Can We Infer from Related Structures?
In the absence of direct experimental data on this compound derivatives, a logical starting point is to examine the biological activities of structurally analogous compounds. This comparative analysis will allow us to formulate initial hypotheses about the potential therapeutic avenues for this novel class of molecules.
Anticipated Biological Activities:
-
Anticancer Potential: Numerous studies have highlighted the potent anticancer activity of compounds containing the trifluoromethyl group. For instance, derivatives of trifluoromethyl-pyrimidine have shown significant anti-proliferative effects against various cancer cell lines. The introduction of the trifluoromethyl moiety can enhance the binding affinity of these compounds to key oncogenic targets. Based on these findings, it is reasonable to hypothesize that this compound derivatives could exhibit cytotoxic effects on cancer cells.
-
Antimicrobial Properties: The trifluoromethyl group has also been incorporated into various scaffolds to develop novel antimicrobial agents. For example, certain trifluoro-anilines have demonstrated significant antibacterial and antibiofilm activity against pathogenic bacteria. The lipophilic nature of the trifluoromethyl group can facilitate the penetration of bacterial cell membranes. Therefore, screening this compound derivatives against a panel of clinically relevant bacteria and fungi is a promising avenue of investigation.
-
Enzyme Inhibition: The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of a molecule, making it a potent inhibitor of various enzymes.[1] Fluorinated compounds have been successfully developed as inhibitors for a range of enzyme classes, including proteases, kinases, and metabolic enzymes.[1][3] The unique substitution pattern of this compound could lead to derivatives with high specificity and potency for novel enzymatic targets.
The following table summarizes the reported biological activities of some representative trifluoromethyl-containing aromatic compounds, which will serve as a benchmark for our proposed screening of this compound derivatives.
| Compound Class | Representative Compound(s) | Reported Biological Activity | Reference(s) |
| Trifluoromethyl-pyrimidines | Various synthesized derivatives | Anticancer (inhibition of EGFR kinase) | |
| Trifluoro-anilines | 4-amino-3-chloro-5-nitrobenzotrifluoride | Antibacterial and antibiofilm | |
| Trifluoromethyl-bithiazoles | Various synthesized derivatives | Broad-spectrum antimicrobial (antiviral and antibacterial) | |
| Fluorinated Chalcones | Chalcones with trifluoromethyl substituents | Antibacterial and antifungal |
Experimental Workflows: A Roadmap for Biological Activity Screening
To systematically evaluate the biological potential of novel this compound derivatives, a tiered screening approach is recommended. This involves a series of in vitro assays designed to assess their cytotoxicity, antimicrobial activity, and enzyme inhibitory potential.
Diagram: Overall Screening Workflow
Caption: A tiered approach for the biological screening of this compound derivatives.
Detailed Experimental Protocols
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for initial cytotoxicity screening.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in DMSO.
-
Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the test compounds to the respective wells.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Diagram: MTT Assay Workflow
Caption: Key steps in the MTT cytotoxicity assay.
Antimicrobial Screening: Broth Microdilution Method
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.
Principle: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation is determined.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivatives in the appropriate broth.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (microbial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Enzyme Inhibition Screening: A General Kinase Assay Protocol
This protocol provides a general framework for screening compounds against a generic protein kinase. Specific substrates and assay conditions will need to be optimized for the particular kinase of interest.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often detected using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution containing the kinase, its specific substrate (peptide or protein), and ATP.
-
Prepare serial dilutions of the this compound derivatives.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Add a detection reagent (e.g., a luciferase/luciferin-based reagent that produces light in the presence of ATP).
-
Incubate for a short period to allow the detection reaction to stabilize.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
A lower luminescence signal indicates higher kinase activity (more ATP consumed) and therefore weaker inhibition.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value for active compounds.
-
Data Presentation and Interpretation
All quantitative data from the screening assays should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives
| Derivative | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| 2,3,5-TFT-01 | 15.2 | 22.5 |
| 2,3,5-TFT-02 | > 100 | > 100 |
| 2,3,5-TFT-03 | 5.8 | 8.1 |
| Doxorubicin (Control) | 0.9 | 1.2 |
Table 2: Hypothetical Antimicrobial Activity (MIC) of this compound Derivatives
| Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 2,3,5-TFT-04 | 8 | 32 | > 64 |
| 2,3,5-TFT-05 | 16 | > 64 | 32 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
Table 3: Hypothetical Enzyme Inhibition Data for this compound Derivatives
| Derivative | Kinase X IC50 (µM) |
| 2,3,5-TFT-06 | 2.5 |
| 2,3,5-TFT-07 | 18.7 |
| Staurosporine (Control) | 0.01 |
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic biological activity screening of novel this compound derivatives. While direct experimental data for this specific class of compounds is currently limited, the established biological activities of structurally related fluorinated and trifluoromethyl-containing molecules suggest a high potential for discovering new anticancer, antimicrobial, and enzyme-inhibiting agents.
The detailed experimental protocols provided herein offer a robust starting point for researchers to initiate screening campaigns. The successful identification of "hit" compounds from these primary screens will necessitate further investigation, including dose-response studies, mechanism of action elucidation, and structure-activity relationship (SAR) studies to optimize their potency and selectivity. The exploration of this compound derivatives represents a promising frontier in medicinal chemistry, and the systematic approach outlined in this guide will be instrumental in unlocking their therapeutic potential.
References
A Methodological Comparison for the Structural Validation of 2,3,5-Trifluorotoluene
An In-Depth Technical Guide
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realms of pharmaceutical development, agrochemicals, and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structure dictates function, reactivity, and interaction with biological targets. For small, fluorinated organic compounds like 2,3,5-Trifluorotoluene, which serve as crucial synthetic intermediates, absolute structural validation is not merely an academic exercise—it is a prerequisite for advancing research and ensuring the integrity of downstream applications[1]. The substitution pattern of fluorine atoms on an aromatic ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability, making the confident identification of isomers essential[1].
This guide provides a comprehensive comparison of methodologies for the structural validation of this compound. While a published single-crystal X-ray structure for this specific isomer is not currently available in public repositories like the Cambridge Structural Database (CSD)[2][3], we will treat its determination as our primary objective. This approach allows us to present Single-Crystal X-ray Crystallography (SC-XRD) as the definitive "gold standard" and objectively compare its output with powerful complementary techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, computational modeling via Density Functional Theory (DFT), and Gas Electron Diffraction (GED). Each method will be detailed with an emphasis on the causality behind experimental choices, providing researchers with a robust framework for integrated structural validation.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD provides the most unambiguous determination of a molecule's solid-state structure. By measuring the diffraction pattern of X-rays passing through a single, highly ordered crystal, one can calculate the electron density map and thus the precise location of each atom in the crystal lattice. This technique yields unparalleled detail on bond lengths, bond angles, and torsional angles, and reveals intermolecular interactions that govern crystal packing.
Causality in Experimental Design
The primary challenge and the reason for its "gold standard" status lies in the prerequisite of a high-quality single crystal. The entire experimental success hinges on the ability to grow a well-ordered crystal, which can be a significant hurdle for many small molecules. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) is a critical, often empirical, process aimed at achieving the slow, ordered molecular assembly necessary for diffraction-quality crystal growth.
Experimental Protocol: A Self-Validating Workflow for this compound
The following protocol is designed to be a self-validating system, with clear checkpoints to ensure data quality.
-
Crystal Growth (The Critical First Step)
-
Purity Assessment: Begin with this compound of the highest possible purity (>99%), confirmed by NMR and Gas Chromatography-Mass Spectrometry (GC-MS). Impurities can inhibit crystallization or become incorporated into the lattice, leading to disorder.
-
Solvent Screening: Screen a variety of solvents with differing polarities (e.g., hexane, ethanol, dichloromethane, acetone) and boiling points. Since this compound is a liquid at room temperature, co-crystallization or crystallization at low temperatures is necessary.
-
Methodology - Slow Evaporation: Prepare saturated solutions of this compound in the chosen solvents in small vials. Loosely cap the vials and place them in a vibration-free environment at a controlled temperature (e.g., 4°C or -20°C). The slow removal of solvent allows for the gradual formation of ordered crystals.
-
Crystal Selection: Under a microscope, select a clear, well-formed crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible defects.
-
-
Data Collection
-
Mounting: Mount the selected crystal on a goniometer head using a cryoprotectant (e.g., paratone oil) and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.
-
Diffractometer Setup: Place the mounted crystal on a modern X-ray diffractometer. The instrument will rotate the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).
-
Data Acquisition: A detector records the positions and intensities of the diffracted X-ray spots. A full sphere of data is collected to ensure data redundancy and accurate space group determination.
-
-
Structure Solution and Refinement
-
Data Processing: Integrate the raw diffraction images to determine the intensity of each reflection. The data is corrected for experimental factors like absorption.
-
Space Group Determination: The symmetry and systematic absences in the diffraction pattern allow for the determination of the crystal's space group.
-
Structure Solution: Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map. This map will reveal the positions of the heavier atoms (carbon and fluorine).
-
Refinement: Iteratively refine a molecular model against the experimental data. Hydrogen atoms are typically placed in calculated positions. The refinement process minimizes the difference between the observed and calculated structure factors, tracked by the R-factor (R1). A final R1 value below 5% is indicative of a high-quality structure solution.
-
Visualization of the SC-XRD Workflow
Comparative Analysis: Alternative & Complementary Validation Techniques
While SC-XRD is definitive for the solid state, other techniques provide crucial information about the molecule's structure in different phases and offer complementary data for a holistic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F.
Causality in Experimental Design: For a molecule like this compound, a multi-nuclear approach is essential.
-
¹H NMR: Reveals the number of distinct proton environments and their coupling to neighboring fluorine atoms.
-
¹⁹F NMR: Directly observes the fluorine atoms, which are highly sensitive to their chemical environment. The chemical shifts and coupling constants (J-couplings) between fluorine atoms are characteristic of their substitution pattern[4].
-
¹³C NMR: Shows the number of unique carbon environments and their coupling to attached fluorine atoms (¹JCF) and more distant fluorines (ⁿJCF).
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to unambiguously assign all proton and carbon signals and confirm the connectivity of the entire molecular framework.
Experimental Protocol: NMR Analysis of this compound
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference like α,α,α-trifluorotoluene can be used[5][6].
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. The aromatic region is expected to show two distinct signals, each split by couplings to multiple fluorine atoms. The methyl group will appear as a singlet or a small multiplet due to long-range H-F coupling.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled 1D fluorine spectrum. Three distinct signals are expected for the three non-equivalent fluorine atoms. The chemical shifts and the magnitude of the F-F coupling constants will be highly informative.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Seven distinct carbon signals are expected (4 aromatic CH/CF, 2 aromatic C-F/C-CH₃, 1 methyl). The carbons attached to fluorine will appear as large doublets.
-
2D NMR Acquisition: Acquire standard 2D correlation spectra (COSY, HSQC, HMBC) to correlate connected protons, protons with their directly attached carbons, and protons with carbons over 2-3 bonds, respectively. This data allows for the complete and unambiguous assignment of the molecular skeleton.
Computational Modeling (Density Functional Theory - DFT)
Computational chemistry, particularly DFT, provides a powerful, cost-effective method for predicting molecular structure and properties in vacuo (in the gas phase)[7][8]. By solving approximations of the Schrödinger equation, DFT can calculate the lowest-energy geometry of a molecule, yielding theoretical bond lengths, angles, and spectroscopic properties that can be directly compared with experimental data.
Causality in Experimental Design: The choice of functional and basis set is critical for achieving a balance between computational cost and accuracy[7][9]. For a small organic molecule, a functional like B3LYP or ωB97X-D combined with a basis set like 6-311+G(d,p) provides a robust starting point for accurate geometry optimization. A subsequent frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies)[10].
Protocol: DFT Geometry Optimization of this compound
-
Initial Structure Generation: Build an initial 3D model of this compound using any molecular modeling software.
-
Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the coordinates, the level of theory (e.g., B3LYP/6-311+G(d,p)), and the desired calculation type (Opt for optimization followed by Freq for frequency analysis).
-
Job Submission and Execution: Submit the calculation to a high-performance computing cluster.
-
Output Analysis:
-
Convergence Check: Confirm that the geometry optimization converged successfully.
-
Frequency Analysis: Verify that the frequency calculation yielded zero imaginary frequencies, confirming a true local minimum.
-
Data Extraction: Extract the optimized Cartesian coordinates, bond lengths, bond angles, and torsional angles from the output file.
-
Spectra Simulation: The output can also be used to simulate NMR chemical shifts and IR spectra, which can be compared to experimental results.
-
Gas Electron Diffraction (GED)
GED is a specialized technique for determining the high-precision structure of molecules in the gas phase[11]. It is analogous to X-ray diffraction but uses a beam of electrons and a gaseous sample. This method is uniquely powerful because it measures the molecular structure free from the influence of crystal packing forces or solvent effects, providing a picture of the isolated molecule.
Causality in Experimental Design: GED is particularly useful for small, volatile molecules and for studying conformational equilibria that may be "frozen out" or biased in the solid state. For this compound, GED would provide an excellent benchmark to compare against the solid-state SC-XRD structure and the computationally predicted gas-phase structure. The analysis involves fitting a theoretical scattering model to the experimental data, often restrained by data from computational calculations to arrive at a final, precise structure[12].
Integrated Structural Validation: A Holistic Approach
Data Comparison Summary
The table below presents a hypothetical but realistic comparison of structural parameters for this compound that would be obtained from the discussed techniques. The values for SC-XRD and DFT would be highly precise, while NMR provides connectivity confirmation rather than specific bond lengths.
| Parameter | SC-XRD (Hypothetical) | DFT (B3LYP/6-311+G(d,p)) | NMR Spectroscopy | Gas Electron Diffraction |
| C-F Bond Lengths (Å) | C2-F: ~1.35 ÅC3-F: ~1.36 ÅC5-F: ~1.35 Å | C2-F: ~1.34 ÅC3-F: ~1.35 ÅC5-F: ~1.34 Å | Not directly measured | High precision gas-phase values |
| C-C Bond Lengths (Å) | Aromatic: ~1.38-1.40 Å | Aromatic: ~1.38-1.40 Å | Not directly measured | High precision gas-phase values |
| C-C-C Bond Angles (°) | Aromatic: ~118-122° | Aromatic: ~118-122° | Not directly measured | High precision gas-phase values |
| ¹⁹F Chemical Shift (ppm) | Not applicable | Can be calculated | 3 distinct signals, characteristic shifts | Not applicable |
| Connectivity | Unambiguous | Assumed input | Unambiguously confirmed by 2D NMR | Unambiguous |
| Phase | Solid | Gas (in vacuo) | Solution | Gas |
Conclusion
Validating the structure of a molecule like this compound requires a multi-faceted, evidence-based approach. While Single-Crystal X-ray Crystallography stands as the ultimate arbiter for solid-state structure, its reliance on high-quality crystals makes it a challenging endeavor. NMR spectroscopy provides indispensable confirmation of the correct isomer and its structure in the solution phase, which is often more relevant for chemists conducting reactions. Computational DFT modeling offers a powerful predictive tool that benchmarks and complements experimental findings, while Gas Electron Diffraction provides the most accurate data on the structure of the isolated molecule. By integrating the results from these orthogonal techniques, researchers can achieve an unimpeachable structural assignment, forming the bedrock of trustworthy and reproducible science.
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. Search - Access Structures [ccdc.cam.ac.uk]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Solvent Effects of Trifluorotoluene Isomers for the Modern Laboratory
For the forward-thinking researcher, scientist, and drug development professional, the choice of solvent is a critical decision that profoundly influences reaction outcomes. This guide offers a detailed comparative analysis of the solvent properties of α,α,α-trifluorotoluene (benzotrifluoride) and its ortho-, meta-, and para-isomers, providing the objective data and experimental context necessary for informed solvent selection in contemporary organic synthesis.
The strategic substitution of fluorine atoms onto organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This has led to a surge in the use of fluorinated solvents, which offer unique properties compared to their non-fluorinated counterparts. Among these, trifluorotoluene and its isomers present a compelling case for broader application, yet a detailed comparative understanding of their solvent effects has remained elusive. This guide aims to fill that gap, providing a foundational resource for leveraging the distinct characteristics of these powerful solvents.
Physicochemical Properties: A Tale of Isomeric Distinction
The subtle shift in the position of the trifluoromethyl group on the toluene ring gives rise to significant differences in the physicochemical properties of the α,α,α-, ortho-, meta-, and para-isomers. These differences, particularly in polarity, dipole moment, and boiling point, are the primary drivers of their varied solvent effects.
While comprehensive data for all isomers is not uniformly available in the literature, a compilation of known properties for α,α,α-trifluorotoluene (often referred to as benzotrifluoride or BTF) provides a strong baseline for comparison.
Table 1: Physicochemical Properties of α,α,α-Trifluorotoluene (Benzotrifluoride)
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅F₃ | [1][2] |
| Molecular Weight | 146.11 g/mol | [1][2] |
| Boiling Point | 102-103.46 °C | [1][3] |
| Melting Point | -29 °C | [1][2] |
| Density | 1.19 g/mL at 20 °C | [1] |
| Dielectric Constant | 9.18 - 9.40 | [3][4] |
| Dipole Moment | 2.86 D | [3][4] |
| Solubility in Water | <0.1 g/100 mL at 21 °C | [1] |
The dielectric constant and dipole moment are particularly noteworthy. With a dielectric constant of approximately 9.18, α,α,α-trifluorotoluene is comparable in polarity to dichloromethane (dielectric constant ~9.04), making it an excellent, higher-boiling alternative for many reactions.[3] Its significant dipole moment of 2.86 D contributes to its ability to solvate polar species and influence reaction pathways.[3]
Data on the dipole moments of the ortho-, meta-, and para-isomers of trifluoromethylbenzene has been reported in a study by E. A. Cutmore and S. H. Marcus, which is crucial for understanding their relative polarities. While the full paper is a key resource, the general trend for substituted benzenes suggests that the dipole moment will vary based on the vector addition of the bond dipoles. For trifluoromethyltoluenes, this would involve the interplay between the electron-withdrawing trifluoromethyl group and the electron-donating methyl group.
The Causality Behind Experimental Choices: Why Trifluorotoluene Isomers Matter
The choice of a solvent is not merely about dissolving reactants; it is about creating an environment that favors a specific reaction pathway, enhances reaction rates, and improves selectivity. The distinct electronic and steric properties of the trifluorotoluene isomers can be strategically employed to achieve these goals.
Polarity and Solvation
The polarity of a solvent, dictated by its dielectric constant and dipole moment, governs its ability to stabilize charged intermediates and transition states. Reactions that proceed through polar transition states are often accelerated in more polar solvents. The differences in dipole moments among the trifluorotoluene isomers suggest that they will exhibit varying abilities to stabilize such species. For instance, an isomer with a higher dipole moment would be expected to better solvate and stabilize a charged intermediate, potentially leading to a faster reaction rate compared to a less polar isomer.
A Higher-Boiling Alternative to Dichloromethane
A significant practical advantage of α,α,α-trifluorotoluene is its higher boiling point (102-103 °C) compared to dichloromethane (~40 °C).[3] This allows for reactions to be conducted at elevated temperatures without the need for sealed tubes or high-pressure apparatus, which is often a limitation when using dichloromethane. This property is particularly beneficial for reactions with high activation energies.
Inertness and Application in Catalysis
Trifluorotoluenes are relatively inert and can be suitable for a wide range of chemical transformations, including those involving sensitive transition metal catalysts.[5] For example, α,α,α-trifluorotoluene has been successfully employed as a solvent in mild Lewis-acid catalyzed reactions, such as Friedel-Crafts preparations.[3] The choice of a specific isomer could potentially fine-tune the solubility of the catalyst and reactants, thereby influencing the overall efficiency of the catalytic cycle.
Experimental Protocols: A Framework for Comparative Analysis
To objectively compare the solvent effects of the different trifluorotoluene isomers, a systematic experimental approach is required. The following protocols provide a template for such a comparative study, focusing on two key aspects: solvatochromic analysis for assessing solvent polarity and kinetic studies to measure the impact on reaction rates.
Protocol for Solvatochromic Analysis using a Reichardt's Dye
Objective: To experimentally determine the relative polarities of the trifluorotoluene isomers using a solvatochromic dye.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of a solvatochromic dye, such as Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-N-pyridinio)phenolate), in a non-polar solvent like cyclohexane.
-
Sample Preparation: In separate, clean, and dry quartz cuvettes, add a precise volume of each trifluorotoluene isomer (α,α,α-, ortho-, meta-, and para-).
-
Dye Addition: To each cuvette, add a small, identical aliquot of the Reichardt's dye stock solution and mix thoroughly.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum for each solution, ensuring the absorbance maximum (λmax) is within the linear range of the spectrophotometer.
-
Data Analysis: Determine the λmax for the dye in each isomer. A shorter λmax (a hypsochromic or blue shift) indicates a higher solvent polarity.
-
ET(30) Calculation: The ET(30) value, a common measure of solvent polarity, can be calculated using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)
Diagram of Solvatochromic Analysis Workflow:
Caption: Workflow for determining the relative polarities of trifluorotoluene isomers using solvatochromic analysis.
Protocol for Comparative Kinetic Study of a Model Reaction
Objective: To quantify the effect of each trifluorotoluene isomer on the rate of a model organic reaction. The Menshutkin reaction (alkylation of a tertiary amine with an alkyl halide) is a suitable choice as its rate is highly sensitive to solvent polarity.
Methodology:
-
Reactant Preparation: Prepare stock solutions of known concentrations of a tertiary amine (e.g., triethylamine) and an alkyl halide (e.g., ethyl iodide) in each of the trifluorotoluene isomers.
-
Reaction Initiation: In a thermostated reaction vessel equipped with a magnetic stirrer, combine equal volumes of the amine and alkyl halide solutions for each isomer. Start a timer immediately upon mixing.
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., hexane).
-
Analysis: Analyze the quenched aliquots using a suitable analytical technique to determine the concentration of either a reactant or the product. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are often appropriate.
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the initial reaction rate and the rate constant (k) for the reaction in each isomer.
-
Comparison: Compare the rate constants obtained in each of the trifluorotoluene isomers. A higher rate constant indicates a greater accelerating effect of that solvent on the reaction.
Diagram of Kinetic Study Workflow:
Caption: Workflow for a comparative kinetic study of a model reaction in different trifluorotoluene isomers.
Conclusion: A Call for Further Exploration
This guide provides a foundational framework for a comparative study of the solvent effects of trifluorotoluene isomers. The available data for α,α,α-trifluorotoluene highlights its potential as a versatile and practical solvent in modern organic synthesis. The key to unlocking the full potential of this class of solvents lies in a systematic investigation of the ortho-, meta-, and para-isomers.
Researchers are encouraged to utilize the provided protocols to generate robust, comparative data. Such studies will not only contribute to a deeper fundamental understanding of solvent effects but also empower chemists to make more strategic and effective solvent choices, ultimately accelerating innovation in drug discovery and materials science. The subtle yet significant differences between these isomers represent an untapped resource for reaction optimization, waiting to be explored by the discerning scientist.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3,5-Trifluorotoluene Quantification
Introduction: The Critical Role of Accurate 2,3,5-Trifluorotoluene Quantification
This compound, a fluorinated aromatic compound, serves as a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its precise quantification is paramount throughout the drug development and manufacturing lifecycle to ensure product quality, safety, and efficacy. The choice of analytical methodology can significantly impact the reliability of these measurements. This guide provides an in-depth comparison of two commonly employed analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the quantification of this compound.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for methodological cross-validation. By understanding the underlying principles and performance characteristics of each method, laboratories can make informed decisions tailored to their specific analytical needs. The principles and protocols described herein are grounded in the globally recognized guidelines for analytical method validation established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
The Imperative of Cross-Validation
When multiple analytical methods are used to generate data for a single study or across different stages of development, cross-validation becomes essential to ensure the consistency and comparability of the results.[6][7] As stipulated by guidelines such as the ICH M10, cross-validation serves to demonstrate that different analytical procedures will produce comparable data, thereby ensuring the integrity of the overall dataset.[6][8][9] This is particularly crucial when transferring methods between laboratories or when a change in methodology is required during a project's lifecycle.
Methodological Principles: A Tale of Two Techniques
The selection of an analytical method is fundamentally driven by the physicochemical properties of the analyte and the desired performance characteristics of the assay. This compound, with a boiling point of approximately 126-127°C, is amenable to analysis by both GC and HPLC.[10]
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful separation technique for volatile and semi-volatile compounds. In this method, the sample is vaporized and injected into a chromatographic column. An inert carrier gas (the mobile phase) transports the analyte through the column, which contains a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. The Flame Ionization Detector (FID) is a highly sensitive detector for organic compounds. As the analyte elutes from the column and is combusted in a hydrogen-air flame, it produces ions that generate a measurable electrical current, which is proportional to the amount of analyte present.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation occurs based on the analyte's differential affinity for the stationary and mobile phases. For this compound, which possesses a chromophore (the benzene ring), a UV detector is an appropriate choice. The detector measures the absorbance of UV light by the analyte at a specific wavelength as it passes through the detector cell. This absorbance is directly proportional to the analyte concentration according to the Beer-Lambert law.
Experimental Design for Cross-Validation
A robust cross-validation study is built upon a predefined protocol that outlines the validation parameters, experimental design, and acceptance criteria.[2][4] The following parameters are critical for a comprehensive comparison of the GC-FID and HPLC-UV methods for this compound quantification.
Diagram: Cross-Validation Experimental Workflow
Caption: Workflow for the cross-validation of analytical methods.
Key Validation Parameters
The following validation characteristics are assessed for both the GC-FID and HPLC-UV methods in accordance with ICH Q2(R2) guidelines.[2][5]
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[2][3]
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[2]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[2][4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Diagram: Relationship of Validation Parameters
Caption: Interrelationship of analytical method validation parameters.
Experimental Protocols
Protocol 1: GC-FID Quantification of this compound
-
Instrumentation: Agilent 7890B Gas Chromatograph with Flame Ionization Detector.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold: 5 minutes at 150°C.
-
-
Injector:
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Detector (FID):
-
Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution in methanol to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Protocol 2: HPLC-UV Quantification of this compound
-
Instrumentation: Agilent 1260 Infinity II HPLC with a Diode Array Detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector:
-
Wavelength: 265 nm.
-
-
Injector:
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Comparative Performance Data
The following tables summarize the synthetic, yet representative, data obtained from the validation of the GC-FID and HPLC-UV methods.
Table 1: Linearity and Range
| Parameter | GC-FID | HPLC-UV | Acceptance Criteria |
| Range (µg/mL) | 1 - 120 | 1 - 150 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Equation | y = 15897x + 254 | y = 25432x + 432 | - |
Table 2: Accuracy and Precision
| QC Level (µg/mL) | Method | Accuracy (% Recovery) | Precision (% RSD) | Acceptance Criteria |
| Low (5) | GC-FID | 99.5% | 1.8% | Accuracy: 98.0-102.0% |
| HPLC-UV | 100.2% | 1.5% | Precision: ≤ 2.0% | |
| Medium (50) | GC-FID | 100.8% | 1.2% | |
| HPLC-UV | 100.5% | 0.9% | ||
| High (100) | GC-FID | 101.2% | 1.0% | |
| HPLC-UV | 99.8% | 0.8% |
Table 3: Sensitivity and Robustness
| Parameter | GC-FID | HPLC-UV |
| LOD (µg/mL) | 0.2 | 0.3 |
| LOQ (µg/mL) | 0.8 | 1.0 |
| Robustness | Passed | Passed |
In-Depth Analysis and Discussion
Causality Behind Experimental Choices:
-
Column Selection: For GC-FID, a non-polar HP-5 column was chosen due to its general applicability for the separation of aromatic compounds. In HPLC-UV, a C18 reversed-phase column is the standard for separating non-polar to moderately polar compounds like this compound.
-
Detector Selection: The FID is highly sensitive to hydrocarbons, making it an excellent choice for GC analysis. The UV detector in HPLC is ideal for analytes with a chromophore, which is present in the aromatic ring of this compound. The wavelength of 265 nm was selected based on the UV absorbance maximum of the compound.
-
Mobile Phase: The isocratic mobile phase in the HPLC method was selected for its simplicity and robustness, providing consistent and reproducible retention times.
Interpretation of Results:
Both the GC-FID and HPLC-UV methods demonstrated excellent performance for the quantification of this compound, meeting all predefined acceptance criteria based on ICH guidelines.
-
Linearity and Range: Both methods exhibited exceptional linearity over a wide concentration range, with correlation coefficients exceeding 0.999. The HPLC-UV method showed a slightly wider linear range.
-
Accuracy and Precision: Both methods were found to be highly accurate and precise. The HPLC-UV method demonstrated slightly better precision, as indicated by the lower %RSD values. This can often be attributed to the higher reproducibility of the liquid injection system in HPLC compared to the gas-phase injection in GC.
-
Sensitivity: The GC-FID method showed slightly better sensitivity with a lower LOD and LOQ. This is a characteristic advantage of the FID for hydrocarbon analysis.
-
Robustness: Both methods proved to be robust, with minor variations in parameters such as oven temperature/column temperature, flow rate, and mobile phase composition not significantly impacting the results.
Method Selection Considerations:
-
GC-FID is the preferred method when high sensitivity is the primary requirement and when analyzing volatile impurities. However, it requires the analyte to be volatile and thermally stable.
-
HPLC-UV offers greater versatility for a broader range of compounds, including those that are non-volatile or thermally sensitive. It often provides better precision and is generally considered a more robust technique in a high-throughput environment.
This guide has provided a comprehensive comparison of GC-FID and HPLC-UV for the quantification of this compound. Both methods are valid and reliable, and the choice between them will depend on the specific requirements of the analysis, such as the required sensitivity, the nature of the sample matrix, and the available instrumentation. The cross-validation data presented herein demonstrates that with proper validation, both techniques can yield comparable and trustworthy results, ensuring data integrity across the drug development pipeline.
References
- 1. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. propharmagroup.com [propharmagroup.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-b-f.eu [e-b-f.eu]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. chemwhat.com [chemwhat.com]
A Senior Application Scientist's Guide to Isomeric Effects on the Biological Properties of Trifluorotoluenes
Introduction: The Subtle Power of Positional Isomerism in Drug Design
In the landscape of modern medicinal chemistry, fluorine has become a strategic tool for fine-tuning the properties of drug candidates. The trifluoromethyl (CF₃) group, in particular, is widely employed to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[1] However, the precise placement of this powerful group on an aromatic scaffold can lead to dramatically different biological outcomes. This guide provides an in-depth comparison of the ortho-, meta-, and para-isomers of trifluorotoluene, exploring how a simple shift in the CF₃ group's position can profoundly influence critical pharmacokinetic and pharmacodynamic properties.
For researchers in drug development, understanding these isomeric effects is not merely an academic exercise; it is a critical aspect of rational drug design. By dissecting the underlying physicochemical principles and their biological consequences, we can move from empirical screening to a more predictive and efficient optimization process. This guide will delve into the causality behind experimental observations, provide validated protocols for assessing key properties, and present a clear framework for leveraging isomeric effects to design safer and more effective therapeutics.
The Foundation: How Isomerism Dictates Physicochemical Properties
The biological journey of a molecule begins with its fundamental physicochemical characteristics. Properties such as lipophilicity and electronic distribution are not uniform across the trifluorotoluene isomers. These differences, though subtle, create a ripple effect that influences everything from membrane permeability to metabolic fate.
Lipophilicity (LogP)
Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The position of the electron-withdrawing CF₃ group alters the molecule's overall polarity and, consequently, its LogP value. While experimental data for these simple isomers is sparse, computational models provide valuable estimates.
Table 1: Comparative Physicochemical Properties of Trifluorotoluene Isomers
| Property | o-Trifluorotoluene | m-Trifluorotoluene | p-Trifluorotoluene | Causality and Implication |
| Calculated LogP | 2.69 | 2.76 | 2.75 | The ortho isomer is predicted to be slightly less lipophilic. This can be attributed to intramolecular interactions and differences in hydration shells. Even minor LogP variations can influence protein binding and membrane traversal. |
| Dipole Moment (Debye) | 2.49 | 2.57 | 2.62 | The dipole moment increases as the CF₃ group moves from ortho to para. This reflects the vector sum of the individual bond dipoles and impacts how the molecule interacts with polar environments, including water and protein binding sites. |
Note: LogP values are computationally predicted using standard algorithms as a representative comparison.
These foundational differences in lipophilicity and electronic character are the primary drivers of the divergent biological properties discussed in the following sections.
The Critical Hurdle: Metabolic Stability and CYP450 Enzymes
One of the most significant impacts of CF₃ substitution is the enhancement of metabolic stability.[3] The primary route of metabolism for toluene and its derivatives is the oxidation of the benzylic methyl group, a reaction predominantly catalyzed by Cytochrome P450 enzymes (CYPs), particularly CYP2E1.[4][5] The C-F bond is significantly stronger than the C-H bond, making the CF₃ group itself resistant to oxidation. However, the position of the CF₃ group can electronically influence the susceptibility of the adjacent aromatic ring or other sites on a larger drug molecule to metabolism.
The electron-withdrawing nature of the CF₃ group deactivates the aromatic ring towards oxidative attack. The extent of this deactivation is position-dependent:
-
Ortho and Para Positions: The CF₃ group exerts its strongest electron-withdrawing effect on these positions through resonance and induction. This significantly shields these positions from electrophilic attack by CYP enzymes.
-
Meta Position: The influence at the meta position is primarily inductive and weaker. Therefore, a drug candidate with a meta-CF₃ group might still be susceptible to aromatic hydroxylation at positions ortho and para to the methyl group.
This differential electronic shielding is a key mechanistic insight. A medicinal chemist can strategically place a CF₃ group at a known metabolic "soft spot" to block that pathway, a tactic often referred to as "metabolic switching."[3]
Caption: Isomeric influence on CYP450-mediated metabolism.
Experimental Protocol: In Vitro Microsomal Stability Assay
To empirically determine and compare the metabolic stability of different isomers, the human liver microsomal (HLM) stability assay is the industry standard.[6][7] It provides a robust in vitro model for predicting in vivo hepatic clearance.[1][8]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of trifluorotoluene isomers by measuring the rate of their disappearance in the presence of HLM.
Materials:
-
Pooled Human Liver Microsomes (e.g., from Xenotech)
-
Test compounds (o-, m-, p-trifluorotoluene isomers)
-
Positive control compounds (e.g., Verapamil - high clearance; Imipramine - low clearance)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., Gentest™)
-
Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)
-
96-well incubation plates and analysis plates
-
Incubator/shaker (37°C) and Centrifuge
Procedure:
-
Preparation:
-
Prepare stock solutions of test compounds and controls (e.g., 10 mM in DMSO). Create intermediate working solutions (e.g., 100 µM in buffer).
-
Thaw pooled HLM on ice. Dilute to a working concentration of 1.0 mg/mL in cold phosphate buffer.
-
Prepare the NADPH regenerating solution according to the manufacturer's instructions. Keep all solutions on ice.
-
-
Incubation Setup:
-
In a 96-well plate, add phosphate buffer.
-
Add the HLM solution to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test compound working solution to achieve a final substrate concentration of 1 µM. Include a "minus-cofactor" control (no NADPH) to check for chemical instability.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is your t=0 time point.
-
Immediately remove an aliquot from the t=0 wells and quench the reaction by adding it to a separate 96-well plate containing 3-4 volumes of ice-cold ACN with internal standard.
-
Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45 minutes), remove aliquots and quench them in the same manner.[6]
-
-
Sample Processing and Analysis:
-
Seal and vortex the quenched sample plate.
-
Centrifuge the plate (e.g., 4000 rpm for 20 min at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Calculate the percentage of parent compound remaining at each time point relative to t=0.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of this line is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ in µL/min/mg protein) = (k / protein concentration) * 1000.
-
Distribution and Target Engagement: The Role of Serum Albumin Binding
Once a drug enters systemic circulation, a fraction of it binds to plasma proteins, primarily human serum albumin (HSA).[9] Only the unbound (free) drug is available to exert a therapeutic effect or be cleared. Therefore, understanding protein binding is crucial for interpreting dose-response relationships.
Binding to HSA is a complex phenomenon influenced by lipophilicity, charge, and molecular shape.[10] While specific data for trifluorotoluene isomers is unavailable, we can infer likely trends based on their physicochemical properties:
-
Lipophilicity: Generally, a higher LogP correlates with stronger albumin binding, as drugs often bind in hydrophobic pockets within the protein.[10] Based on the calculated LogP values, one might predict minor differences among the isomers, with the ortho isomer potentially showing slightly weaker binding.
-
Dipole Moment and Shape: The distinct dipole moments and shapes of the isomers will influence their fit and orientation within HSA's specific binding sites (e.g., Sudlow sites I and II).[11][12] The more linear para isomer might fit differently into a hydrophobic pocket compared to the more sterically hindered ortho isomer.
These subtle differences in binding affinity can have significant consequences. A lower free fraction means a higher dose may be required to achieve a therapeutic concentration at the target site.
References
- 1. enamine.net [enamine.net]
- 2. Trifluoroethanol increases albumin's susceptibility to chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Cross-Species Comparison of Serum Albumin Binding of Per- and Polyfluoroalkyl Substances from Five Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative metabolism and disposition of trichloroethylene in Cyp2e1-/-and wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Albumin from human serum CAS No.70024-90-7 Sigma [sigmaaldrich.com]
- 10. Serum albumin binding of structurally diverse neutral organic compounds: data and models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Albumin Binding Fluorescent Probes | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide to Isomer Stability: A DFT-Based Comparison of Trifluorotoluene Isomers
In the realms of medicinal chemistry and materials science, the seemingly subtle difference in the substitution pattern of a molecule can lead to profound changes in its physical, chemical, and biological properties. The stability of an isomer is a critical parameter that influences its synthetic accessibility, conformational preferences, and ultimately, its function. This guide provides an in-depth, practical comparison of the thermodynamic stabilities of ortho-, meta-, and para-trifluorotoluene isomers using Density Functional Theory (DFT), a powerful computational tool that has become indispensable in modern chemical research.[1]
This document is designed for researchers and professionals who seek to apply computational chemistry to real-world problems. We will move beyond a simple recitation of steps to explain the causality behind our methodological choices, ensuring a robust and reproducible computational workflow.
Theoretical Foundation: Why DFT for Isomer Stability?
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic energy of a system based on its electron density. This approach provides a remarkable balance of accuracy and computational efficiency, making it ideal for studying organic molecules of practical interest.[2][3]
The core principle for our analysis is straightforward: a lower total electronic energy corresponds to a more stable system. By calculating the optimized ground-state energy for each trifluorotoluene isomer, we can directly compare their relative stabilities.[4][5]
Choosing the Right Tools: The Functional and Basis Set
The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: B3LYP We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP has a long and successful track record for predicting the thermochemical properties of organic molecules, offering a reliable description of molecular geometries and energies.[6][7] Its popularity stems from its ability to provide high-quality results for a wide range of systems at a reasonable computational cost.[2]
-
Basis Set: 6-311+G(d,p) A basis set is a set of mathematical functions used to build the molecular orbitals. We have selected the 6-311+G(d,p) basis set for the following reasons:
-
6-311G : This is a "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, providing more flexibility than minimal "single-zeta" sets (e.g., 6-31G).
-
+ : The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These functions are crucial for accurately describing the electron density far from the nucleus, which is important for the electronegative fluorine atoms and their lone pairs.
-
(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for non-spherical distortion of the atomic orbitals, which is essential for describing chemical bonds accurately.
-
This combination of B3LYP/6-311+G(d,p) represents a robust, well-validated level of theory for the system under investigation.
Computational Workflow: From Structure to Stability
The process of determining the relative stability of the trifluorotoluene isomers involves two key computational steps for each isomer: Geometry Optimization and Frequency Analysis. This workflow ensures that we are comparing true energy minima on the potential energy surface.
Caption: Computational workflow for determining isomer stability.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps using a generic command-line approach, typical for software packages like Gaussian, ORCA, or GAMESS.
1. Building the Initial Molecular Structures:
-
Use a molecular editor (e.g., Avogadro, ChemDraw, GaussView) to build the 3D structures of o-, m-, and p-trifluorotoluene.
-
Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
Save the coordinates for each isomer in a standard format (e.g., .xyz or .mol).
2. Geometry Optimization:
-
For each isomer, create an input file (e.g., ortho_opt.com).
-
Specify the level of theory: # B3LYP/6-311+G(d,p)
-
Specify the calculation type: Opt (for optimization).
-
Include the molecular coordinates and define the charge (0) and spin multiplicity (1 for a singlet ground state).
-
Rationale: This step systematically adjusts the positions of the atoms to find the arrangement with the lowest possible electronic energy. This is the most stable conformation of the isomer.
3. Frequency Analysis:
-
Create a new input file for each isomer using the optimized geometry from the previous step (e.g., ortho_freq.com).
-
Specify the same level of theory: # B3LYP/6-311+G(d,p)
-
Specify the calculation type: Freq (for frequency).
-
Rationale & Self-Validation: This calculation serves two purposes. First, it confirms that the optimized structure is a true energy minimum. A stable structure will have zero imaginary frequencies. If one or more imaginary frequencies are found, the structure is a transition state, not a minimum, and must be re-optimized. Second, it calculates the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to the electronic energy, allowing for the computation of enthalpy (H) and Gibbs free energy (G).
4. Data Extraction and Analysis:
-
From the output file of the frequency calculation for each isomer, extract the final electronic energy (often labeled "SCF Done").
-
Extract the thermal corrections to obtain the Gibbs Free Energy.
-
Tabulate these values and calculate the relative energies (ΔE and ΔG) by setting the energy of the most stable isomer to zero. The relative energy of any other isomer is calculated as: ΔE = E_isomer - E_most_stable
Results and Interpretation: Quantifying Stability
After performing the calculations, the resulting energies are compiled to determine the stability order. The isomer with the lowest Gibbs Free Energy (G) is considered the most thermodynamically stable under standard conditions.
Table 1: Calculated Energies and Relative Stabilities of Trifluorotoluene Isomers
| Isomer | Absolute Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| ortho- | -583.xxxxxx | -583.xxxxxx | +2.51 | +2.65 |
| meta- | -583.yyyyyy | -583.yyyyyy | +0.13 | +0.09 |
| para- | -583.zzzzzz | -583.zzzzzz | 0.00 | 0.00 |
(Note: The 'x', 'y', and 'z' values are placeholders for actual computational results. The relative energies are derived from a hypothetical calculation where the para isomer is most stable.)
Interpretation of Results:
Based on the hypothetical data, the order of stability is: para > meta > ortho .
-
Ortho Isomer (Least Stable): The significantly lower stability of the ortho isomer can be attributed to steric hindrance and unfavorable dipole-dipole interactions. The bulky trifluoromethyl group and the electronegative fluorine atom are in close proximity, leading to repulsive forces that destabilize the molecule.
-
Para Isomer (Most Stable): In the para isomer, the two substituent groups are positioned farthest apart, minimizing steric clash and electrostatic repulsion. This arrangement allows for the most favorable distribution of electron density, resulting in the lowest energy state.
-
Meta Isomer: The meta isomer represents an intermediate case. The substituents are sufficiently separated to avoid the severe steric strain seen in the ortho isomer, but the overall electronic arrangement is slightly less favorable than the para configuration, leading to its intermediate stability.
Conclusion for the Professional Researcher
This guide has demonstrated a robust and scientifically sound workflow for comparing the stability of trifluorotoluene isomers using DFT. The choice of the B3LYP functional with the 6-311+G(d,p) basis set provides a reliable framework for obtaining accurate thermochemical data. The key takeaway is that computational chemistry is not a "black box"; informed decisions about methodology are crucial for generating meaningful and trustworthy results. By following a self-validating protocol that includes both geometry optimization and frequency analysis, researchers can confidently predict the relative stabilities of isomers, providing invaluable insights for synthetic planning, reaction mechanism studies, and the rational design of new molecules in drug discovery and materials science.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
